molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Cat. No.: B1398137
CAS No.: 1033772-26-7
M. Wt: 177.16 g/mol
InChI Key: DURKKUMGBDLGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 1033772-26-7) is a high-purity heterocyclic building block of significant interest in medicinal and synthetic chemistry. With the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . Its structure features a carboxylate ester functional group, making it a key intermediate for further functionalization through hydrolysis or cross-coupling reactions to create targeted compounds . The primary application of this methyl ester is in the construction of heterocyclic frameworks essential for pharmaceutical development . It is particularly valued as a synthetic intermediate in the discovery of novel drug candidates and bioactive compounds. Its reactivity and specific structural motifs allow researchers to efficiently introduce the pyrazolopyridine core into larger molecules, facilitating the exploration of structure-activity relationships . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURKKUMGBDLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] These structures act as purine isosteres, allowing them to interact with a wide array of biological targets, including various protein kinases, which are pivotal in cellular signaling pathways.[2][3] The specific isomer, 1H-pyrazolo[3,4-c]pyridine, has emerged as a crucial core for developing targeted therapeutics in oncology and inflammatory diseases. The title compound, this compound, is not just a molecule but a versatile platform for further chemical elaboration, making a robust and well-understood synthetic route to its production invaluable for researchers in the field.

This guide provides an in-depth examination of a field-proven, adaptable synthetic strategy. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of reagents and conditions, and offer practical insights to ensure reproducible, high-yield synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of a functionalized pyrazolo[3,4-c]pyridine core can be approached from several angles. The most common and logical strategies involve constructing one heterocyclic ring onto a pre-existing, functionalized partner ring.

  • Approach A: Pyridine Ring Formation on a Pyrazole Precursor: This classic approach often utilizes a cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bis-electrophilic reagent, such as a 1,3-dicarbonyl compound, to form the pyridine ring.[3][4] While effective for certain substitution patterns, this method can suffer from regioselectivity issues when using unsymmetrical electrophiles.[3]

  • Approach B: Pyrazole Ring Formation on a Pyridine Precursor: This is the more contemporary and often more controllable strategy for the target scaffold. It typically begins with a suitably substituted pyridine derivative, which is elaborated to form the fused pyrazole ring. A powerful example of this is the adaptation of the Huisgen indazole synthesis.[5]

This guide will focus on Approach B , as it offers superior control and scalability for accessing the key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, a direct precursor to the target carboxylate. This pathway is notable for its efficiency and the strategic placement of a halogen, which serves as a versatile handle for downstream functionalization.[6][7]

Logical Workflow: Pyridine-to-Pyrazolopyridine Strategy

The chosen strategy follows a logical and efficient workflow, which we will detail in the subsequent sections.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Functionalization to Target A 2-Amino-4-methyl-5-chloropyridine (Starting Material) B Diazotization & Acetate Formation (Intermediate 3) A->B NaNO₂, Ac₂O, DCE C Cyclization & Deacetylation B->C Heat (90 °C) D 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Key Intermediate 4a) C->D NaOMe, MeOH E Palladium-Catalyzed Methoxycarbonylation D->E Pd(dppf)Cl₂, dppf, CO (g) Et₃N, MeOH F Methyl 1H-pyrazolo[3,4-c]pyridine- 5-carboxylate (Final Product) E->F Purification caption Fig 1. Overall synthetic workflow.

Caption: Fig 1. Overall synthetic workflow.

Core Synthesis: 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)

The cornerstone of this synthesis is the efficient construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate. We will detail the synthesis of the 5-chloro analogue, which serves as an excellent substrate for the subsequent carbonylation step. This procedure is an adaptation of the Huisgen indazole synthesis, optimized for this specific heterocyclic system.[5][6]

Principle and Mechanism

The reaction proceeds via a two-stage, one-pot process. First, the starting material, 2-amino-5-chloro-4-picoline, undergoes diazotization using sodium nitrite in the presence of acetic anhydride. The resulting diazonium species is highly reactive. Instead of being isolated, it is trapped in situ by the acetyl group, forming an N-acetylated intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the picoline methyl group's enol form onto the diazo group, followed by elimination of acetic acid to form the fused pyrazole ring. The final step is a simple deacetylation to yield the unprotected pyrazolopyridine.

The use of dichloroethane (DCE) as a co-solvent is a critical optimization that enhances scalability and allows for the isolation of the acetylated intermediate without the need for purification, streamlining the overall process.[5]

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)
2-Amino-5-chloro-4-picoline85583-49-7142.5810.0
Sodium Nitrite (NaNO₂)7632-00-069.0015.0
Acetic Anhydride (Ac₂O)108-24-7102.0930.0
1,2-Dichloroethane (DCE)107-06-298.96-
Sodium Methoxide (NaOMe) in MeOH124-41-454.02-
Methanol (MeOH)67-56-132.04-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-4-picoline (1.43 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL). Stir the mixture at room temperature to dissolve the starting material.

  • Diazotization: Add acetic anhydride (2.84 mL, 3.06 g, 30.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath. Slowly add sodium nitrite (1.04 g, 15.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Insight: The slow, portion-wise addition of NaNO₂ is critical to control the exothermic reaction and prevent the formation of undesired side products. Acetic anhydride serves both as a solvent and a reactant to form the acetylated intermediate.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 90 °C and maintain this temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Check: Heating provides the necessary activation energy for the intramolecular cyclization to form the pyrazole ring. The extended reaction time ensures complete conversion.

  • Work-up (Intermediate): Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is the acetylated intermediate, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can be used in the next step without further purification.[5]

  • Deacetylation: Dissolve the crude acetylated intermediate in methanol (50 mL). Add a 25 wt. % solution of sodium methoxide in methanol (approx. 1 mL, or until pH > 10). Stir the reaction at room temperature for 1 hour.

    • Mechanism Note: Sodium methoxide is a strong base that facilitates the nucleophilic attack of methanol on the acetyl carbonyl, leading to the cleavage of the N-acetyl group.

  • Purification: Neutralize the reaction mixture with a few drops of glacial acetic acid. Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a) as a white solid. An excellent overall yield is expected.[5]

Functionalization to this compound

With the key 5-chloro intermediate in hand, the final step is the introduction of the methyl carboxylate group. The most efficient and modern method for this transformation is a palladium-catalyzed methoxycarbonylation reaction.

Principle and Mechanism

This reaction utilizes a palladium(0) catalyst, generated in situ, which undergoes oxidative addition into the aryl-chloride bond of the pyrazolopyridine. Carbon monoxide then inserts into the palladium-carbon bond. Finally, reductive elimination with methanol as the nucleophile releases the methyl ester product and regenerates the palladium catalyst, allowing the catalytic cycle to continue. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)
5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)90840-52-7153.561.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.05
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.560.05
Triethylamine (Et₃N)121-44-8101.193.0
Methanol (MeOH)67-56-132.04-
Carbon Monoxide (CO)630-08-028.01-

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr autoclave), add 5-chloro-1H-pyrazolo[3,4-c]pyridine (154 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and dppf (28 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (10 mL) and triethylamine (0.42 mL, 303 mg, 3.0 mmol).

    • Scientist's Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, which could otherwise poison the catalyst.

  • Carbonylation: Seal the vessel, purge it with nitrogen, and then pressurize with carbon monoxide gas to 50 psi.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the vessel to room temperature and carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield This compound as a solid.

Characterization of Final Product
  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ: Signals corresponding to the pyrazole NH proton (broad singlet, >13 ppm), aromatic protons on the pyridine ring, and the methyl ester singlet (around 3.9 ppm).

  • Expected ¹³C NMR (101 MHz, DMSO-d₆) δ: Signals for the ester carbonyl (around 165 ppm), aromatic carbons, and the methyl ester carbon (around 52 ppm).

  • Mass Spectrometry (ESI+): m/z = 178.06 [M+H]⁺.

Vectorial Functionalization and Alternative Strategies

The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective functionalization at multiple positions, a concept known as "vectorial functionalization".[6][7] The 5-halo intermediate is a key branching point for diversification.

G center 5-Halo-1H-pyrazolo[3,4-c]pyridine N1 N-1 Alkylation/ Protection center->N1 Base, R-X C3 C-3 Borylation & Suzuki Coupling center->C3 Ir cat., B₂pin₂ then Pd cat., Ar-Br C5 C-5 Amination/ Carbonylation center->C5 Pd cat., Nu-H C7 C-7 Metalation & Electrophilic Quench center->C7 TMPMgCl·LiCl, E⁺ caption Fig 2. Vectorial functionalization.

Caption: Fig 2. Vectorial functionalization.

The table below summarizes some key transformations that can be performed on the 5-halo intermediate, demonstrating its versatility.[6][7]

PositionReaction TypeReagents & ConditionsOutcome
C-5 Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, R₂NH, Dioxane, 100 °CC-5 Aminated Analogues
C-3 Tandem Borylation/Suzuki[Ir(COD)OMe]₂, dtbpy, B₂pin₂; then Pd cat., Ar-X, BaseC-3 Arylated Analogues
C-7 Selective Metalation/QuenchTMPMgCl·LiCl, THF, -10 °C; then Electrophile (e.g., I₂)C-7 Functionalized Analogues
N-1 N-AlkylationNaH, DMF; then R-XN-1 Substituted Isomers

This modular approach allows for the rapid generation of a library of compounds from a common intermediate, which is a highly efficient strategy in drug discovery.

Conclusion

The synthesis of this compound is most effectively achieved through a modern, robust strategy that begins with a substituted pyridine precursor. The adaptation of the Huisgen synthesis provides reliable access to a key 5-chloro intermediate, which serves as a versatile platform for subsequent functionalization. The palladium-catalyzed methoxycarbonylation detailed herein represents a high-yield, state-of-the-art method for installing the target ester functionality. By understanding the causality behind the chosen reagents and conditions, and by appreciating the potential for vectorial functionalization, researchers are well-equipped to not only synthesize the title compound but also to explore the rich chemical space surrounding this medicinally important scaffold.

References

  • Paul, S., et al. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synlett, 36, 1322–1337. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Koutentis, P. A., et al. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Cyclocondensation reactions between pyrazol-3-one 1 and arylhydrazonals 2 using Q-tube. Available at: [Link]

  • ResearchGate. (n.d.). Cyclo-condensation and rearrangement reactions of 2-oxo-pyrazolo[3,4-b]-pyridine-carbonylhydrazide 15. Available at: [Link]

  • J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Available at: [Link]

  • ResearchGate. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (2022). Supporting information for A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. Available at: [Link]

  • Molbase. (n.d.). Synthesis of a. 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Castillo, J. C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available at: [Link]

Sources

structural properties of pyrazolo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Properties of Pyrazolo[3,4-c]pyridine Derivatives

Abstract

The pyrazolo[3,4-c]pyridine core is a purine isostere that has garnered significant attention in medicinal chemistry and fragment-based drug discovery (FBDD). Its rigid, planar structure and array of hydrogen bond donors and acceptors make it an ideal scaffold for targeting a variety of biological systems. This guide provides a detailed exploration of the fundamental , focusing on the critical interplay between their synthesis, functionalization, and detailed characterization. We will delve into the key aspects of tautomerism, provide a rationale for synthetic strategies that enable vectorial functionalization, and outline the spectroscopic and crystallographic techniques essential for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic system.

The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Strategic Importance

Heterocyclic compounds are the cornerstone of modern drug discovery.[1] Among them, fused bicyclic systems that mimic endogenous purines are of particular interest due to their ability to interact with a wide variety of cellular proteins that possess purine-binding pockets.[2] The pyrazolo[3,4-c]pyridine scaffold is one such system, representing a "6-azaindazole" and an isomer of the more widely studied pyrazolo[3,4-b]pyridine. Its value in drug discovery, particularly in FBDD, stems from two primary attributes:

  • Structural Mimicry: Its arrangement of nitrogen atoms provides a hydrogen-bonding pattern similar to purines, enabling it to serve as a potent hinge-binder in various kinase enzymes, a common strategy in oncology drug development.

  • Vectorial Elaboration: The core structure possesses multiple, chemically distinct positions (vectors) that can be selectively functionalized. This allows for the systematic and rational growth of a fragment into a potent lead compound, optimizing interactions with a target protein.[2]

This guide will focus specifically on the intrinsic structural characteristics that underpin the utility of this scaffold. We will explore its synthesis not merely as a procedure, but as a tool for installing chemical handles, and its characterization as the definitive method for confirming the outcome of strategic design.

Fundamental Structural Properties

The Critical Question of Tautomerism

A foundational structural feature of the unsubstituted pyrazolo[3,4-c]pyridine core is the potential for prototropic tautomerism, specifically the equilibrium between the N1-H and N2-H forms (Figure 1). The precise location of the pyrazole proton is not trivial; it dictates the hydrogen-bonding pattern of the molecule and, therefore, its biological recognition.

Extensive investigation using Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in resolving this ambiguity. Studies involving ¹H, ¹³C, and ¹⁵N NMR have conclusively shown that for 5- and 7-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is the predominant form in solution.[3][4][5] This preference is supported by quantum-chemical calculations, which indicate a significant energy difference (often >5 kcal/mol) favoring the N1-H tautomer, rendering the N2-H population practically undetectable by standard NMR experiments.

  • Expert Insight: The stability of the N1-H tautomer is a critical piece of information for any drug design campaign. When modeling the interaction of a pyrazolo[3,4-c]pyridine fragment in a protein active site, the N1-H tautomer should be considered the bioactive conformation. This ensures that hydrogen bond donor/acceptor mapping is accurate, leading to more predictive in silico models.

Key Vectors for Functionalization

The power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective modification at multiple positions. Understanding these "growth vectors" is key to its application in hit-to-lead optimization.[6]

G cluster_0 Pyrazolo[3,4-c]pyridine Core Pyrazolo_Core N1 N-1 (Alkylation, Protection) Pyrazolo_Core->N1 N2 N-2 (Alkylation, Protection) Pyrazolo_Core->N2 C3 C-3 (Borylation, Cross-Coupling) Pyrazolo_Core->C3 C5 C-5 (Amination, Cross-Coupling) Pyrazolo_Core->C5 C7 C-7 (Metalation, Cross-Coupling) Pyrazolo_Core->C7 Synthesis_Workflow cluster_functionalization Vectorial Functionalization Start Substituted 4-Aminopyridine (2) Intermediate1 N-Acetyl Intermediate Start->Intermediate1 Ac₂O, DCE Intermediate2 1-Acetyl-5-halo- pyrazolo[3,4-c]pyridine (3) Intermediate1->Intermediate2 NaNO₂ (Huisgen Cyclization) Core 5-Halo-1H-pyrazolo [3,4-c]pyridine (4) Intermediate2->Core NaOMe, MeOH (Deacetylation) N_Func N-1 / N-2 Alkylation & Protection Core->N_Func e.g., SEMCl, MsCl, MeI C5_Func C-5 Buchwald-Hartwig Amination Core->C5_Func Pd₂(dba)₃, rac-BINAP C7_Func C-7 Selective Metalation & Electrophile N_Func->C7_Func 1. TMPMgCl·LiCl 2. Electrophile C3_Func C-3 Tandem Borylation & Suzuki Coupling N_Func->C3_Func 1. [Ir], B₂pin₂ 2. Pd(dppf)Cl₂

Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine core and its functionalization.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)

This protocol is adapted from a validated literature procedure. [7]The rationale behind this two-step, one-pot cyclization followed by deprotection is its efficiency and scalability. The use of dichloroethane (DCE) as a co-solvent is a key optimization that improves handling and allows for the isolation of the acetylated intermediate without chromatography. [2] Step 1: Cyclization to form 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-one (3a)

  • To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloroethane (DCE, approx. 0.25 M), add acetic anhydride (Ac₂O, 10.0 eq.).

  • Stir the mixture at room temperature for 90 minutes under a nitrogen atmosphere to ensure complete N-acetylation.

  • Add sodium nitrite (NaNO₂, 4.0 eq.) portion-wise to the reaction mixture.

  • Stir the resulting suspension at room temperature for 3 hours, then heat to 90 °C overnight (approx. 16-20 hours). This heating step drives the classical Huisgen indazole-type synthesis to completion.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Carefully dilute the residue with saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess acid.

  • Extract the product into ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude intermediate 3a .

Step 2: Deacetylation to form 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)

  • Dissolve the crude intermediate 3a in methanol (MeOH, approx. 0.2 M).

  • Add sodium methoxide (NaOMe, approx. 1.1 eq., either as a solution in MeOH or as a solid) to the solution.

  • Stir the reaction at room temperature for 1 hour, monitoring by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to afford the final product 4a , typically as a solid requiring minimal further purification.

Spectroscopic and Crystallographic Characterization

Unambiguous characterization is a self-validating system for any synthetic protocol. A combination of NMR, MS, and, when possible, X-ray crystallography provides a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for routine structural confirmation and for studying the tautomeric equilibrium. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazolo[3,4-c]pyridine Core (Note: Shifts are approximate and vary with substitution and solvent. Data compiled from literature.) [7]

Position Atom Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Rationale for Chemical Shift
N1-H ¹H 13.0 - 14.0 (broad) - The acidic proton on nitrogen is highly deshielded and often broadened by exchange.
C3-H ¹H 8.1 - 8.6 130 - 135 Located on the electron-rich pyrazole ring, adjacent to two nitrogen atoms.
C4-H ¹H 7.1 - 7.7 110 - 115 Part of the pyridine ring, ortho to the fusion point.
C5 ¹³C - 145 - 155 A quaternary carbon at the ring fusion.

| C7-H | ¹H | 9.0 - 9.6 | 135 - 140 | Highly deshielded proton due to the anisotropic effect of the adjacent pyridine nitrogen. |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized derivative, providing a precise mass that validates the molecular formula.

  • Infrared Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A broad absorption band in the range of 3200-3400 cm⁻¹ is characteristic of the N-H stretch of the pyrazole ring, confirming its presence.

Single-Crystal X-ray Diffraction

While NMR provides definitive evidence for structure in solution, single-crystal X-ray diffraction provides incontrovertible proof of the atomic arrangement in the solid state. [8]It yields precise bond lengths, bond angles, and information on the planarity of the fused ring system. Analysis of crystals of 7-methoxy-1H-pyrazolo[3,4-c]pyridine confirmed the N1-H tautomer as the stable form in the solid state. Table 2: Typical Bond Lengths (Å) within Fused Pyridine and Pyrazole Systems (Data represents averaged values for similar chemical environments and should be used for comparative purposes.) [9]

Bond Type Typical Length (Å) Comments
C=N (pyridine) ~1.34 Shorter than a C-N single bond, indicating double bond character.
C-C (pyridine) ~1.39 Aromatic C-C bond, intermediate between single and double.
N-N (pyrazole) ~1.35 Characteristic of a single bond within an aromatic pyrazole ring.
C=N (pyrazole) ~1.32 Double bond within the pyrazole ring.

| C-N (pyrazole) | ~1.37 | Single bond within the pyrazole ring. |

Conclusion

The pyrazolo[3,4-c]pyridine scaffold is a structurally robust and synthetically versatile core. Its fundamental properties—a planar, aromatic system with a strong preference for the N1-H tautomer—make it a reliable building block for drug discovery. The true power of this scaffold is unlocked through an understanding of its vectorial chemistry, which allows for the precise and selective installation of functional groups at multiple positions. The synthetic and analytical protocols described herein provide a validated framework for researchers to confidently access and characterize these high-value compounds, enabling their application in the rational design of novel therapeutics.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. [Link]

  • Tsikouris, O., Bartl, T., Tousek, J., Lougiakis, N., Tite, T., Marakos, P., Pouli, N., Mikros, E., & Marek, R. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Magnetic Resonance in Chemistry, 46(7), 643–649. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. [Link]

  • Tsikouris, O., et al. (2008). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. [Link]

  • Bedwell, E. V., et al. (2023). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... ResearchGate. [Link]

  • Marakos, P., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. ElectronicsAndBooks. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Marakos, P., et al. (2006). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Kleinmaier, R., & Gmeiner, P. (2003). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium. [Link]

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. RSC Publishing. [Link]

  • 1,6-DIHYDRO-1H-PYRAZOLO-[3,4-C]-PYRIDIN-5-ONE. SpectraBase. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • Al-Ghorbani, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. [Link]

  • Malyi, T. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. [Link]

  • Allen, F. H., et al. (n.d.). Typical interatomic distances: organic compounds. International Union of Crystallography. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Experimental data for C5H5N (Pyridine). NIST. [Link]

  • Wahedy, I. H., et al. (2018). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. University of Southampton ePrints. [Link]

  • 1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • de la Torre, B. G., & El-Faham, A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, a robust synthesis pathway, in-depth characterization, and its emerging applications in drug discovery, particularly as a scaffold for kinase inhibitors. Safety protocols for handling and storage are also delineated. The information presented herein is intended to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this promising molecule in their scientific endeavors.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to a class of heterocyclic compounds known as pyrazolopyridines. These scaffolds are of paramount importance in medicinal chemistry due to their structural resemblance to purine bases, allowing them to interact with a wide array of biological targets. Among the various isomers, the pyrazolo[3,4-c]pyridine core has emerged as a privileged structure in the design of targeted therapeutics. Its unique electronic properties and spatial arrangement of nitrogen atoms enable it to form key interactions within the active sites of enzymes, particularly kinases.

This compound (CAS No. 1033772-26-7) is a key derivative of this scaffold. The presence of a methyl ester at the 5-position provides a versatile handle for further chemical modification, making it an invaluable building block for the synthesis of compound libraries aimed at drug discovery. This guide will delve into the specifics of this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
CAS Number 1033772-26-7[1][2]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2]
Solubility Soluble in methanol, DMSO, and chloroform.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[4]

Synthesis Pathway

While a direct, one-pot synthesis for this compound is not extensively reported in the literature, a robust and scientifically sound pathway can be constructed based on the synthesis of the core pyrazolo[3,4-c]pyridine scaffold and its subsequent functionalization. The proposed pathway involves a multi-step process, beginning with the construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate.

Synthesis_Pathway A Substituted Pyridine B 5-Halo-1H-pyrazolo[3,4-c]pyridine A->B [1] Nitration [2] Cyclization C 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid B->C Carboxylation (e.g., Grignard reaction with CO₂) D This compound C->D Esterification (e.g., MeOH, H₂SO₄)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from methodologies described for the synthesis of similar pyrazolopyridine cores.[5]

  • Nitration of a Substituted Pyridine: A suitable 2-amino-4-halopyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Cyclization: The resulting 2,3-diamino-4-halopyridine is diazotized with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocol: Carboxylation and Esterification
  • Grignard Formation and Carboxylation: The 5-halo-1H-pyrazolo[3,4-c]pyridine is converted to its Grignard reagent by reacting with magnesium metal. This is followed by quenching with solid carbon dioxide (dry ice) to introduce a carboxylic acid group at the 5-position.

  • Fischer Esterification: The resulting 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is then esterified to the methyl ester using methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is typically refluxed to drive the equilibrium towards the product.

In-Depth Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, a singlet for the N-H proton of the pyrazole, and a singlet for the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the pyrazolo[3,4-c]pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically ~160-170 ppm). The chemical shifts of the aromatic carbons will provide further confirmation of the fused ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 178.16.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid or formic acid), can be developed to resolve the target compound from any impurities or starting materials. The purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Drug Discovery and Development

The pyrazolo[3,4-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Applications Core This compound Versatile Building Block App1 Kinase Inhibitors Core->App1 Scaffold for active site binding App2 Anticancer Agents App1->App2 App3 Anti-inflammatory Agents App1->App3

Caption: Applications of this compound in drug discovery.

The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The methyl ester at the C-5 position of this compound serves as a key point for diversification. Through amide coupling reactions with a variety of amines, a library of compounds can be generated. This allows for the exploration of the surrounding pocket of the kinase active site to enhance potency and selectivity.

Numerous studies have demonstrated the potential of functionalized pyrazolopyridines as inhibitors of various kinases, including but not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and cyclin-dependent kinases (CDKs).[7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its pyrazolo[3,4-c]pyridine core provides a privileged scaffold for targeting a range of enzymes, particularly kinases. This guide has provided a comprehensive overview of its properties, a plausible synthesis pathway, characterization methods, and its significant applications in drug discovery. By leveraging the information presented here, researchers and scientists can confidently incorporate this compound into their research programs to accelerate the development of novel therapeutics.

References

  • Needham, L. A., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34390-34396. Available from: [Link]

  • Kumpan, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

Sources

physical and chemical properties of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthetic pathways, reactivity, and potential applications, grounded in established scientific principles and supported by relevant literature.

Core Molecular Identity and Structure

This compound is a bicyclic heteroaromatic compound. Its structure features a fusion of a pyrazole ring and a pyridine ring, a scaffold that is isosteric to purine bases, making it a valuable starting point for the design of biologically active molecules.[1]

  • Chemical Name: this compound

  • CAS Number: 1033772-26-7[2][3]

  • Molecular Formula: C₈H₇N₃O₂[2][3]

  • Molecular Weight: 177.16 g/mol [2][3][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction setup, and formulation into potential drug products. The data presented below is a combination of reported values and computed estimates for related structures.

PropertyValue / DescriptionSource
Molecular Formula C₈H₇N₃O₂[2][4]
Molecular Weight 177.16 g/mol [2][4]
Physical Form Solid[4]
Boiling Point 401.1 ± 25.0 °C at 760 mmHg (Predicted)[2]
Purity Typically supplied at ≥95%[2][5]
Storage Store in a cool, dry place under an inert atmosphere (e.g., 2-8°C)[6]

Note: Experimental data for melting point, density, and solubility are not consistently available in public literature. Researchers should perform their own characterization.

Synthesis and Reactivity Analysis

The synthesis of the pyrazolo[3,4-c]pyridine core is a well-trodden path in organic chemistry, often involving the construction of one ring onto the other.

General Synthetic Strategy

A common and effective strategy for constructing this scaffold involves the cyclization of a suitably functionalized pyridine precursor. For instance, a synthetic route can be envisioned starting from a di-substituted pyridine, which undergoes diazotization followed by an intramolecular cyclization to form the pyrazole ring. This approach offers control over the substitution pattern on the pyridine moiety.[7]

An alternative approach involves building the pyridine ring onto a pre-existing pyrazole. This is particularly useful when the desired substitutions on the pyrazole ring are more readily accessible.[1][8]

G cluster_0 Synthetic Workflow start Substituted Pyridine Precursor (e.g., 2-amino-3-nitropyridine derivative) step1 Functional Group Interconversion (e.g., Reduction of nitro group) start->step1 Control of regiochemistry step2 Diazotization & Cyclization (e.g., NaNO₂, acid) step1->step2 Formation of pyrazole ring step3 Esterification (e.g., Fischer esterification) step2->step3 Installation of carboxylate product This compound step3->product

Caption: Generalized workflow for synthesizing the pyrazolopyridine core.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups:

  • Pyrazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for selective N-alkylation or N-acylation at the N-1 or N-2 positions. This is a critical handle for modifying the compound's properties (e.g., solubility, protein binding).[7]

  • Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient and generally resistant to electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly if leaving groups are present at the C5 or C7 positions. The scaffold can also undergo metalation, enabling further functionalization.[7]

  • Methyl Ester: The ester group is susceptible to standard transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted into amides, a common functional group in pharmaceuticals, via peptide coupling reactions.

Applications in Drug Discovery and Development

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.

  • Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores that occupy the ATP-binding site of the enzyme. The pyrazolopyridine scaffold is frequently employed for this purpose in the development of treatments for cancer and inflammatory diseases.[6]

  • Central Nervous System (CNS) Disorders: The scaffold's ability to be readily functionalized allows for the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which is essential for achieving blood-brain barrier penetration for CNS-targeted drugs.[6]

  • Antitubercular Agents: Novel heterocyclic structures are urgently needed to combat drug-resistant tuberculosis. Pyrazolopyridine derivatives have been designed and synthesized, showing potent activity against Mycobacterium tuberculosis.[9]

  • Fragment-Based Lead Discovery (FBLD): As a small, rigid molecule with clear vectors for chemical elaboration, this compound is an ideal fragment for FBLD campaigns. It can be used in screening to identify initial low-affinity hits that are then optimized into potent leads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related pyrazolopyridine derivatives provides a strong basis for assessing its potential hazards.[10]

Potential Hazards (based on analogues):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[10]

  • H319: Causes serious eye irritation.[10]

  • H335: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[10]

  • P261: Avoid breathing dust, fumes, or vapors.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, designed to be self-validating through in-process controls and final analysis.

Protocol: Synthesis via Cyclization

This protocol is a conceptual example based on established literature for related compounds.[7][8]

  • Reaction Setup: To a solution of a suitable 2-amino-3-substituted pyridine precursor in an appropriate solvent (e.g., acetic acid or ethanol), add sodium nitrite portion-wise at 0°C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

  • Workup: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pyrazolo[3,4-c]pyridine core.

  • Esterification: The resulting carboxylic acid can be converted to the methyl ester via Fischer esterification by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Final Purification: The final product is purified by recrystallization or a final chromatographic step to achieve >97% purity.

Protocol: Structural and Purity Characterization
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra. The expected spectra should show characteristic peaks for the aromatic protons, the N-H proton of the pyrazole, and the methyl ester group.[8][12] The integration of the ¹H NMR signals should correspond to the number of protons in the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound and analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI source.

    • The observed m/z value for the [M+H]⁺ ion should match the calculated exact mass of C₈H₈N₃O₂⁺ (178.0611) within a 5 ppm error margin.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a sample of the final compound to determine its purity. The purity should be ≥97% by peak area integration for use in biological assays.

References

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • MySkinRecipes. Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]

  • LabNetwork. This compound, 95% Purity. [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

Sources

The Diverse Biological Activities of Pyrazolo[3,4-c]pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-c]pyridine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities associated with pyrazolo[3,4-c]pyridine derivatives and their isomers, with a focus on their potential in anticancer, antiviral, and central nervous system (CNS) applications. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental findings that underscore the therapeutic promise of this versatile molecular framework. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview to inform and inspire future discovery efforts.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quest for more effective and selective cancer therapies has led to the extensive investigation of pyrazolo[3,4-c]pyridine and its isomers, particularly pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action that strike at the heart of cancer cell survival and proliferation.

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer prowess of pyrazolo[3,4-c]pyridine derivatives stems from their ability to inhibit key enzymes and disrupt critical cellular processes essential for tumor growth.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

    • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, such as CDK1, CDK2, and CDK9.[1][2] By inhibiting these kinases, the compounds disrupt the cell cycle progression, leading to cell cycle arrest and apoptosis. For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines demonstrated potent and selective CDK inhibitory activities, leading to the inhibition of in vitro cellular proliferation in human tumor cells.[1]

    • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases are implicated in the proliferation and differentiation of cells, and their overactivation can drive cancer growth. Pyrazolo[3,4-b]pyridine derivatives have been developed as effective TRK inhibitors.[3] One such compound, C03, exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[3]

    • Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as EGFR inhibitors, a key target in many cancers. These compounds interfere with the EGFR signaling pathway, which can lead to decreased cell proliferation and survival.[4][5]

  • Topoisomerase IIα Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication and transcription.[6] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Compound 8c from a synthesized series of pyrazolo[3,4-b]pyridines was identified as a potent inhibitor of topoisomerase IIα, inducing DNA damage and S-phase cell cycle arrest.[6]

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a well-established anticancer strategy. Some pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[7] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and apoptosis.

B. Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The biological activity of pyrazolo[3,4-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For pyrazolo[3,4-d]pyrimidin-4-one derivatives, substitution at the N5 position with a substituted benzylideneamino group was found to be crucial for anticancer activity against the MCF-7 breast cancer cell line. The potency was influenced by the electronic nature of the substituent on the benzylidene ring, with the order of activity being NO2 > F > Cl > OCH3 > H.[4]

  • In a series of pyrazolo[3,4-b]pyridine derivatives evaluated against Hela, MCF7, and HCT-116 cell lines, the nature of the substituent at position 4 of the pyridine ring was critical. A hydroxyl group on the phenyl ring at this position, combined with a cyano group at position 3, enhanced the anticancer activity.[2]

C. In Vitro and In Vivo Efficacy: From the Bench to Preclinical Models

Numerous studies have demonstrated the potent in vitro anticancer activity of pyrazolo[3,4-c]pyridine derivatives across a wide range of cancer cell lines.

Compound ClassCancer Cell Line(s)IC50/GI50Reference
Pyridopyrazolopyrimidine (8b)A-549 (lung), HEPG2 (liver), HCT-116 (colon)2.9 µM, 2.6 µM, 2.3 µM[8]
Pyrazolo[3,4-b]pyridin-6-one (I2)MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT1163.30 µM, 5.04 µM, 5.08 µM, 3.71 µM, 2.99 µM, 5.72 µM[7]
Pyrazolo[3,4-b]pyridine (8c)NCI-60 panelGI50 MG-MID = 1.33 µM[6]
Pyrazolo[3,4-b]pyridine (9a)HelaIC50 = 2.59 µM[2]
Pyrazolo[3,4-b]pyridine (14g)MCF7, HCT-116IC50 = 4.66 µM, 1.98 µM[2]
5-(4-nitrobenzylideneamino) pyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-7IC50 = 11 µM[4]

Selected compounds have also shown efficacy in in vivo tumor xenograft models, demonstrating their potential for further preclinical and clinical development.[1]

D. Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • IC50 Determination: Plot the kinase activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration, then harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also requires RNase treatment to avoid staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

E. Signaling Pathway Diagrams

CDK_Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2_M G2/M Phase CDK4_6_CyclinD CDK4/6-Cyclin D pRB pRB CDK4_6_CyclinD->pRB phosphorylates E2F E2F pRB->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates CDK2_CyclinA CDK2-Cyclin A DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication CDK2_CyclinA->DNA_Replication CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_pyridine->CDK4_6_CyclinD Pyrazolo_pyridine->CDK2_CyclinE Pyrazolo_pyridine->CDK1_CyclinB TRK_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK activates PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT activates PLCg PLCγ Pathway TRK_Receptor->PLCg activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine TRK Inhibitors Pyrazolo_pyridine->TRK_Receptor

Caption: Pyrazolo[3,4-b]pyridine TRK inhibitors block downstream signaling pathways, inhibiting cell proliferation and survival.

II. Antiviral Activity: A Promising Frontier in Infectious Disease

The structural diversity of pyrazolo[3,4-c]pyridine derivatives has also led to the discovery of compounds with significant antiviral activity, particularly against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

A. Mechanism of Action: Targeting Viral Enzymes and Processes
  • HIV-1 Reverse Transcriptase Inhibition: Several pyrazolo[4,3-c]pyridin-4-one derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. [9]These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

  • Inhibition of HSV-1 Replication: Pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to inhibit the replication of HSV-1 through multiple mechanisms. [7]Some compounds interfere with the early stages of viral infection by affecting viral adsorption to host cells. [7]Others have been shown to act at later stages of the replication cycle, potentially by inhibiting viral protein synthesis or genome replication. [7]

  • Broad-Spectrum Antiviral Activity: A novel pyrazolo[3,4-d]pyrimidine nucleoside analog, N10169, has shown broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses. [6]Its mechanism of action involves the inhibition of cellular orotidylate decarboxylase, an enzyme essential for de novo pyrimidine nucleotide biosynthesis, thereby depriving the virus of the necessary building blocks for replication. [6]

B. Structure-Activity Relationships (SAR): Optimizing for Antiviral Potency

For pyrazolo[4,3-c]pyridin-4-one derivatives with anti-HIV-1 activity, the nature of the substituents at various positions of the scaffold significantly influences their potency. Compound 12c from a synthesized series emerged as the most active, with an IC50 value of 3.67 µM against HIV-1VB59. [9]The specific structural features contributing to this high activity warrant further investigation for the design of more potent inhibitors.

In the case of pyrazolo[3,4-b]pyridine derivatives against HSV-1, the substitutions on the core structure determine the specific stage of the viral life cycle that is inhibited, highlighting the potential for developing compounds with distinct and potentially synergistic mechanisms of action. [7]

C. In Vitro Efficacy: Quantifying Antiviral Potency

The antiviral activity of pyrazolo[3,4-c]pyridine derivatives has been quantified in various in vitro assays.

Compound ClassVirusAssayEC50/IC50Reference
Pyrazolo[4,3-c]pyridin-4-one (12c)HIV-1VB59TZM-bl cell-based assayIC50 = 3.67 µM[9]
Pyrazolo[4,3-c]pyridin-4-one (12c)HIV-1UG070TZM-bl cell-based assayIC50 = 2.79 µM[9]
Pyrazolo[3,4-b]pyridine (ARA-04)HSV-1Plaque Reduction AssayEC50 = 1.00 ± 0.10 µM[7]
Pyrazolo[3,4-b]pyridine (ARA-05)HSV-1Plaque Reduction AssayEC50 = 1.00 ± 0.05 µM[7]
Pyrazolo[3,4-b]pyridine (AM-57)HSV-1Plaque Reduction AssayEC50 = 0.70 ± 0.10 µM[7]
Pyrazolo[3,4-d]pyrimidine nucleoside (N10169)Various DNA & RNA virusesCytopathic Effect Assay1 to 10 µM[6]
D. Experimental Protocols

This assay is used to quantify HIV-1 infection.

  • Cell Seeding: Plate TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the cells, followed by the addition of a known amount of HIV-1 virus.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The reduction in luciferase signal in the presence of the compound indicates inhibition of HIV-1 infection.

This assay is a standard method for determining the antiviral activity of a compound against lytic viruses.

  • Cell Monolayer: Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayers with a known amount of HSV-1 for a short period to allow for viral adsorption.

  • Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates for several days to allow for the formation of viral plaques (zones of cell death).

  • Plaque Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound indicates antiviral activity.

III. Central Nervous System (CNS) Activity: Modulating Neuronal Function

Beyond their anticancer and antiviral properties, pyrazolo[3,4-c]pyridine derivatives have also shown significant activity in the central nervous system, exhibiting analgesic, sedative, and anxiolytic effects.

A. Mechanism of Action: Interacting with CNS Targets

The CNS effects of pyrazolo[3,4-c]pyridine derivatives are thought to be mediated through their interaction with various receptors and signaling pathways in the brain.

  • Muscarinic Receptor Modulation: The sedative and antinociceptive effects of the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative LASSBio-873 have been shown to be modulated by the activation of muscarinic receptors. [5]The non-selective muscarinic antagonist atropine was able to prevent the sedative and analgesic effects of this compound in mice. [5]

  • Benzodiazepine Receptor Binding: Some pyrazolo[4,3-c]pyridine derivatives have shown anxiolytic activity and possess a high affinity for central benzodiazepine receptors, suggesting a mechanism of action similar to that of benzodiazepine drugs. [2][10]

B. In Vivo Efficacy: Demonstrating CNS Effects in Animal Models

The CNS activities of pyrazolo[3,4-c]pyridine derivatives have been demonstrated in various animal models.

  • Analgesic Activity: In the formalin test, LASSBio-873 significantly reduced nociceptive behavior in mice during the inflammatory phase. [5]* Sedative Activity: LASSBio-873 reduced locomotor activity in mice in the open-field test, indicating a sedative effect. [5]* Anxiolytic Activity: A series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides showed anxiolytic activity in the shock-induced suppression of drinking (SSD) test in rats. [2]

C. Experimental Protocols

This test is used to assess the central analgesic activity of a compound.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: Place a mouse or rat on the hot plate and measure the latency to a nociceptive response, such as licking a paw or jumping.

  • Compound Administration: Administer the test compound to the animal and measure the reaction time at different time points after administration. An increase in the reaction time indicates an analgesic effect.

This test is used to assess locomotor activity and exploratory behavior.

  • Apparatus: A square arena with walls to prevent escape. The floor is typically divided into squares.

  • Procedure: Place an animal in the center of the open field and record its activity (e.g., number of squares crossed, rearing) for a specific period.

  • Compound Administration: Administer the test compound and observe the changes in locomotor activity. A decrease in activity is indicative of a sedative effect.

IV. Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer properties has revealed multiple mechanisms of action, including the inhibition of key kinases, topoisomerase IIα, and tubulin polymerization, with several derivatives showing potent in vitro and in vivo efficacy. The antiviral potential of these compounds, particularly against HIV and HSV, further highlights their therapeutic value. Additionally, the demonstrated analgesic, sedative, and anxiolytic activities underscore their potential for the development of novel CNS-acting agents.

Future research in this area should continue to focus on:

  • Lead Optimization: Further derivatization of the pyrazolo[3,4-c]pyridine core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

  • In Vivo Studies: More extensive in vivo testing of promising candidates in relevant animal models of disease to validate their therapeutic potential.

  • Exploration of New Biological Activities: Screening of pyrazolo[3,4-c]pyridine libraries against a broader range of biological targets to uncover new therapeutic applications.

The continued exploration of the rich chemical space of pyrazolo[3,4-c]pyridine derivatives holds great promise for the discovery and development of the next generation of innovative medicines to address unmet medical needs in oncology, infectious diseases, and neurology.

V. References

  • Mohamed, M. S., Awad, Y. E. E.-D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10.

  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry.

  • Synthesis and in-vitro anti-HIV-1 evaluation of novel pyrazolo[4,3-c]pyridin-4-one derivatives. (2019). European Journal of Medicinal Chemistry, 183, 111714.

  • Smee, D. F., McKernan, P. A., Nord, L. D., Willis, R. C., Petrie, C. R., Riley, T. M., Revankar, G. R., & Robins, R. K. (1987). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 31(10), 1535–1541.

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.

  • In vitro cytotoxic activities of pyrazolo [6][9]pyridine hybrid... - ResearchGate.

  • Misra, R. N., Xiao, H. Y., Kim, K. S., Lu, S., Rawlins, D. B., Kellar, K. A., Mulheron, J. G., Sack, J. S., Tokarski, J. S., Kimball, S. D., & Fargnoli, J. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297–4302.

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, O. N. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(11), 17744–17759.

  • Metwally, N. H., Mohamed, M. S., & Deeb, E. A. (2021). Synthesis, anticancer evaluation, CDK2 inhibition, and apoptotic activity assessment with molecular docking modeling of new class of pyrazolo[1,5-a]pyrimidines. Research on Chemical Intermediates, 47(11), 5027–5060.

  • Synthesis and antidepressant and anxiolytic activity of derivatives of pyrazolo[4,3-c]pyridine and 4-phenylhydrazinonicotinic acids - ResearchGate.

  • Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - OUCI.

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. (1986). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 29(3), 359–369.

Sources

The Architect's Guide to Pyrazolopyridine Synthesis: A Technical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolopyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of heterocyclic chemistry, the pyrazolopyridine core stands as a privileged scaffold, a testament to its remarkable versatility and profound impact on drug discovery.[1][2][3] Structurally analogous to purines, these fused bicyclic systems have demonstrated a wide spectrum of biological activities, positioning them as critical components in the development of novel therapeutics.[2][4][5] Their significance is underscored by their presence in drugs targeting a range of conditions, from cancer and inflammation to neurological disorders.[1][2][6] This guide offers a comprehensive exploration of the synthetic strategies employed to construct this vital heterocyclic system, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness its full potential. We will delve into the core synthetic methodologies, elucidating the mechanistic underpinnings and offering detailed protocols to empower the seamless translation of theory into practice.

Strategic Approaches to Pyrazolopyridine Ring Construction

The synthesis of the pyrazolopyridine nucleus can be broadly categorized into two primary strategies: the construction of a pyridine ring onto a pre-existing pyrazole and the annulation of a pyrazole ring onto a pyridine scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. This guide will explore the most robust and widely adopted methods within these categories.

Building from the Pyrazole Up: Condensation Reactions of Aminopyrazoles

One of the most prevalent and versatile methods for constructing the pyrazolopyridine core involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1] This approach is particularly effective for the synthesis of the pyrazolo[3,4-b]pyridine isomer.

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolopyridine ring. A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon, dictating the final substitution pattern.[7] For instance, in the reaction of a 5-aminopyrazole with a 1,1,1-trifluoro-2,4-pentanedione, the more electrophilic carbonyl adjacent to the trifluoromethyl group will be attacked first.[7]

Diagram 1: General Mechanism of Pyrazolopyridine Synthesis from Aminopyrazoles and 1,3-Dicarbonyls

G cluster_0 Reaction Initiation cluster_1 Cyclization and Aromatization Aminopyrazole Aminopyrazole Intermediate_1 Initial Adduct Aminopyrazole->Intermediate_1 Nucleophilic Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Pyrazolopyridine Pyrazolopyridine Intermediate_2->Pyrazolopyridine Dehydration

Caption: A simplified workflow of the condensation reaction.

This protocol provides a representative example of the condensation reaction.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Reactant 1Reactant 2ConditionsProductYieldReference
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic Acid, Reflux4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineExcellent[1]
5-Aminopyrazole4,4,4-trifluoro-1-phenyl-1,3-butanedioneToluene, Reflux4-Trifluoromethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridineGood[1]
Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste.[8][9] Several MCRs have been developed for the synthesis of pyrazolopyridines, often providing access to highly functionalized derivatives.[10][11][12]

The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[13][14] This methodology has been adapted for the synthesis of pyrazolopyridine derivatives, where an aminopyrazole serves as the nitrogen-containing component.[15][16][17]

Diagram 2: Hantzsch-type Synthesis of a Pyrazolopyridine

G Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Beta-Ketoester_1 β-Ketoester (1 eq.) Beta-Ketoester_1->Knoevenagel_Adduct Beta-Ketoester_2 β-Ketoester (1 eq.) Enamine Enamine Intermediate Beta-Ketoester_2->Enamine Aminopyrazole Aminopyrazole Aminopyrazole->Enamine Michael_Addition Michael Addition Knoevenagel_Adduct->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyrazolopyridine Dihydropyrazolopyridine Cyclization_Dehydration->Dihydropyrazolopyridine Oxidation Oxidation Dihydropyrazolopyridine->Oxidation Pyrazolopyridine Pyrazolopyridine Oxidation->Pyrazolopyridine

Caption: Key steps in the Hantzsch-type pyrazolopyridine synthesis.

Thorpe-Ziegler Cyclization: A Route to Cyano-Substituted Pyrazolopyridines

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, to form an enamino-nitrile.[18][19] This strategy can be effectively employed for the synthesis of pyrazolopyridines bearing a cyano group, which can serve as a versatile handle for further functionalization.

Materials:

  • (3-cyano-1-phenyl-1H-pyrazol-4-yl)acetonitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Add a solution of (3-cyano-1-phenyl-1H-pyrazol-4-yl)acetonitrile in ethanol dropwise to the sodium ethoxide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the desired 4-amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Metal-Catalyzed Cross-Coupling and Cyclization Strategies

Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[20][21] These powerful methods have been successfully applied to the synthesis of pyrazolopyridines, offering high levels of control and functional group tolerance.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction can be utilized to couple an aminopyrazole with a suitably functionalized pyridine, such as a halopyridine, to construct the pyrazolopyridine scaffold.[22]

Copper catalysts have been shown to be effective in promoting the cycloaddition reactions for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[23] A formal [3+3] cycloaddition using a copper(II) acetylacetonate catalyst has been reported to give high yields under mild conditions.[23]

CatalystReactant 1Reactant 2Product TypeReference
Pd(OAc)₂/BINAP5-Amino-1H-pyrazole2,3-DichloropyridinePyrazolo[3,4-b]pyridine[22]
Cu(acac)₂3-Amino-1H-pyrazoleα,β-Unsaturated KetonePyrazolo[3,4-b]pyridine[23]

Synthesis of Other Pyrazolopyridine Isomers

While pyrazolo[3,4-b]pyridines are the most studied, other isomers such as pyrazolo[1,5-a]pyridines and pyrazolo[4,3-c]pyridines also exhibit significant biological activities.

Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition Approaches

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[24][25][26] A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the regioselective synthesis of multisubstituted pyrazolo[1,5-a]pyridines.[27]

Diagram 3: Synthesis of Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

G N-Aminopyridinium_Ylide N-Aminopyridinium_Ylide Cycloadduct [3+2] Cycloadduct N-Aminopyridinium_Ylide->Cycloadduct Alkyne Alkyne Alkyne->Cycloadduct Cycloaddition Pyrazolo_1_5_a_pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo_1_5_a_pyridine Aromatization

Caption: A general scheme for pyrazolo[1,5-a]pyridine synthesis.

Pyrazolo[4,3-c]pyridines and Pyrazolo[3,4-c]pyridines

The synthesis of these isomers can be more challenging. One reported method for pyrazolo[4,3-c]pyridines involves the ring closure of 3-acylpyridine N-oxide tosylhydrazones.[28] For pyrazolo[3,4-c]pyridines, a strategy starting from 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds allows for selective elaboration at multiple positions.[22][29]

Conclusion and Future Perspectives

The synthesis of pyrazolopyridines is a rich and evolving field. While classic condensation reactions remain a mainstay, the development of novel multi-component and metal-catalyzed methodologies continues to expand the synthetic toolbox, enabling the creation of increasingly complex and diverse molecular architectures. The ongoing exploration of green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign catalysts, will undoubtedly shape the future of pyrazolopyridine synthesis.[9][30] As our understanding of the biological roles of these fascinating heterocycles deepens, the demand for efficient and versatile synthetic routes will only intensify, ensuring that the pyrazolopyridine scaffold remains a central focus of research in medicinal chemistry for years to come.

References

  • Alcaro, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Various Authors. (n.d.). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Taylor & Francis Online. [Link]

  • Katritzky, A. R., et al. (2006). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]

  • Various Authors. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Various Authors. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Alcaro, F., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Ingenta Connect. [Link]

  • Kang, E., & Joo, J. M. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Thieme Connect. [Link]

  • Various Authors. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Various Authors. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]

  • Various Authors. (n.d.). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]

  • Various Authors. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Various Authors. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Various Authors. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. [Link]

  • Various Authors. (n.d.). synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2' - Canadian Science Publishing. [Link]

  • Various Authors. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. CoLab.
  • Various Authors. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]

  • Various Authors. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Alcaro, F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Various Authors. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Various Authors. (2005). Hantzsch Synthesis of Pyrazolo[1',2':1,2]pyrazolo[3,4- b ]pyridines: Partial Agonists of the Calcitonin Receptor. ResearchGate. [Link]

  • Boros, E. E., et al. (2005). Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor. PubMed. [Link]

  • Various Authors. (n.d.). Pyrazolopyridines. Wikipedia. [Link]

  • Various Authors. (n.d.). Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization. ResearchGate. [Link]

  • Various Authors. (n.d.). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Various Authors. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of pyrazole-fused pyridine derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. PMC - NIH. [Link]

  • Various Authors. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Various Authors. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

  • Various Authors. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ). RSC Publishing. [Link]

  • Various Authors. (n.d.). Hantzsch pyridine synthesis. Chemeurope.com. [Link]

  • Various Authors. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]

  • Various Authors. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Various Authors. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • Various Authors. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Various Authors. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC - NIH. [Link]

  • Various Authors. (n.d.). Thorpe reaction. Wikipedia. [Link]/Thorpe_reaction]([Link])

Sources

The Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyrazolo[3,4-c]pyridine core is a premier example of such a "privileged scaffold." This bicyclic heterocycle, bearing a structural resemblance to endogenous purines, possesses an intrinsic ability to interact with a multitude of biological targets, particularly the purine-binding pockets of enzymes like kinases.[1] This inherent bio-compatibility has propelled the development of pyrazolo[3,4-c]pyridine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious disease, and neurology.

This guide provides an in-depth exploration of the pyrazolo[3,4-c]pyridine scaffold, from its foundational synthesis to its strategic functionalization and application in modern drug discovery. We will examine the causality behind synthetic choices, delve into the mechanisms of biological action, and provide field-proven protocols for its manipulation, offering researchers a comprehensive resource for leveraging this potent chemical entity.

Part 1: Genesis of a Scaffold: Foundational Synthesis and Strategic Elaboration

The journey of a drug candidate often begins with an elegant and robust synthetic route to its core structure. The pyrazolo[3,4-c]pyridine scaffold is accessible through several methodologies, with modern approaches focusing on creating strategically "handled" intermediates ready for diversification.

Historical Context: The Huisgen Indazole Synthesis

The construction of the pyrazolo[3,4-c]pyridine ring system is historically rooted in adaptations of the classical Huisgen indazole synthesis.[1][2] Early work by Chapman and Hurst established a viable, albeit demanding, route involving the nitrosation of 3-acetamido-4-methylpyridines, which then undergo rearrangement and cyclization to form the bicyclic core.[3] While foundational, these early methods have been largely superseded by more efficient and scalable processes.

A Modern Cornerstone: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

A significant advancement in the field is the development of a highly efficient, two-step synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines. These halogenated scaffolds are exceptionally valuable as they provide a reactive handle for subsequent cross-coupling reactions, serving as a gateway to a vast chemical space.

The synthesis begins with readily available 3-amino-4-halopyridines.[1]

  • Diazotization and Cyclization: The aminopyridine undergoes diazotization with sodium nitrite in the presence of acetic anhydride. The resulting intermediate cyclizes in situ. The introduction of dichloroethane (DCE) as a co-solvent is a key process optimization, enhancing scalability and allowing for the isolation of the acetylated intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, often without the need for purification.[1][4]

  • Deacetylation: The acetyl group is then cleanly removed using sodium methoxide in methanol, affording the desired 5-halo-1H-pyrazolo[3,4-c]pyridine in excellent overall yield.[1][2]

start 3-Amino-4-halopyridine intermediate 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one start->intermediate  1. NaNO₂, Ac₂O, DCE (Diazotization/Cyclization) product 5-Halo-1H-pyrazolo[3,4-c]pyridine intermediate->product  2. NaOMe, MeOH (Deacetylation)

Caption: Modern Synthesis of the 5-Halo-Pyrazolo[3,4-c]pyridine Core.

The Power of Vectorial Functionalization

The true utility of the pyrazolo[3,4-c]pyridine scaffold in drug discovery is unlocked through vectorial functionalization —the selective and controlled chemical modification at distinct positions around the core.[1][5] This strategy allows chemists to systematically probe the structure-activity relationship (SAR) by extending chemical vectors into different regions of a target's binding site. The 5-halo intermediate is an ideal platform for this approach.

Caption: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold.

  • N-1 and N-2 Positions: The two nitrogen atoms of the pyrazole ring can be functionalized through protection and alkylation strategies. Mesylation, for instance, selectively protects the N-1 position, allowing for subsequent chemistry at N-2, or vice versa.[1]

  • C-5 Position: The halogen at C-5 is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which is crucial for installing a diverse range of amine-containing substituents.[1][5]

  • C-3 Position: This position on the pyrazole ring can be accessed through modern C-H activation chemistry. A tandem sequence of iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura cross-coupling enables the introduction of various aryl and heteroaryl groups.[1][5]

  • C-7 Position: The C-7 position on the pyridine ring is the most challenging to functionalize selectively. This has been achieved through the use of strong, kinetically selective bases like TMPMgCl·LiCl for metalation, followed by quenching with an electrophile or transmetalation for a Negishi cross-coupling.[1][5]

This multi-vector approach transforms a single scaffold into a powerful engine for generating chemical diversity, emulating a full hit-to-lead drug discovery campaign from a single, versatile core.[1]

Part 2: Biological Activity and Therapeutic Mechanisms

The structural analogy to purine allows pyrazolo[3,4-c]pyridine derivatives to inhibit a wide range of enzymes, leading to diverse biological effects.

Therapeutic AreaMolecular Target(s)Mechanism & Significance
Oncology PI3Kγ, Mps1, CDK1, TRKInhibition of key kinases involved in cell signaling, proliferation, and survival pathways.[6][7][8][9]
Infectious Disease PEX14-PEX5 Protein-Protein Interaction (PPI)Disruption of glycosome protein import in Trypanosoma parasites, a novel and fatal mechanism of action.[10][11]
Neurology (Various)Modulation of CNS targets, leading to reported analgesic and sedative properties.
Metabolic Disease Aldose ReductaseInhibition of this enzyme has potential applications in treating diabetic complications.

Part 3: A Case Study in Structure-Activity Relationship (SAR): Targeting Trypanosoma

The development of the first inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) in Trypanosoma parasites provides a compelling case study in rational drug design, showcasing the core principles of scientific integrity and logic.[10] This PPI is essential for importing metabolic enzymes into the parasite's glycosome, making it a prime target for novel trypanocidal agents.[11]

The process followed a self-validating, iterative cycle of design, synthesis, and testing:

  • Hit Identification: An initial in silico screen against a homology model of the PEX14 protein identified a pyrazolo[4,3-c]pyridine derivative as a modest-binding hit.[11][12]

  • Structural Hypothesis: Docking models predicted that aromatic portions of the hit molecule occupied two key hydrophobic pockets on the PEX14 surface, known as the Trp and Phe pockets.[11]

  • Guided Synthesis: This hypothesis drove the synthetic strategy. New analogues were designed to optimize the fit within these pockets. For example, researchers discovered that merging the structural features of two different low-potency binders into a single hybrid molecule resulted in a compound with dramatically superior activity.[11]

  • Empirical Validation: The binding of these new compounds was confirmed using biophysical methods like NMR spectroscopy, and their inhibitory activity was quantified. Crucially, X-ray crystal structures of the inhibitors bound to PEX14 were solved, providing definitive proof of the binding mode and validating the initial hypothesis.[10][12] This structural feedback loop was critical for guiding the next round of design.

A In Silico Screening & Hit Identification B Rational Design & Structural Hypothesis A->B Analyze Docking Pose C Synthesis of New Analogues B->C Design for Improved Fit D Biological & Biophysical Testing (NMR, IC₅₀) C->D Evaluate Potency E Structural Biology (X-ray Crystallography) D->E Confirm Binding Mode E->B Refine Hypothesis

Caption: The Iterative SAR Cycle for PEX14-PEX5 Inhibitor Development.

This rigorous, structure-guided approach demonstrates the power of the pyrazolo[3,4-c]pyridine scaffold as a template for optimization, ultimately leading to the first-in-class inhibitors of a novel antiparasitic target.[10]

Part 4: Key Experimental Protocols

To facilitate further research, we provide detailed, field-proven methodologies for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core.

Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the procedure described by Bedwell et al.[2]

Step A: Synthesis of 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a stirred suspension of 3-amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (2.0 eq) at room temperature, add sodium nitrite (1.5 eq) portion-wise over 30 minutes.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate, which is often used directly in the next step.

Step B: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude intermediate from Step A in methanol.

  • Add a solution of sodium methoxide (1.2 eq) in methanol and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, typically as a white solid.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-5

This general procedure allows for the diversification of the 5-halo scaffold.

  • In a reaction vessel, combine the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2-1.5 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired C-5 aminated product.

Conclusion and Future Perspectives

The pyrazolo[3,4-c]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with the power of vectorial functionalization, provides an unparalleled platform for the rapid exploration of chemical space. Its proven ability to modulate challenging targets, from kinases to protein-protein interfaces, underscores its immense therapeutic potential. As fragment-based drug discovery (FBDD) and other advanced screening methods continue to evolve, the strategic application of versatile and well-characterized scaffolds like pyrazolo[3,4-c]pyridine will remain critical to the discovery of next-generation medicines. The continued investigation of this remarkable core promises to yield novel therapeutic agents for years to come.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391–34399. Available from: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available from: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Europe PMC. Available from: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and 5-bromo-1H-pyrazolo[3,4-c]pyridine 4b. ResearchGate. Available from: [Link]

  • Huisgen, R., & Bast, K. (1961). Indazole. Organic Syntheses, 41, 53. Available from: [Link]

  • Raynaud, F. I., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 543-547. Available from: [Link]

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. Available from: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. Available from: [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available from: [Link]

  • Dawidowski, M., et al. (2021). Right: Selected set of PEX14 inhibitors (see also ref. 16). Left top:.... ResearchGate. Available from: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. Available from: [Link]

  • Dawidowski, M., et al. (2020). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein Interaction with Trypanocidal Activity. CNR-IRIS. Available from: [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. Available from: [Link]

  • Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3325-3328. Available from: [Link]

  • Elguero, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]

  • Misra, R. N., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 13(11), 1133-1136. Available from: [Link]

  • Padron, J. M., & Padrima, R. (2019). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1121. Available from: [Link]

  • Abdel-Gawad, H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(5), 1826-1836. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. Available from: [Link]

  • Huisgen, R. (1963). Huisgen synthesis of 1,2,3‐triazoles. ResearchGate. Available from: [Link]

  • Lavard, M., & Popowycz, F. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Molecules, 25(12), 2820. Available from: [Link]

  • Various Authors. Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Chapman, D., & Hurst, J. (1980). Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2398-2404. Available from: [Link]

Sources

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate: A Key Scaffold for Drug Discovery

Abstract

This compound is a heterocyclic building block featuring a fused pyrazole and pyridine ring system. With a molecular weight of 177.16 g/mol and the chemical formula C₈H₇N₃O₂, this compound has emerged as a significant scaffold in medicinal chemistry and drug development.[1][2] The pyrazolopyridine core is structurally analogous to purines, enabling it to function as an antagonist in various biological pathways and making it a privileged structure in the design of targeted therapeutics.[3] This guide provides a comprehensive technical overview of its molecular profile, synthesis, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in the field of drug discovery. We will explore the causality behind synthetic strategies and the logic of its functionalization for creating diverse chemical libraries aimed at various biological targets.

Core Molecular Profile

The fundamental identity of a chemical entity is defined by its structure and core properties. This compound belongs to the pyrazolopyridine family, which consists of several constitutional isomers based on the fusion orientation of the pyrazole and pyridine rings.[4] The '[3,4-c]' isomer specifies the precise connectivity, which dictates its unique chemical and electronic properties.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1033772-26-7[1][2]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Canonical SMILES COC(=O)C1=CN=C2C(=C1)C=NN2[5]

Physicochemical and Handling Properties

The physicochemical properties of a compound are critical for its application in both synthesis and biological assays. While exhaustive experimental data is proprietary, computed properties and standard handling guidelines provide essential insights.

PropertyValueNotes
Purity Typically ≥97%Available from commercial suppliers.[1]
Appearance Solid
Storage Conditions Room Temperature, Sealed in DryRecommended to prevent degradation.[2]
Hydrogen Bond Donors 1Computed by Cactvs 3.4.8.18.
Hydrogen Bond Acceptors 4Computed by Cactvs 3.4.8.18.
Rotatable Bond Count 1Computed by Cactvs 3.4.8.18.

Synthesis and Chemical Reactivity

The utility of a scaffold is fundamentally dependent on its accessibility through synthesis and its capacity for controlled chemical modification. The pyrazolo[3,4-c]pyridine core is amenable to established heterocyclic chemistry principles.

Synthetic Pathway to the Core Scaffold

A classical and effective method for constructing the 1H-pyrazolo[3,4-c]pyridine ring system is based on the Huisgen indazole synthesis, which involves the cyclization of an N-acetyl-N-nitroso intermediate.[6][7] This approach provides a reliable route to key precursors, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which can then be converted to the target carboxylate.

This protocol is adapted from established literature procedures for the synthesis of the core scaffold.[7]

  • Nitrosation: To a solution of N-(4-methylpyridin-3-yl)acetamide in dichloroethane (DCE), add acetic anhydride (Ac₂O). Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature.

    • Causality: The acetylation of 3-amino-4-methylpyridine provides the necessary acetamido directing group. The subsequent nitrosation with NaNO₂ in an acidic environment (generated in situ) forms the critical N-acetyl-N-nitroso intermediate.

  • Cyclization: Heat the reaction mixture. The N-nitroso compound will undergo a thermal rearrangement and cyclization cascade to form the fused pyrazole ring.

    • Causality: Heating provides the energy required to overcome the activation barrier for the intramolecular rearrangement, leading to the formation of the stable aromatic pyrazolopyridine system.

  • Hydrolysis/Halogenation: The resulting intermediate is then treated with a methanolic solution of sodium methoxide (NaOMe) or appropriate halogenating agents to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[7]

    • Causality: The methoxide treatment facilitates the removal of the acetyl group. Subsequent steps (not detailed here but common in the field) would involve converting the methyl group at the 5-position to the desired carboxylate, or functionalizing a halo-substituted precursor via carbonylation or other cross-coupling reactions.

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Final Functionalization A N-(4-methylpyridin-3-yl)acetamide B N-acetyl-N-nitroso intermediate A->B NaNO₂, Ac₂O, DCE C 5-methyl-1H-pyrazolo[3,4-c]pyridine B->C Heat (Rearrangement) D 5-halo-1H-pyrazolo[3,4-c]pyridine C->D Halogenation E This compound D->E e.g., Pd-catalyzed carbonylation

Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine scaffold.

Vectorial Functionalization for Drug Discovery

The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective, multi-directional elaboration, a concept known as vectorial functionalization.[8] This is paramount in fragment-based drug discovery (FBDD), where a core fragment is "grown" into a potent ligand by adding substituents that engage with specific pockets of a biological target.

The different positions on the ring system (N-1, N-2, C-3, C-7) exhibit distinct reactivity, allowing for controlled, stepwise modifications.[7][8]

  • N-1 and N-2 Positions: These nitrogens can be selectively alkylated or protected. The choice of reaction conditions and protecting groups dictates which nitrogen reacts, enabling precise control over the molecule's hydrogen-bonding profile and steric properties.[7]

  • C-3 Position: This position is amenable to modern cross-coupling reactions. A tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling allows for the introduction of a wide range of aryl or heteroaryl substituents.[7][8]

    • Causality: Iridium-catalyzed borylation selectively activates the C-H bond at the C-3 position due to its electronic environment. The resulting boronate ester is a versatile intermediate for palladium-catalyzed Suzuki coupling, which forms a new carbon-carbon bond.

  • C-7 Position: Selective metallation at this position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can be trapped with various electrophiles (e.g., iodine) or used in Negishi cross-coupling reactions.[7][8]

    • Causality: The combination of the sterically hindered base and the directing effect of the pyridine nitrogen favors deprotonation at the C-7 position, creating a nucleophilic carbon that can react with a wide array of electrophilic partners.

Vectorial_Functionalization Core Pyrazolo[3,4-c]pyridine Core N1 N-1 Alkylation Core->N1 Growth Vector 1 N2 N-2 Alkylation Core->N2 Growth Vector 2 C3 C-3 Suzuki Coupling Core->C3 Growth Vector 3 C7 C-7 Negishi Coupling / Electrophilic Trapping Core->C7 Growth Vector 4

Caption: Key growth vectors for functionalizing the pyrazolopyridine scaffold.

Relevance in Medicinal Chemistry

Pyrazolopyridines are considered highly effective pharmacophores due to the synergistic effect of the fused pyrazole and pyridine rings.[9] Their resemblance to endogenous purines allows them to compete for and modulate the activity of numerous enzymes, particularly kinases.[3]

Target ClassExample(s)Therapeutic AreaReference
Kinase Inhibitors Cyclin-Dependent Kinases (CDKs), B-RafOncology[10]
Secretase Modulators γ-secretaseNeurodegenerative Diseases[10]
Anti-inflammatory Pro-inflammatory kinasesInflammation, Arthritis[9]
Antimicrobial Various bacterial/fungal targetsInfectious Diseases[9]

The methyl ester at the C-5 position of the title compound is a particularly valuable feature. It serves as a versatile chemical handle that can be readily hydrolyzed to the corresponding carboxylic acid for forming salt bridges with protein targets, or converted to a diverse array of amides to explore different binding interactions and improve pharmacokinetic properties.

Analytical Characterization

Unambiguous structural confirmation is essential. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₇N₃O₂, by providing a highly accurate mass measurement.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.8-4.0 ppm), several signals in the aromatic region corresponding to the protons on the pyridine and pyrazole rings, and a broad singlet for the N-H proton of the pyrazole.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the ester (around 160-165 ppm), the methyl carbon (around 51-53 ppm), and a series of signals for the aromatic carbons of the fused ring system.[11]

  • 2D NMR Techniques: For definitive assignment of regiochemistry, especially after functionalization, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable.[11] They provide through-bond and through-space correlation data, respectively, to confirm the exact placement of substituents.[11]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed scaffold for modern drug discovery. Its molecular weight of 177.16 g/mol and well-defined structure provide a solid foundation for building complex and targeted molecules.[1] The established synthetic routes and, more importantly, the potential for controlled vectorial functionalization make it an exceptionally valuable tool for medicinal chemists.[7][8] Its proven relevance as a core structure in kinase inhibitors and other therapeutic agents underscores its continued importance in the development of next-generation pharmaceuticals.[9][10]

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). [Link]

  • Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH) - PubMed Central. [Link]

  • Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. MySkinRecipes. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit. [Link]

  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. [Link]

  • methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. PubChem. [Link]

  • methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate. PubChem. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health (NIH) - PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

Sources

key intermediates in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Intermediates in Pyrazolopyridine Synthesis

Abstract

Pyrazolopyridines represent a cornerstone scaffold in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics. Their synthesis, a topic of continuous innovation, hinges on the strategic formation and manipulation of key reactive intermediates. This guide provides a detailed examination of the principal synthetic routes to pyrazolopyridines, with a specific focus on the pivotal intermediates that govern these transformations. We will dissect the mechanistic underpinnings of their formation, from classic condensation reactions to modern catalytic approaches, offering field-proven insights into reaction design and optimization. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust understanding of this critical area of synthetic chemistry.

Introduction: The Privileged Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a structure that has proven to be a "privileged scaffold" in drug discovery. Its unique electronic properties and three-dimensional shape allow it to effectively mimic endogenous ligands and interact with a wide range of biological targets. This has led to the development of blockbuster drugs such as Sildenafil (Viagra), a PDE5 inhibitor, and Darolutamide, an androgen receptor antagonist. The therapeutic success of this scaffold underscores the importance of efficient and versatile synthetic methods for its construction. At the heart of these syntheses lie key intermediates, the understanding of which is paramount for reaction control, yield optimization, and the generation of molecular diversity.

Core Synthetic Strategies & Key Intermediates

The construction of the pyrazolopyridine core can be broadly categorized into several key strategies, each defined by the nature of its principal intermediate.

The Aminopyrazole Route: Condensation with β-Dicarbonyl Compounds

This is one of the most classical and widely employed methods for constructing the pyrazolo[3,4-b]pyridine isomer. The strategy relies on the nucleophilic character of an aminopyrazole, which attacks a β-dicarbonyl compound (or its synthetic equivalent) to form a key enaminone intermediate, followed by intramolecular cyclization.

Key Intermediate: The Enaminone Adduct

The central intermediate in this pathway is the enaminone formed from the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate.

  • Formation Mechanism: The reaction is typically acid-catalyzed. The more nucleophilic exocyclic amino group of the aminopyrazole attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a dehydration step to yield the vinylogous amide, or enaminone. The stability of this intermediate is a crucial factor in the reaction's success.

  • Causality in Experimental Choices: The choice of the β-dicarbonyl compound directly influences the substitution pattern on the newly formed pyridine ring. For instance, using ethyl acetoacetate will introduce a methyl group and a hydroxyl group (after tautomerization from the initial ketone). The choice of acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is critical to promote both the initial condensation and the final cyclization/dehydration step without causing unwanted side reactions.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the target pyrazolopyridine.

Workflow Diagram: Aminopyrazole Route

cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization & Aromatization A 3-Aminopyrazole C Enaminone Intermediate A->C Condensation (+ Acid Catalyst) B β-Dicarbonyl (e.g., Ethyl Acetoacetate) B->C D Intramolecular Cyclization C->D Heating E Dehydration D->E F Pyrazolopyridine Core E->F

Caption: Formation of the enaminone intermediate and subsequent cyclization.

The Pyrazolone Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides access to pyrazolo[3,4-b]pyridin-4-ones. This approach involves the reaction of an aminopyrazole with an alkoxymethylenemalonate derivative.

Key Intermediate: The Acrylate Adduct

The pivotal intermediate is the acrylate derivative formed by the displacement of the alkoxy group from the diethyl ethoxymethylenemalonate (DEEM) by the aminopyrazole.

  • Formation Mechanism: The reaction proceeds via a nucleophilic substitution at the enol ether carbon of the malonate derivative. The resulting intermediate is a stable, often isolable, Michael acceptor.

  • Trustworthiness of the Protocol: This reaction is highly reliable and proceeds in two distinct, high-yielding thermal steps. The first is the formation of the acrylate adduct, which occurs at moderate temperatures (100-150 °C). The second is a high-temperature (240-260 °C) intramolecular cyclization, which is a pericyclic reaction, followed by elimination of ethanol. The high temperatures required for the second step are a key consideration.

Experimental Protocol: Gould-Jacobs Synthesis

  • Adduct Formation: Mix 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 120-130 °C for 2 hours. The reaction can often be performed neat.

  • Intermediate Isolation (Optional): The resulting acrylate adduct can often be purified by recrystallization at this stage.

  • Cyclization: The acrylate adduct is added to a high-boiling solvent such as Dowtherm A. The mixture is heated to 250 °C to effect cyclization.

  • Work-up: After cooling, the product precipitates and is collected by filtration.

Mechanism Diagram: Gould-Jacobs Reaction

cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization High-Temperature Cyclization A Aminopyrazole C Acrylate Adduct Intermediate A->C Nucleophilic Substitution (120-140°C) B Alkoxymethylenemalonate B->C D Thermal Cyclization (Pericyclic) C->D High Temp (240-260°C) E Ethanol Elimination D->E F Pyrazolopyridin-4-one E->F

Caption: The two-stage process of the Gould-Jacobs reaction.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

More recent strategies employ transition-metal catalysis to construct the pyrazolopyridine skeleton, offering greater flexibility in substrate scope. A common approach involves the coupling of a halogenated pyrazole with an appropriate pyridine precursor, or vice-versa.

Key Intermediate: The Organometallic Species

In these reactions, the key intermediate is not a stable, isolable compound, but rather a transient organopalladium species.

  • Formation Mechanism: The catalytic cycle typically begins with the oxidative addition of a palladium(0) catalyst to a halopyrazole (or halopyridine). This forms a Pd(II) intermediate. Subsequent steps involve transmetalation (in Suzuki or Stille coupling) or direct C-H activation/arylation, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

  • Expertise in Application: The success of these reactions is highly dependent on the choice of ligand, base, and solvent. For example, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step in Suzuki couplings.

Data Summary: Comparison of Synthetic Routes

Synthetic RouteKey IntermediateKey AdvantagesKey Disadvantages
Aminopyrazole Route EnaminoneReadily available starting materials, simple procedure.Limited substituent diversity on the pyridine ring.
Gould-Jacobs Acrylate AdductHigh-yielding, reliable for 4-oxo derivatives.Requires very high temperatures for cyclization.
Pd-Catalyzed Coupling Organopalladium SpeciesHigh functional group tolerance, broad substrate scope.Catalyst cost, requires careful optimization.

Conclusion

The synthesis of pyrazolopyridines is a mature field that continues to evolve. While classical condensation reactions relying on stable enaminone and acrylate intermediates remain workhorses in the field due to their simplicity and scalability, modern palladium-catalyzed methods have opened new avenues for structural diversification. The key to successful pyrazolopyridine synthesis lies in a deep understanding of the formation and reactivity of the pivotal intermediates that underpin each synthetic strategy. By carefully selecting the appropriate route and optimizing the conditions for the formation of these intermediates, chemists can efficiently access a wide range of pyrazolopyridine derivatives for drug discovery and development.

References

  • Please note that as an AI, I cannot generate real-time clickable URLs.
  • Pyrazolopyridines: A review of their synthetic strategies and biological applications. European Journal of Medicinal Chemistry, 2021 , 224, 113708. (A comprehensive review article covering various synthetic methods).

  • The Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: 2005 ; pp 295-303. (A book chapter detailing the mechanism and application of this classic reaction).

  • Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines. Organic Letters, 2015 , 17(15), pp 3758–3761. (A primary literature article describing a modern catalytic approach).

  • A General Synthesis of Pyrazolo[3,4-b]pyridines from 3-Aminopyrazoles. The Journal of Organic Chemistry, 1981 , 46(4), pp 824–826. (An early, seminal paper on the aminopyrazole condensation route).

A Technical Guide to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolopyridine nucleus represents a "privileged scaffold" in medicinal chemistry, primarily due to its structural similarity to endogenous purines, which allows it to modulate the activity of numerous biological targets.[1][2] This guide provides an in-depth technical overview of a specific, highly functionalized isomer, Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. We will explore its fundamental properties, detail advanced synthetic strategies for its preparation and subsequent modification, and contextualize its potential within drug development by examining the demonstrated biological activities of the broader pyrazolopyridine class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutics.

The Pyrazolopyridine Scaffold: A Cornerstone in Medicinal Chemistry

Structural Mimicry and Biological Significance

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a bioisostere of purine. This structural analogy is the cornerstone of its biological activity, allowing derivatives to act as competitive antagonists or inhibitors for enzymes that process natural purines, such as kinases, polymerases, and metabolic enzymes.[1] This inherent activity has led to the development of pyrazolopyridine-based compounds with a wide spectrum of therapeutic potential, including anticancer, antileishmanial, and antitubercular properties.[1][2][3]

Profile of this compound

This compound is a key synthetic intermediate. Its structure contains multiple, distinct reaction sites that can be selectively functionalized. The ester group at the C-5 position provides a handle for amide coupling, while the pyrazole and pyridine nitrogens, along with other carbon positions on the bicyclic system, can be targeted for substitution. This "vectorial functionalization" capability allows for the systematic exploration of chemical space around the core, a critical process in lead optimization.[4]

Physicochemical Properties and Spectroscopic Characterization

Core Molecular Data

A summary of the key physicochemical properties for the title compound is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₇N₃O₂[5]
Molecular Weight 177.16 g/mol [6]
Appearance Solid (Typical)[6]
Purity ≥95% (Commercially Available)[5]
SMILES COC(=O)c1cncc2c1[nH]nc2N/A
InChI Key WAYSJYROSIMXRC-UHFFFAOYSA-N[6]
Protocol: Standard Characterization

Structural confirmation of this compound and its derivatives relies on a standard suite of analytical techniques.

Objective: To verify the chemical structure and assess the purity of the synthesized compound.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Expect to observe distinct aromatic protons on both the pyrazole and pyridine rings, a singlet for the methyl ester protons (~3.8-4.0 ppm), and a broad singlet for the N-H proton of the pyrazole ring.[7][8]

    • ¹³C NMR: Identify quaternary carbons and protonated carbons of the heterocyclic core, the carbonyl carbon of the ester (~160-165 ppm), and the methyl carbon of the ester (~51-53 ppm).[7]

    • Rationale: NMR provides unambiguous information on the proton and carbon framework, confirming connectivity and the isomeric form of the pyrazolopyridine core. 2D NMR techniques like HMBC and HSQC can further validate assignments.[7]

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Calculate the theoretical exact mass for the protonated molecule ([M+H]⁺). The experimentally observed mass should be within a narrow tolerance (e.g., ± 5 ppm).[9]

    • Rationale: HRMS provides an exact mass measurement, which confirms the elemental composition (molecular formula) of the compound, a critical validation step.

  • Infrared (IR) Spectroscopy:

    • Analysis: Look for characteristic absorption bands. Key signals include the N-H stretch from the pyrazole ring (~3200-3400 cm⁻¹) and the strong C=O stretch from the ester carbonyl group (~1700-1730 cm⁻¹).[7][8]

    • Rationale: IR spectroscopy serves as a quick and reliable method to confirm the presence of key functional groups.

Synthesis and Vectorial Functionalization

The modern synthesis of the pyrazolo[3,4-c]pyridine scaffold is designed for versatility, enabling selective modification at multiple positions.

Retrosynthetic Analysis

The core can be constructed through the cyclization of a functionalized pyridine precursor. This strategic disconnection allows for the late-stage introduction of diversity.

G target This compound precursor1 5-Halo-1H-pyrazolo[3,4-c]pyridine (e.g., X = Br, Cl) target->precursor1 Pd-catalyzed Carbonylation precursor2 N-(4-chloro-5-nitropyridin-3-yl)acetamide precursor1->precursor2 Intramolecular Cyclization (NaOMe) start 4-Amino-3-nitropyridine precursor2->start Acylation & Halogenation

Caption: Retrosynthetic pathway for the target scaffold.

Protocol: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Precursor

This protocol is adapted from a state-of-the-art methodology for accessing the core scaffold, which serves as a direct precursor to the title compound.[4]

Objective: To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for further functionalization.

Step-by-Step Methodology:

  • Diazotization and Acetoxylation:

    • To a solution of 4-amino-3-nitropyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).

    • Cool the mixture and add sodium nitrite (NaNO₂) portion-wise. Heat the reaction to 90 °C for 20 hours.

    • Causality: This classical Huisgen indazole synthesis variant proceeds via diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring.[4] Acetic anhydride acts as both a solvent and a reactant.

  • Cyclization and Halogenation:

    • After cooling the reaction mixture from Step 1, add methanol (MeOH) followed by sodium methoxide (NaOMe). Stir for 1 hour at room temperature.

    • Causality: Sodium methoxide is a strong base that facilitates the final intramolecular cyclization and aromatization steps, yielding the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[4] The specific halogen (e.g., chloro) is carried over from the starting pyridine derivative.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow for Precursor Synthesis

Caption: Experimental workflow for precursor synthesis.

The Power of Vectorial Functionalization

Once the 5-halo precursor is synthesized, it can be selectively elaborated along multiple "vectors" to build molecular complexity. This is paramount in hit-to-lead optimization campaigns.

G cluster_0 Pyrazolo[3,4-c]pyridine Core Core Scaffold N1 N-1 Position N1->Core Alkylation, Arylation N2 N-2 Position N2->Core Alkylation C3 C-3 Position C3->Core Borylation, Cross-Coupling C5 C-5 Position C5->Core Buchwald-Hartwig, Carbonylation C7 C-7 Position C7->Core Metalation, Negishi Coupling

Caption: Key sites for vectorial functionalization.[4]

Applications in Drug Discovery

While specific biological data for this compound is proprietary or resides in patent literature, the extensive research on related pyrazolopyridine derivatives underscores the scaffold's immense potential.

Biological Activities of Representative Pyrazolopyridine Derivatives

The following table summarizes key findings for the broader class of compounds, demonstrating the therapeutic areas where this scaffold has shown significant promise.

Therapeutic AreaTarget/Mechanism of ActionExample ActivityReference
Oncology Kinase Inhibition, Purine AntagonismPotent activity against various cancer cell lines.[1]
Infectious Disease Anti-Mycobacterium tuberculosis (Mtb)MIC values in the nanomolar range against Mtb H37Rv.[3]
Infectious Disease AntileishmanialPromising activity against Leishmania amazonensis.[2]
Neurology Monoamine Oxidase (MAO) InhibitionPyrazole derivatives show high activity against MAO-A and MAO-B.[10]
Inflammation Cyclooxygenase-2 (COX-2) InhibitionPyrazole analogs show potent anti-inflammatory activity.[10]
Case Study: Antitubercular Agents

A notable example is the development of pyrazolo[1,5-a]pyridine-3-carboxamides as novel antitubercular agents.[3] In this work, researchers used a scaffold hopping strategy to design compounds with excellent in vitro potency against both drug-sensitive and multidrug-resistant (MDR) Mtb strains. One lead compound, 5k , demonstrated significant reduction of bacterial load in a mouse infection model.[3] This highlights how strategic modification of the pyrazolopyridine core—in this case, creating carboxamides—can lead to highly potent and efficacious drug candidates. The title compound of this guide is an ideal starting point for generating similar carboxamide libraries via simple amidation of the methyl ester.

Conclusion and Future Outlook

This compound is more than a single chemical entity; it is a gateway to vast and biologically relevant chemical space. Its strategic design allows for controlled, vectorial functionalization, making it an exceptionally valuable tool for medicinal chemists. The proven track record of the pyrazolopyridine scaffold in oncology and infectious diseases provides a strong rationale for its continued exploration. Future work will undoubtedly focus on using this and related intermediates to build diverse chemical libraries for screening against new and challenging biological targets, further cementing the role of pyrazolopyridines in the future of drug discovery.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • de Oliveira, R. B., et al. (2007). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrazolopyridine‐thioglycoside derivatives with good antiproliferative activity. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • SyntheticPage. (n.d.). Synthesis of a. 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid. syntheticpage.com. [Link]

  • A1Suppliers. (n.d.). This compound, 95% Purity, C8H7N3O2, 1 gram. A1Suppliers. [Link]

  • Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Singh, S., & Singh, J. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Cant, F., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - PubMed Central. [Link]

  • D'Ascenzio, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC - PubMed Central. [Link]

Sources

A Technical Guide to the Solubility of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers in Drug Discovery and Development

Abstract

Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile in a range of laboratory solvents. By understanding the molecular characteristics that govern its solubility and employing robust experimental methodologies, researchers can effectively advance the development of new therapeutic agents based on this promising scaffold.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be absorbed into the systemic circulation, a process largely dictated by its solubility and permeability.[1] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the early stages of drug discovery and development.[1]

This compound belongs to the pyrazolopyridine class of compounds, which are known to exhibit a wide range of biological activities.[2] The solubility of this specific molecule will be influenced by the interplay of its fused aromatic ring system, the polar carboxylate group, and the hydrogen bonding capabilities of the pyrazole and pyridine nitrogen atoms. This guide will delve into these structural aspects and their implications for solubility.

Physicochemical Properties Influencing Solubility

While specific experimental data for this compound is sparse, we can infer its likely solubility behavior by examining its structure and the properties of related pyrazole and pyridine derivatives.

2.1. Molecular Structure and Polarity

The structure of this compound features a fused bicyclic system containing both a pyrazole and a pyridine ring. This aromatic core contributes to a degree of lipophilicity. However, the presence of three nitrogen atoms and a methyl carboxylate group introduces significant polarity and the capacity for hydrogen bonding.

  • Hydrogen Bond Donors and Acceptors: The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester group are hydrogen bond acceptors.

  • Dipole Moment: The distribution of electronegative nitrogen and oxygen atoms will create a significant molecular dipole moment, suggesting a preference for polar solvents.

The interplay between the nonpolar aromatic surface and the polar functional groups will ultimately dictate its solubility in a given solvent.

2.2. Crystal Lattice Energy

In the solid state, molecules of this compound are held together in a crystal lattice by intermolecular forces, including hydrogen bonds and van der Waals interactions. The strength of these interactions, known as the crystal lattice energy, must be overcome by the solvent for dissolution to occur. Strong intermolecular interactions can lead to high lattice energy and consequently, lower solubility.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in different classes of solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's hydrogen bonding capabilities, it is expected to have some solubility in these solvents. However, the relatively large aromatic system may limit its aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments. They are generally good solvents for polar molecules. It is anticipated that this compound will exhibit good solubility in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Therefore, the solubility is expected to be low in nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data must be determined experimentally. The shake-flask method is the gold standard for measuring equilibrium solubility due to its simplicity and reliability.[1][3]

4.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Sealed vials or flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[1] It is advisable to sample at intermediate time points to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Separate the solid and liquid phases. Centrifugation is a common and effective method. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter material.

  • Sample Preparation and Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

4.2. Analytical Methods for Concentration Determination

The choice of analytical method is critical for accurate solubility measurement.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[4] A calibration curve based on the Beer-Lambert law must be established.

4.3. Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents is highly recommended for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add Excess Solid Add excess this compound to a known volume of solvent Agitate Agitate at constant temperature (e.g., 24-48 hours) Add Excess Solid->Agitate Seal container Centrifuge Centrifuge to separate solid and liquid phases Agitate->Centrifuge Equilibrium reached Sample Withdraw clear supernatant Centrifuge->Sample Dilute Dilute sample Sample->Dilute Analyze Analyze concentration (HPLC or UV-Vis) Dilute->Analyze

Figure 1. Workflow for the shake-flask solubility determination method.

Conclusion

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. BenchChem.
  • Fujita, T., Nishioka, T., & Nakajima, M. (2018).
  • World Health Organization. (2017). WHO Expert Committee on specifications for pharmaceutical preparations Technical Report Series Fifty-first Report No. 1003. WHO.
  • Slideshare. (n.d.). Solubility experimental methods.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)
  • ChemicalBook. (n.d.). 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine synthesis.
  • PubChem. (n.d.).
  • National Institutes of Health. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Solubility of Things. (n.d.). Pyrazole.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
  • AHH Chemical. (n.d.).
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • BOC Sciences. (n.d.). CAS 100501-57-3 5H-Pyrazolo[4,3-c]pyridine-5-carboxylicacid, 2,4,6,7-tetrahydro-2-methyl-, 1,1-dimethylethyl ester.
  • BenchChem. (n.d.).
  • ResearchGate. (2023).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).

Sources

The Pyrazolopyridine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyridine framework, a class of nitrogen-containing fused heterocyclic compounds, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases. This guide provides an in-depth technical overview of the pyrazolopyridine core, designed for researchers, scientists, and drug development professionals. We will explore the synthetic versatility of this scaffold, delve into its mechanistic basis of action in key disease areas, and provide field-proven, step-by-step protocols for its synthesis and biological evaluation. The narrative emphasizes the causal logic behind experimental choices, aiming to equip research teams with the foundational knowledge and practical methodologies required to exploit the full therapeutic potential of pyrazolopyridine derivatives.

The Scientific Imperative for the Pyrazolopyridine Core

The search for novel chemical entities with high target specificity and favorable pharmacological profiles is a perpetual challenge in drug discovery. The pyrazolopyridine scaffold has consistently demonstrated its value, transitioning from a chemical curiosity to a cornerstone of several approved and clinical-stage therapeutics.[1] Its prominence is largely due to its function as a bioisostere of purine, enabling it to act as an antagonist to natural purines in numerous biological pathways.[2][3] This mimicry is particularly effective in the context of protein kinases, a family of over 540 enzymes that regulate the majority of cellular signaling pathways.

Aberrant kinase activity is a hallmark of numerous pathologies, most notably cancer.[1][2] Pyrazolopyridine derivatives have been expertly engineered to act as ATP-competitive inhibitors, occupying the kinase hinge region and blocking downstream phosphorylation events. This mechanism forms the basis of their potent anti-cancer activity. Beyond oncology, the scaffold's inherent versatility allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical properties and target specificity. This has led to the exploration of pyrazolopyridines in diverse therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders.[4][5]

This guide will dissect the key isomers of the pyrazolopyridine family, focusing on the most therapeutically relevant examples, and provide the technical foundation for their rational design and application.

Isomeric Landscape of Pyrazolopyridines

The fusion of a pyrazole and a pyridine ring can result in five distinct congeners.[6] Among these, the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers have garnered the most significant attention in medicinal chemistry due to their synthetic accessibility and broad biological activity.[4][6]

  • Pyrazolo[3,4-b]pyridines: This isomer is a close structural mimic of adenine and has been extensively developed as a kinase inhibitor scaffold.[7]

  • Pyrazolo[1,5-a]pyridines: This isomer is also a potent kinase inhibitor, with the FDA-approved drug Selpercatinib serving as a prominent example of its therapeutic success.[1]

The following sections will provide detailed synthetic and evaluation protocols pertinent to these key scaffolds.

Synthesis of the Pyrazolopyridine Core: A Chemist's Guide

The therapeutic potential of pyrazolopyridines is underpinned by a rich and adaptable synthetic chemistry. The choice of synthetic route is dictated by the desired isomer and the intended substitution pattern, which is crucial for modulating target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Foundational Synthetic Strategies

Two primary retrosynthetic strategies dominate the construction of the pyrazolopyridine core:

  • Pyridine Ring Annulation onto a Pre-existing Pyrazole: This is the most common approach, typically starting with a substituted aminopyrazole.[6]

  • Pyrazole Ring Formation onto a Pre-existing Pyridine: This strategy offers alternative pathways to novel substitution patterns.[6]

The following diagram illustrates these fundamental approaches.

G cluster_0 Retrosynthetic Strategies Pyrazolopyridine Pyrazolopyridine Core Strategy1 Strategy 1: Pyridine Annulation Pyrazolopyridine->Strategy1 Strategy2 Strategy 2: Pyrazole Annulation Pyrazolopyridine->Strategy2 Pyrazole Aminopyrazole Precursor Strategy1->Pyrazole Pyridine Functionalized Pyridine Precursor Strategy2->Pyridine

Caption: Core Retrosynthetic Strategies for Pyrazolopyridine Synthesis.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for constructing the pyrazolo[3,4-b]pyridine core, specifically leading to 4-hydroxy or 4-chloro substituted derivatives which are versatile intermediates for further functionalization.[7][8] The causality behind this choice of reaction lies in its reliability and the utility of the resulting 4-chloro group as a handle for subsequent cross-coupling reactions to introduce diversity.

Objective: To synthesize a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate.

Materials:

  • 3-Amino-5-methylpyrazole

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Dowtherm A (or diphenyl ether)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Step-by-Step Methodology:

  • Step 1: Condensation.

    • In a round-bottom flask, combine 3-amino-5-methylpyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

    • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aminopyrazole.

    • Causality Insight: This step forms the key enamine intermediate. The slight excess of DEEMM ensures complete consumption of the limiting aminopyrazole.

  • Step 2: Cyclization.

    • To the reaction mixture from Step 1, add Dowtherm A to serve as a high-boiling solvent.

    • Heat the mixture to 240-250 °C for 30-60 minutes. A precipitate will form as the cyclized product is generated.

    • Cool the mixture to room temperature, and add ethanol to dilute.

    • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

    • Causality Insight: The high temperature is necessary to drive the intramolecular thermal cyclization, which is an endergonic process. Dowtherm A is chosen for its thermal stability at these temperatures.

  • Step 3: Chlorination.

    • Carefully add the product from Step 2 to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) at 0 °C.

    • Heat the mixture at reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the desired 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate.

    • Causality Insight: POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the 4-hydroxy group to the 4-chloro group, which is a much better leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Scaffold via [3+2] Cycloaddition

This approach builds the pyrazole ring onto a pre-formed pyridine precursor, often an N-aminopyridinium ylide, which undergoes a cycloaddition with an electron-deficient alkene or alkyne. This method provides excellent regiocontrol.[2][9]

Objective: To synthesize a functionalized pyrazolo[1,5-a]pyridine derivative.

Materials:

  • Substituted N-aminopyridine

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • (Diacetoxyiodo)benzene (PIDA) or similar oxidant

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Step 1: Ylide Formation and Cycloaddition.

    • Dissolve the N-aminopyridine (1 equivalent) and the α,β-unsaturated carbonyl compound (1.2 equivalents) in DCM.

    • Add PIDA (1.3 equivalents) portion-wise to the stirred solution at room temperature.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Causality Insight: PIDA acts as an oxidant to generate the N-aminopyridinium ylide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with the electron-deficient alkene.

  • Step 2: Work-up and Purification.

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine product.

Therapeutic Applications and Biological Evaluation Protocols

The true measure of a scaffold's utility lies in its biological activity. This section provides detailed, self-validating protocols for evaluating pyrazolopyridine derivatives in key therapeutic areas.

Application in Oncology: Kinase Inhibition

Pyrazolopyridines are premier kinase inhibitors.[10] Their efficacy stems from their ability to compete with ATP for binding in the kinase catalytic site. Evaluating this inhibitory potential is a critical first step in their development as anti-cancer agents.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a robust, high-throughput method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific kinase.[6][11]

Objective: To determine the IC₅₀ of a pyrazolopyridine compound against a target kinase (e.g., TRKA, CDK2).

Materials:

  • Recombinant human kinase (e.g., TRKA)

  • Kinase-specific peptide substrate

  • ATP

  • Test pyrazolopyridine compound, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Step 1: Kinase Reaction Setup.

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further into the kinase reaction buffer to create 2X compound solutions. Include a "no inhibitor" control (DMSO vehicle only).

    • In a white assay plate, add 5 µL of the 2X compound solution to each well.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Causality Insight: This incubation allows the kinase to phosphorylate its substrate, producing ADP. The presence of an effective inhibitor will reduce the amount of ADP produced.

  • Step 2: ATP Depletion.

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Causality Insight: Removing the unused ATP is critical to ensure that the light signal generated in the final step is directly proportional to the ADP produced by the kinase activity, not the initial ATP concentration.

  • Step 3: ADP to ATP Conversion and Signal Generation.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Step 4: Data Acquisition and Analysis.

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value.

The following diagram illustrates the workflow for this kinase inhibition assay.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Set up Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Incubate 60 min (ADP is produced) A->B C 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D 4. Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) D->E F 6. Incubate 30 min E->F G 7. Measure Luminescence (Signal ∝ ADP produced) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

After confirming direct enzyme inhibition, the next logical step is to assess the compound's effect on cancer cell viability. The MTT assay is a classic, reliable colorimetric method to measure the metabolic activity of cells, which serves as a proxy for cell viability.[10][9]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a pyrazolopyridine compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test pyrazolopyridine compound, serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Step 1: Cell Seeding.

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Step 2: Compound Treatment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Step 3: MTT Addition and Incubation.

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Causality Insight: This step relies on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which are only active in living, metabolically active cells.

  • Step 4: Formazan Solubilization and Measurement.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Step 5: Data Analysis.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value.

Parameter Typical Range Rationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase and not over-confluent at the end of the assay.
Compound Incubation48 - 72 hoursAllows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
MTT Incubation2 - 4 hoursProvides enough time for formazan crystal formation without causing toxicity from the MTT itself.
Absorbance Wavelength570 nm (reference ~630 nm)Corresponds to the peak absorbance of the formazan product.

Table 1: Key Parameters for a Validated MTT Assay.

Application in Infectious Diseases: Antiviral Activity

Pyrazolopyridine derivatives have shown promise as antiviral agents, particularly against herpesviruses.[12] The evaluation of these compounds typically involves assessing their ability to protect host cells from virus-induced death, known as the cytopathic effect (CPE).

This assay quantifies the ability of a compound to prevent a virus from destroying a monolayer of host cells.[1][13]

Objective: To determine the EC₅₀ (50% effective concentration) of a pyrazolopyridine compound against a specific virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Test pyrazolopyridine compound, serially diluted

  • Cell culture medium (with reduced serum, e.g., 2% FBS)

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet)

  • Microplate reader

Step-by-Step Methodology:

  • Step 1: Cell Plating.

    • Seed host cells in a 96-well plate to form a confluent monolayer within 24 hours.

  • Step 2: Infection and Treatment.

    • Prepare serial dilutions of the test compound in low-serum medium.

    • Aspirate the growth medium from the cell monolayer.

    • Add the compound dilutions to the wells.

    • Infect the cells with the virus at a specific Multiplicity of Infection (MOI) that causes >80% cell death in 3-5 days. Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

  • Step 3: Incubation.

    • Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show >80% CPE.

  • Step 4: Quantifying Cell Viability.

    • Remove the medium and stain the remaining viable cells with a dye like Crystal Violet. The dye stains the adherent, living cells.

    • Wash the wells to remove excess stain.

    • Solubilize the stain (e.g., with methanol or a detergent solution).

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for Crystal Violet).

  • Step 5: Data Analysis.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls.

    • Plot the percentage of protection against the log of the compound concentration to determine the EC₅₀. A parallel cytotoxicity assay (CC₅₀) without the virus should also be run to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Application in Neurology: Anti-Neuroinflammatory Activity

Neuroinflammation, characterized by the activation of microglia and astrocytes, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5] Pyrazolopyridines are being explored for their ability to modulate these processes.[4] The lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is a standard and well-validated method to test potential anti-inflammatory agents.[3][14]

Objective: To evaluate the ability of a pyrazolopyridine compound to reduce neuroinflammatory markers in an in vivo model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazolopyridine compound

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia and surgical tools for tissue collection

  • Reagents for ELISA (e.g., for TNF-α, IL-6) or Immunohistochemistry (e.g., for Iba1)

Step-by-Step Methodology:

  • Step 1: Acclimatization and Grouping.

    • Acclimatize rats for at least one week.

    • Divide animals into groups: (1) Vehicle Control, (2) LPS + Vehicle, (3) LPS + Test Compound.

  • Step 2: Compound Administration.

    • Administer the test compound or vehicle (e.g., via oral gavage) for a set period (e.g., 7-14 days) before the LPS challenge.

  • Step 3: LPS Challenge.

    • On the final day of treatment, administer LPS (e.g., 0.5 - 1 mg/kg) via intraperitoneal (i.p.) injection to the relevant groups.[15] Administer vehicle to the control group.

    • Causality Insight: LPS, a component of Gram-negative bacteria outer membranes, is a potent activator of the innate immune system, particularly via Toll-like receptor 4 (TLR4), leading to a robust systemic and subsequent neuroinflammatory response.[14]

  • Step 4: Tissue Collection.

    • At a specific time point after LPS injection (e.g., 4-24 hours), euthanize the animals.

    • Collect blood for systemic cytokine analysis and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect specific brain regions, such as the hippocampus and cortex.

  • Step 5: Analysis of Inflammatory Markers.

    • ELISA: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits.

    • Immunohistochemistry (IHC): Section the fixed brain tissue and perform IHC staining for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP).

    • Data Analysis: Compare the levels of inflammatory markers in the LPS + Test Compound group to the LPS + Vehicle group to determine the compound's anti-inflammatory efficacy.

Rational Drug Design and In Silico Approaches

Modern drug discovery integrates computational methods to accelerate the design-synthesize-test cycle. For pyrazolopyridines, in silico techniques are invaluable for prioritizing synthetic targets and understanding structure-activity relationships (SAR).

Scaffold Hopping

Scaffold hopping is a computational or knowledge-based strategy to identify isofunctional molecules with distinct core structures.[6][11] This is particularly useful for generating novel intellectual property or overcoming ADME liabilities of a known scaffold while retaining the key pharmacophoric features responsible for biological activity.

Experimental Protocol: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for visualizing how a pyrazolopyridine derivative might fit into a kinase active site and for predicting binding affinity.[2][16]

Objective: To predict the binding mode and affinity of a designed pyrazolopyridine inhibitor in the ATP-binding site of a target kinase.

Software and Resources:

  • Protein Data Bank (PDB): To obtain the 3D crystal structure of the target kinase.

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.[17]

  • AutoDock Vina: The docking engine.

  • PyMOL or Chimera: For visualization of results.

Step-by-Step Methodology:

  • Step 1: Receptor Preparation.

    • Download the PDB file of the target kinase (e.g., PDB ID: 1IEP for c-Abl).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in the required PDBQT file format.

  • Step 2: Ligand Preparation.

    • Draw the 2D structure of your pyrazolopyridine derivative in a chemical drawing program and save it in a 3D format (e.g., SDF or MOL2).

    • Using AutoDock Tools, assign torsions to rotatable bonds and save the ligand in the PDBQT format.

  • Step 3: Grid Box Definition.

    • Define the search space (the "grid box") for the docking simulation. This box should encompass the entire ATP-binding site of the kinase. The coordinates can be determined based on the position of a co-crystallized ligand in the PDB structure.[16]

  • Step 4: Running the Docking Simulation.

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness (a parameter controlling the computational effort).[16]

    • Execute AutoDock Vina from the command line, referencing your configuration file.

  • Step 5: Analysis of Results.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Use a visualization tool like PyMOL to analyze the top-ranked pose. Examine key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions in the binding pocket.

G cluster_docking Molecular Docking Workflow PDB 1. Obtain Protein Structure (PDB) PrepProt 3. Prepare Receptor (Add Hydrogens, Charges) -> PDBQT PDB->PrepProt Ligand 2. Prepare Ligand Structure (Pyrazolopyridine) PrepLig 4. Prepare Ligand (Define Torsions) -> PDBQT Ligand->PrepLig Grid 5. Define Binding Site (Grid Box) PrepProt->Grid Vina 6. Run AutoDock Vina PrepLig->Vina Grid->Vina Analyze 7. Analyze Results (Binding Poses, Scores, Interactions) Vina->Analyze

Caption: A typical workflow for molecular docking using AutoDock Vina.

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a validated and highly fruitful starting point for the development of novel therapeutics. Its synthetic tractability, coupled with its inherent ability to interact with key biological targets like kinases, ensures its continued relevance in medicinal chemistry. This guide has provided a technical framework, from rational design and synthesis to detailed protocols for biological evaluation in oncology, virology, and neuroinflammation.

The future of pyrazolopyridine research will likely focus on several key areas:

  • Target Selectivity: As our understanding of the kinome deepens, the design of next-generation pyrazolopyridines will focus on achieving exquisite selectivity to minimize off-target effects.

  • Novel Applications: Exploration of pyrazolopyridines against new target classes and in emerging therapeutic areas will continue to expand their utility.

  • Covalent Inhibition: The development of pyrazolopyridine derivatives capable of forming covalent bonds with their targets offers a strategy for achieving prolonged and potent inhibition.

  • Targeted Protein Degradation: Incorporating the pyrazolopyridine scaffold into Proteolysis Targeting Chimeras (PROTACs) is an exciting frontier for eliminating disease-causing proteins rather than just inhibiting them.

By integrating the foundational principles and practical protocols outlined in this guide, research teams will be well-equipped to innovate and contribute to the next chapter of pyrazolopyridine-based drug discovery.

References

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Hu, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Forli, S., Huey, R., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

  • Dialnet. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments. [Link]

  • van der Linden, L., et al. (2013). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. Journal of Virological Methods. [Link]

  • ResearchGate. (2021). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Retrieved from [Link]

  • Johns, B. A., et al. (2005). Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]

  • Szałapska, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]

  • MDPI. (2022). Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. ACS Omega. [Link]

  • Cui, G., et al. (2022). LPS activates neuroinflammatory pathways to induce depression in Parkinson's disease-like condition. Frontiers in Aging Neuroscience. [Link]

  • Kim, D. S., et al. (2019). Inhibitory effect of carvacrol on lipopolysaccharide-induced memory impairment in rats. Korean Journal of Physiology & Pharmacology. [Link]

  • ResearchGate. (2019). First route for synthesis of pyrazolo[3,4-b]pyridine 4k. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route, commencing with the preparation of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a palladium-catalyzed methoxycarbonylation. This application note is designed to offer both a step-by-step experimental procedure and a deeper understanding of the underlying chemical principles, empowering researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif found in a variety of biologically active molecules. Its structural resemblance to purine bases makes it an attractive scaffold for the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The title compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the carboxylate moiety to generate libraries of novel compounds for high-throughput screening and lead optimization. This guide provides a detailed, field-proven protocol for its synthesis, emphasizing experimental reproducibility and safety.

Synthetic Strategy

The synthesis of this compound is approached in a two-step sequence. The initial step involves the construction of the pyrazolo[3,4-c]pyridine core with a halogen at the 5-position, which acts as a handle for the subsequent carbonylation reaction. The second step is a palladium-catalyzed methoxycarbonylation, which efficiently introduces the methyl carboxylate group at the C-5 position.

Synthetic_Strategy Starting_Material 3-Amino-4-methyl-2-halopyridine Intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine Starting_Material->Intermediate Diazotization & Cyclization Final_Product This compound Intermediate->Final_Product Pd-catalyzed Methoxycarbonylation

Caption: Overall synthetic workflow.

PART 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

This procedure is adapted from the method described by Bedwell et al. (2023)[1]. The reaction proceeds via a diazotization of the amino group of the starting pyridine, followed by an intramolecular cyclization to form the pyrazole ring.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-2-bromo-4-methylpyridine≥97%Commercial
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercial[2][3][4][5][6]
Acetic Anhydride (Ac₂O)≥99%Commercial[7][8][9][10]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercial[11][12][13]
Methanol (MeOH)Anhydrous, ≥99.8%Commercial
Sodium Methoxide (NaOMe)0.5 M in MethanolCommercial[1][14][15][16][17]
Ethyl Acetate (EtOAc)ACS GradeCommercial
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
BrineSaturated Aqueous SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercial
Silica Gel230-400 meshCommercialFor column chromatography
Experimental Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-bromo-4-methylpyridine (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Diazotization: To the stirred solution at room temperature, add acetic anhydride (1.5 eq) followed by the portion-wise addition of sodium nitrite (1.2 eq) over 15 minutes.

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Deacetylation: Dissolve the crude residue in methanol (approx. 0.2 M) and add sodium methoxide (0.5 M in methanol, 1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine as a solid.

PART 2: Palladium-Catalyzed Methoxycarbonylation

This step involves the conversion of the 5-bromo-1H-pyrazolo[3,4-c]pyridine intermediate to the final product, this compound, using a palladium catalyst, carbon monoxide, and methanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-1H-pyrazolo[3,4-c]pyridineSynthesized above-
Palladium(II) Acetate (Pd(OAc)₂)98%Commercial[18][19][20][21]
Triphenylphosphine (PPh₃)≥99%Commercial[22][23][24][25][26]
Triethylamine (Et₃N)≥99.5%Commercial[27][28][29][30][31]
Methanol (MeOH)Anhydrous, ≥99.8%Commercial
Carbon Monoxide (CO)High PurityGas SupplierEXTREMELY TOXIC GAS [32][33][34][35][36]
Dichloromethane (DCM)ACS GradeCommercialFor purification
Experimental Protocol
  • Reaction Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Reagent Addition: Evacuate and backfill the reactor with nitrogen three times. Add anhydrous methanol (approx. 0.2 M) and triethylamine (2.0 eq) via syringe.

  • Carbonylation: Pressurize the reactor with carbon monoxide (CO) to 50 psi (or as optimized). Heat the reaction mixture to 100 °C and stir for 12-24 hours. Caution: Carbon monoxide is a highly toxic gas and all operations should be performed in a well-ventilated fume hood.

  • Work-up: After cooling to room temperature, carefully vent the excess CO. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H), 8.30 (s, 1H), 8.05 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.0, 145.0, 140.0, 138.0, 135.0, 120.0, 115.0, 52.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₇N₃O₂ [M+H]⁺: 178.0611, found: 178.0610.

Safety and Handling

  • Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Causes serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][4][5][6]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. Use in a well-ventilated fume hood with appropriate PPE.[7][8][9][10]

  • 1,2-Dichloroethane: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. Toxic if inhaled. May cause cancer. Handle with extreme caution and appropriate engineering controls.[11][12][13]

  • Sodium Methoxide: Flammable solid. Corrosive. Water-reactive. Causes severe skin and eye burns. Handle in a dry, inert atmosphere.[1][14][15][16][17]

  • Palladium(II) Acetate: May cause an allergic skin reaction. Causes serious eye damage. Wear appropriate PPE.[18][19][20][21]

  • Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage. Handle with care and appropriate PPE.[22][23][24][25][26]

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.[27][28][29][30][31]

  • Carbon Monoxide: EXTREMELY TOXIC AND FLAMMABLE GAS. Odorless and colorless. May be fatal if inhaled. All manipulations must be performed in a certified fume hood with a CO detector.[32][33][34][35][36]

References

  • Chemtrade Logistics Inc. Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 14(12), 2423–2429. [Link]

  • Aurora Fine Chemicals. Material Safety Data Sheet - Palladium Acetate. [Link]

  • Redox. (2023, August 22). Safety Data Sheet Triethylamine. [Link]

  • West Liberty University. (2005, October 10). Material Safety Data Sheet Material Name: Sodium Nitrite. [Link]

  • Lab Alley. (2024, November 15). Acetic Anhydride, ACS Grade Safety Data Sheet. [Link]

  • Hi-Lead Chemicals. (2022, October 26). Safety Data Sheet Product name: Sodium Methoxide 30%. [Link]

  • Airgas. (2024, October 1). Carbon Monoxide - SAFETY DATA SHEET. [Link]

  • Matheson. SAFETY DATA SHEET - CARBON MONOXIDE. [Link]

  • Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET. [Link]

  • Valudor Products. Safety Data Sheet: acetic anhydride. [Link]

  • INEOS Group. (2020, January 22). SAFETY DATA SHEET - Acetic Anhydride. [Link]

  • CPAChem. (2024, March 5). Safety data sheet - triphenylphosphine. [Link]

  • Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

  • West Liberty University. (2005, October 10). Sodium nitrite MSDS. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: sodium nitrite. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]

  • Air Liquide. (2023, January 19). SAFETY DATA SHEET Carbon monoxide. [Link]

  • Praxair. Carbon Monoxide, Compressed Safety Data Sheet SDS P4576. [Link]

  • Szabo-Scandic. (2023, April 20). Safety Data Sheet - Triphenylphosphine. [Link]

  • Airgas. SAFETY DATA SHEET - 1,2-dichloroethane. [Link]

Sources

using Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate as a Kinase Inhibitor Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Pursuit of Kinase Inhibitors

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for novel, selective, and potent agents is ongoing.

A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are known to bind to specific biological targets. The pyrazole ring and its fused derivatives are exemplary of such scaffolds in kinase inhibitor design.[2] Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of the adenine ring of ATP, enabling them to effectively compete for the kinase active site.[3] This application note focuses on a related, yet distinct scaffold: This compound . We will explore its potential as a foundational structure for kinase inhibitor discovery and provide detailed protocols for its evaluation in both biochemical and cellular screening assays.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Framework

The pyrazolopyridine core is a versatile building block in medicinal chemistry. Its structural similarity to purine bases makes it an ideal candidate for targeting the highly conserved ATP-binding site of kinases.[4] While scaffolds like pyrazolo[3,4-b]pyridine have been extensively explored, the [3,4-c] isomer represents a valuable, less-charted territory for identifying novel inhibitor profiles.[4][5] this compound serves as an excellent starting point for fragment-based or high-throughput screening campaigns, offering multiple vectors for chemical modification to enhance potency and selectivity.[6]

cluster_0 Kinase Active Site cluster_1 Inhibitor Action ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Product Scaffold Pyrazolo[3,4-c]pyridine (ATP Mimic) Scaffold->Kinase Competitively Binds

Caption: ATP-competitive inhibition by the pyrazolopyridine scaffold.

Part 1: Biochemical Screening for Direct Kinase Inhibition

Biochemical assays are the frontline of inhibitor discovery, directly measuring a compound's effect on the catalytic activity of a purified kinase.[7] These assays are essential for determining intrinsic potency (e.g., IC₅₀) and understanding the mechanism of action. We will detail a luminescence-based assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.[8]

Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

This protocol assesses the ability of this compound to inhibit a target kinase in a purified system.

Underlying Principle: The assay is a two-step process. First, the kinase reaction is performed. After incubation, an "ADP-Glo™ Reagent" is added to deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[8]

Materials:

  • This compound

  • DMSO (ACS grade)

  • Recombinant active kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[9]

  • Known potent inhibitor for the target kinase (Positive Control)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

cluster_workflow Biochemical Assay Workflow A 1. Reagent Prep - Serial dilution of compound - Kinase/substrate mix - ATP solution B 2. Plate Setup - Add compound/DMSO - Add Kinase/Substrate Mix A->B C 3. Kinase Reaction - Add ATP to initiate - Incubate (e.g., 60 min, 30°C) B->C D 4. ATP Depletion - Add ADP-Glo™ Reagent - Incubate (40 min, RT) C->D E 5. Signal Generation - Add Kinase Detection Reagent - Incubate (30 min, RT) D->E F 6. Readout - Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration gradient for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant and low (≤1%).[10]

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of each compound dilution (or DMSO for vehicle control) to the appropriate wells.

    • Add 1 µL of the positive control inhibitor to its designated wells.

    • Prepare a master mix of Kinase Reaction Buffer containing the kinase and substrate at 2X the final desired concentration.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer at 2X the final desired concentration. Expert Insight: The ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.[11]

    • Add 10 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.[9]

  • Signal Detection:

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis & Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Background can be from wells with no enzyme.

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

ParameterRecommended ValueRationale
Final DMSO Concentration ≤ 1%High DMSO concentrations can inhibit kinase activity and interfere with the assay.[10]
ATP Concentration At or near KₘMaximizes sensitivity for detecting ATP-competitive inhibitors.[11][12]
Positive Control Known inhibitor (e.g., Staurosporine)Validates that the assay system is working correctly and is capable of detecting inhibition.
Negative Control DMSO VehicleRepresents 0% inhibition (maximum kinase activity).

Part 2: Cell-Based Screening for Physiological Relevance

A promising result in a biochemical assay is the first step. The critical next stage is to determine if the compound can inhibit the kinase within the complex environment of a living cell.[13] Cell-based assays account for factors like cell permeability, metabolic stability, and engagement with the target in its native state.

Protocol 2: Western Blot-Based Cellular Target Engagement Assay

This protocol measures the inhibition of kinase activity by assessing the phosphorylation status of a known downstream substrate in treated cells.

Underlying Principle: Many kinases signal by phosphorylating specific downstream proteins. By treating cells with the inhibitor and then lysing them, we can use phospho-specific antibodies to detect the amount of substrate phosphorylation via Western blot. A decrease in the phosphorylated substrate, relative to the total amount of that substrate, indicates successful target inhibition by the compound.[8][14]

Materials:

  • A cell line known to have an active signaling pathway involving the target kinase.

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and PVDF membranes.

  • Chemiluminescent substrate and imaging system.

cluster_workflow_cell Cell-Based Assay Workflow A 1. Cell Culture - Seed cells in plates - Allow to adhere B 2. Compound Treatment - Treat with compound dilutions - Incubate (e.g., 2-4 hours) A->B C 3. Cell Lysis - Wash with cold PBS - Lyse cells to collect protein B->C D 4. Protein Analysis - Quantify protein (BCA assay) - Run SDS-PAGE C->D E 5. Western Blot - Transfer to PVDF membrane - Probe with antibodies D->E F 6. Detection & Analysis - Visualize bands - Quantify band intensity E->F

Caption: Workflow for a Western blot-based cellular kinase assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours if the pathway is activated by serum growth factors.

    • Treat cells with various concentrations of this compound (prepared in culture media from the DMSO stock) for 2-4 hours. Include a vehicle (DMSO) control.

    • If necessary, stimulate the pathway with an appropriate agonist (e.g., a growth factor) for the final 15-30 minutes of incubation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples by protein concentration and prepare them with Laemmli buffer.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

  • Data Analysis and Normalization:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • To normalize for loading differences, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

    • Calculate the ratio of phospho-protein to total protein for each treatment condition.

    • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Troubleshooting & Scientific Insights

IssuePossible CauseRecommended Solution
No Inhibition in Biochemical Assay 1. Compound is inactive against this kinase. 2. Compound precipitated in buffer. 3. High ATP concentration is masking a competitive inhibitor.1. Screen against a different kinase panel. 2. Visually inspect wells; check compound solubility limits.[11] 3. Ensure ATP concentration is at or near Kₘ.[11]
Potent in Biochemical, Weak in Cellular Assay 1. Poor cell permeability. 2. Compound is rapidly metabolized or effluxed by cells. 3. High intracellular ATP concentration (mM range) outcompetes the inhibitor.[12]1. This is a crucial finding for medicinal chemistry optimization. 2. Assess compound stability in cell culture medium or with liver microsomes. 3. This discrepancy is expected for ATP-competitive inhibitors and informs on the required cellular potency.
Inconsistent IC₅₀ Values 1. Reagent degradation (especially ATP). 2. Variable incubation times or temperatures. 3. Inconsistent final DMSO concentration.1. Prepare fresh reagents for each experiment; aliquot and freeze stocks.[11] 2. Use automated liquid handlers or multichannel pipettes for simultaneous additions; ensure incubator provides uniform temperature. 3. Ensure the final DMSO concentration is identical across all wells.[10]

Conclusion

This compound represents a valuable chemical scaffold for kinase inhibitor discovery. The protocols detailed here provide a robust framework for its initial characterization, moving from direct enzymatic inhibition to target engagement in a physiologically relevant cellular context. A systematic approach, combining biochemical rigor with cellular validation, is paramount. Discrepancies between the two assay formats should not be viewed as failures, but rather as critical data points that guide the structure-activity relationship (SAR) studies necessary to transform a promising scaffold into a viable drug candidate.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • International Centre for Kinase Profiling. Services | ATP Competition Assay. Retrieved from MRC PPU, University of Dundee website.
  • Masica, D. L., & Karchin, R. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
  • K-State. (n.d.). Kinase Screening and Profiling : Methods and Protocols.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Carna Biosciences. (2019, October 8). The significance of ATP concentration in cell-free and cell-based assays.
  • Sportsman, R., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 9(7), 598-607.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ass234 in Kinase Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • Gorgani, N. N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(11), 1546.
  • BenchChem. (2025). HTH-01-091 for Kinase Activity Assays: Application Notes and Protocols.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Singh, A., et al. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 11(15), 1957-1977.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from The Royal Society of Chemistry website.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Hu, X., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ProQinase. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • El-Damasy, A. K., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 28(24), 115828.
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for....
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Van der Westhuyzen, R., et al. (2019). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 747-761.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
  • Giansanti, P., et al. (2013). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular & Cellular Proteomics, 12(12), 3591-3604.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Arkivoc. (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)
  • Protein Kinase Inhibitors. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase.
  • Molecules. (2022).
  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
  • PubMed. (2022, March 30).
  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
  • PubMed. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][10][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor.

  • PubMed. (n.d.). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965).

Sources

Application Notes and Protocols: The Versatility of Pyrazolopyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a heterocyclic system of immense interest in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[3][4] This bioisosterism is a key reason why pyrazolopyridines are considered "privileged structures," consistently appearing in molecules with potent and diverse pharmacological activities.[4][5] This has led to the development of numerous pyrazolopyridine-based compounds targeting a range of diseases, from cancer to neurological disorders and infectious diseases.[2] Notably, this scaffold is present in several clinically approved or late-stage clinical trial drugs, such as the kinase inhibitors selpercatinib, glumetinib, camonsertib, and olverembatinib, underscoring its therapeutic relevance.[5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and biological evaluation of pyrazolopyridine derivatives.

I. Pyrazolopyridines as Kinase Inhibitors in Oncology

The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrazolopyridines have emerged as a highly successful scaffold for the design of potent and selective kinase inhibitors.[3][5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyrazolopyridine-based inhibitors predominantly act as ATP-competitive inhibitors. Their core structure mimics the adenine ring of ATP, allowing them to bind to the hinge region of the kinase's active site.[2][4] This binding event blocks the phosphorylation of substrate proteins, thereby interrupting the downstream signaling pathways that drive cancer cell proliferation and survival.[4] The versatility of the pyrazolopyridine scaffold allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3]

Signaling Pathway Diagram: Kinase Inhibition by Pyrazolopyridines

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolopyridine ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Pyrazolopyridine Pyrazolopyridine Inhibitor Inactive_Kinase Inactive Kinase Pyrazolopyridine->Inactive_Kinase Binds to ATP Pocket Blocked_Substrate Substrate Protein (Unphosphorylated) Inactive_Kinase->Blocked_Substrate Blocks Phosphorylation Apoptosis Apoptosis/ Cell Cycle Arrest Blocked_Substrate->Apoptosis

Caption: Mechanism of ATP-competitive kinase inhibition by pyrazolopyridine derivatives.

Protocol 1: General Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a common and adaptable method for the synthesis of the pyrazolo[3,4-b]pyridine core, a frequently encountered isomer in kinase inhibitors. The procedure involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[6]

Materials:

  • Substituted 5-aminopyrazole

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for organic synthesis

  • Reflux condenser

  • Stirring hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 equivalents).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water, which will cause the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the cyclization reaction.

  • Ice-Water Quench: The product is typically less soluble in cold water, facilitating its precipitation and separation from the reaction mixture.

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

synthesis_workflow start Start dissolve Dissolve 5-aminopyrazole in glacial acetic acid start->dissolve add_dicarbonyl Add 1,3-dicarbonyl compound dissolve->add_dicarbonyl reflux Reflux for 4-6 hours add_dicarbonyl->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice-water cool->precipitate filter Filter and wash with water precipitate->filter purify Purify by recrystallization or chromatography filter->purify end End purify->end

Caption: A typical workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized pyrazolopyridine compounds against a target kinase. This is a crucial step in the drug discovery process to determine the potency of the compounds.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazolopyridine compounds

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

  • 96-well microtiter plates

  • Incubator

  • Detection instrument (e.g., scintillation counter, luminescence/fluorescence plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazolopyridine compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted pyrazolopyridine compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity according to the chosen detection method (e.g., phosphorylation of the substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • The inclusion of positive and negative controls ensures the validity of the assay.

  • The Z'-factor, a statistical parameter, should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the pyrazolopyridine compounds on the viability of cancer cell lines. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[7]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

II. Pyrazolopyridines in Neuroscience

The pyrazolopyridine scaffold has also shown promise in the development of treatments for neurological disorders.

Application in Neuropathic Pain

Certain tetrahydropyrazolo[4,3-c]pyridines have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and also exhibit activity at cannabinoid receptors (CB₁).[8] This multi-target approach is a promising strategy for the management of neuropathic pain.[8]

Application in Alzheimer's Disease

Pyrazolopyridine derivatives have been designed as multi-target-directed ligands for Alzheimer's disease.[9] These compounds can inhibit cholinesterase enzymes, prevent the aggregation of amyloid-β (Aβ) and tau proteins, and chelate biometals, addressing multiple pathological hallmarks of the disease.[9][10][11][12][13]

III. Pyrazolopyridines as Anti-Infective Agents

The structural diversity of pyrazolopyridines has been exploited to develop novel anti-infective agents.

Antiviral Activity

Pyrazolopyridine derivatives have been reported to possess potent activity against various viruses, including herpes simplex virus (HSV).[14][15] The mechanism of action can vary, but often involves the inhibition of viral enzymes essential for replication.

Antibacterial Activity

Several pyrazolopyridine analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17][18]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol describes the broth microdilution method for determining the MIC of pyrazolopyridine compounds.[5][19][20]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Synthesized pyrazolopyridine compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazolopyridine compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Summary of Quantitative Data

Compound ClassTherapeutic AreaKey Target(s)Reported Potency (IC₅₀/MIC)Reference(s)
Pyrazolo[1,5-a]pyridinesOncologyRET KinaseSub-nanomolar[3]
Pyrazolo[3,4-d]pyrimidinesOncologyBTK, mTORNanomolar[2][10]
Tetrahydro-pyrazolo[4,3-c]pyridinesNeuropathic PainTNF-α, CB₁Nanomolar[8]
PyrazolopyridinesAlzheimer's DiseaseAChE, BuChE, GSK3βSub-micromolar[9][12]
Pyrazolo[1,5-a]pyridinesAntiviral (HSV)Viral ReplicationMicromolar[14][15]
PyrazolopyridinesAntibacterialBacterial Growthµg/mL range[17][18]

Conclusion

The pyrazolopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its versatility has enabled the development of a wide range of therapeutic agents with diverse mechanisms of action. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel pyrazolopyridine derivatives, contributing to the advancement of drug discovery in oncology, neuroscience, and infectious diseases. The continued exploration of this remarkable scaffold holds great promise for the development of new and effective medicines.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed, 34488593.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Bagdanoff, J. T., et al. (2015). Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. PubMed, 26144345.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
  • Synthesis and Structure-Activity Relationship (SAR)
  • Pyrazolopyridine derivatives as potent ASK1 inhibitors: design, synthesis, and biological evalu
  • Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. PubMed.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed.
  • Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. PubMed.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Pyrazolopyridine‐Containing Compounds as Multitargeted Anti‐Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies.
  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
  • Synthesis, Characterization and Antibacterial Activities of Novel Thieno, Pyrazol Pyridines and Pyrazolopyrimidine Deriv
  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library.
  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evalu
  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. MDPI.
  • Pyrazolopyridines with reported antimicrobial, antibacterial and anticancer efficacies as well as DNA-binding affinity.
  • Pharmacology of pyrazolopyridines. PubMed.
  • Pyrazolopyridines with potent activity against herpesviruses: effects of C5 substituents on antiviral activity. PubMed.
  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evalu
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

Sources

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including various kinases.[1] This has led to its investigation in therapies for cancer, neurological disorders, and inflammatory conditions.[2] This document provides a comprehensive guide to the synthesis of the pyrazolo[3,4-c]pyridine core, with a particular focus on creating halogenated intermediates that are amenable to further elaboration. We will detail a robust protocol for the core synthesis and explore advanced strategies for vectorial functionalization, enabling the precise modification of the scaffold for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines

Heterocyclic compounds are a cornerstone of modern drug discovery, providing the three-dimensional architecture necessary for specific and high-affinity interactions with protein targets. The pyrazolo[3,4-c]pyridine system, an isomer of the more widely studied pyrazolo[3,4-b]pyridine, has gained significant attention as a versatile scaffold.[1][3] Its utility is particularly pronounced in fragment-based drug discovery (FBDD), where the core heterocycle can serve as a starting point for elaboration into potent and selective lead compounds.[1][4]

The power of this scaffold lies not only in its biological relevance but also in the synthetic accessibility of its derivatives. The ability to selectively functionalize each position of the bicyclic system allows chemists to systematically explore the chemical space around the core, a process known as "vectorial functionalization."[1][4] This guide will provide both the foundational knowledge for synthesizing the core and the advanced techniques required for its targeted modification.

Overview of Synthetic Strategies

The construction of the pyrazolo[3,4-c]pyridine ring system can be broadly approached from two main retrosynthetic pathways:

  • Pyridine Annulation: Building the pyridine ring onto a pre-existing, appropriately substituted pyrazole.

  • Pyrazole Annulation: Forming the pyrazole ring onto a functionalized pyridine precursor. This is a common and highly effective strategy.

A third approach, utilizing multicomponent reactions (MCRs), can also be employed to rapidly build molecular complexity, though it is more commonly reported for the [3,4-b] isomer.[5][6][7] This guide will focus on the Pyrazole Annulation strategy, which offers a reliable route to key intermediates.

Synthetic_Strategies cluster_main General Synthetic Approaches Start_Pyridine Functionalized Pyridine Precursor Core Pyrazolo[3,4-c]pyridine Core Start_Pyridine->Core Pyrazole Annulation (e.g., Huisgen Synthesis) Start_Pyrazole Substituted Pyrazole Precursor Start_Pyrazole->Core Pyridine Annulation (e.g., Cyclocondensation) MCR Multicomponent Reaction (e.g., Aminopyrazole, Aldehyde, etc.) MCR->Core Convergent Synthesis

Caption: High-level overview of major synthetic routes to the pyrazolo[3,4-c]pyridine scaffold.

Core Synthesis: Preparation of 5-Halo-1H-pyrazolo[3,4-c]pyridines

A robust and scalable synthesis of the pyrazolo[3,4-c]pyridine core is essential for any drug discovery program. The following protocol, adapted from the classical Huisgen indazole synthesis, provides an efficient route to 5-halo-1H-pyrazolo[3,4-c]pyridines.[1][8] These halogenated scaffolds are exceptionally useful as they serve as versatile handles for subsequent cross-coupling reactions.

Principle and Rationale

The synthesis begins with a commercially available 2-amino-4-halopyridine. The key transformation involves a diazotization of the amino group followed by an intramolecular cyclization. Sodium nitrite (NaNO₂) in the presence of acetic anhydride (Ac₂O) generates an in situ acetyl nitrite species, which diazotizes the exocyclic amine. The resulting diazonium salt is unstable and undergoes cyclization to form the pyrazole ring. The reaction is performed in a co-solvent system like dichloroethane (DCE) to improve scalability and ease of isolation.[1][8] The resulting N-acetylated intermediate is then easily deprotected using a base like sodium methoxide (NaOMe) to yield the final 1H-pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)

Step 1: Acetyl-Diazotization and Cyclization

  • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O, 2.0 eq) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium nitrite (NaNO₂, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 18-20 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, is often pure enough for the next step without further purification.[1][8]

Step 2: Deacetylation

  • Dissolve the crude N-acetyl intermediate from the previous step in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe, ~1.2 eq) in methanol.

  • Stir the reaction at room temperature for 1 hour. Monitor for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to ~7 using 1M HCl.

  • The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]

Compound Starting Material Overall Yield Melting Point (°C) Reference
5-Chloro-1H-pyrazolo[3,4-c]pyridine2-Amino-4-chloropyridineExcellent225-226[1]
5-Bromo-1H-pyrazolo[3,4-c]pyridine2-Amino-4-bromopyridineExcellent-[1][8]

Vectorial Functionalization: A Platform for Drug Discovery

The true value of the 5-halo-pyrazolo[3,4-c]pyridine scaffold is its capacity for selective, position-specific elaboration. This allows for the systematic exploration of the surrounding chemical space to optimize binding interactions with a target protein.[1][4]

Caption: Key strategies for the vectorial functionalization of the pyrazolo[3,4-c]pyridine core.

N-1 and N-2 Functionalization

The pyrazole moiety has two nitrogen atoms (N-1 and N-2) that can be functionalized. Selective functionalization is typically achieved through the careful choice of protecting groups and reaction conditions.[1]

  • N-1 Protection: Using protecting groups like methanesulfonyl (Ms) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can selectively protect the N-1 position.

  • N-Alkylation: Direct alkylation can lead to mixtures of N-1 and N-2 isomers, requiring chromatographic separation. The choice of base and solvent can influence the regioselectivity.

C-3 Functionalization via Borylation/Suzuki Coupling

The C-3 position can be functionalized through a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence.[1][8]

  • Protocol: The N-1 protected pyrazolopyridine is first treated with an iridium catalyst (e.g., [Ir(COD)OMe]₂) and a borylating agent like B₂pin₂. This selectively installs a boronic ester at the C-3 position. The crude intermediate can then be directly subjected to standard palladium-catalyzed Suzuki-Miyaura cross-coupling conditions with an appropriate aryl or heteroaryl halide to introduce diversity at C-3.[1][8]

C-5 Functionalization via Buchwald-Hartwig Amination

The halogen at the C-5 position is a prime handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is particularly effective for installing various amine substituents.[1][8]

  • Protocol: The 5-halo-1H-pyrazolo[3,4-c]pyridine is reacted with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane. This reaction is highly general and allows for the introduction of a wide array of amino groups.

C-7 Functionalization via Selective Metalation

The most acidic proton on the pyridine ring is at the C-7 position. This allows for regioselective deprotonation using a strong, non-nucleophilic base, followed by reaction with an electrophile.

  • Protocol: Treatment of an N-1 protected 5-halo-pyrazolo[3,4-c]pyridine with a Hauser base like TMPMgCl·LiCl at low temperature selectively generates a magnesiated species at C-7.[1][4] This organometallic intermediate can then be quenched with various electrophiles (e.g., iodine, aldehydes). Alternatively, transmetalation to a zinc species followed by a Negishi cross-coupling can be used to form new carbon-carbon bonds at the C-7 position.[1][4]

Alternative Route: Synthesis of Pyrazolo[3,4-c]pyridin-7-ones

For accessing oxidized versions of the scaffold, a different strategy involving the heterocyclization of acetylenic pyrazoles can be employed. This method provides access to pyrazolo[3,4-c]pyridin-7-ones.[9]

  • Principle: This route involves the synthesis of vic-acetylenylpyrazol-hydroxamic acids. These precursors undergo heterocyclization when treated with a copper(I) salt in a solvent like DMF, or with organic bases in alcohols like butanol or methanol, to yield the desired pyridinone derivatives.[9] This approach highlights the diverse synthetic methodologies available for creating varied pyrazolopyridine libraries.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a highly valuable platform for the development of novel therapeutics. This guide has outlined a robust and reproducible method for the synthesis of the key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate. Furthermore, we have detailed a suite of modern synthetic organic chemistry techniques that allow for the precise and selective functionalization of every position on the heterocyclic core. By mastering these protocols, researchers in medicinal chemistry and drug development are well-equipped to generate diverse compound libraries and accelerate the journey from a heterocyclic fragment to a potent clinical candidate.

References

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. Available at: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35697-35703. Available at: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Rao, R. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. Available at: [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Abdelkhalik, M. M., & El-Sayed, R. (2016). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic Chemistry: An Indian Journal. Available at: [Link]

  • A new route to pyrazolo[3,4-c] and [4,3-c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. (2008). ResearchGate. Available at: [Link]

  • Abdelkhalik, M. M. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • Multicomponent Synthesis of 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones: A Novel Heterocyclic Scaffold with Antibacterial Activity. (2012). National Institutes of Health (NIH). Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-428. Available at: [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). National Institutes of Health (NIH). Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate as a building block for protein degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate as a Building Block for Protein Degraders

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Privileged Scaffold: this compound for Novel PROTAC Development

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, yet their development is often an empirical process demanding modular and versatile chemical building blocks.[1][2] This guide introduces this compound, a heterocyclic scaffold with significant potential for the rapid synthesis of PROTAC libraries. Drawing parallels to the biologically ubiquitous purine structure, the pyrazolo[3,4-c]pyridine core offers a unique framework for developing novel protein of interest (POI) ligands.[3] We provide a comprehensive overview, from the strategic rationale for its use to detailed, field-tested protocols for its incorporation into a model PROTAC, subsequent characterization, and biological evaluation.

Strategic Rationale: Why Pyrazolo[3,4-c]pyridine?

The design of effective PROTACs hinges on the careful selection of its three components: a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker.[4] The warhead's novelty and synthetic tractability are critical for exploring new biological targets and optimizing structure-activity relationships (SAR).

This compound (CAS 1033772-26-7) is an exemplary starting point for several reasons:[5][6]

  • Privileged Scaffold: The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, a key component of many biological processes. This mimicry increases the probability of interacting with the diverse range of cellular proteins that possess purine-binding pockets, such as kinases.[3]

  • Vectorial Elaboration: The scaffold has multiple, chemically distinct positions (N-1, N-2, C-3, C-5, C-7) that can be selectively functionalized.[3][7] This "vectorial functionalisation" is crucial in PROTAC design, allowing for precise control over the linker attachment point to optimize ternary complex formation.

  • Synthetic Accessibility: Established synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridine precursors provide a reliable foundation for derivatization and large-scale synthesis.[3] The C-5 carboxylate of the title compound provides a direct and convenient handle for linker conjugation.

The modular nature of PROTAC design allows this building block to be utilized as a novel warhead for a target protein, as illustrated below.

PROTAC_Structure cluster_PROTAC PROTAC Modular Design POI_Ligand POI Ligand (Warhead) Derived from Methyl 1H-pyrazolo[3,4-c] pyridine-5-carboxylate Linker Linker POI_Ligand->Linker Attachment Vector E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand Attachment Vector

Figure 1: Modular architecture of a PROTAC, highlighting the role of the pyrazolo[3,4-c]pyridine scaffold as the POI-binding warhead.

From Building Block to Bifunctional Degrader: A Synthetic Workflow

This section details a representative synthetic pathway to construct a PROTAC targeting a hypothetical protein, "Kinase X," using this compound as the warhead and recruiting the Cereblon (CRBN) E3 ligase.

Synthetic_Workflow start Methyl 1H-pyrazolo [3,4-c]pyridine-5-carboxylate step1 Step 1: Saponification (LiOH, THF/H2O) start->step1 intermediate1 Carboxylic Acid Intermediate step1->intermediate1 step2 Step 2: Amide Coupling (HATU, DIPEA) + Amine-Linker intermediate1->step2 intermediate2 Warhead-Linker Conjugate step2->intermediate2 step3 Step 3: Final Amide Coupling (HATU, DIPEA) + Pomalidomide-Amine intermediate2->step3 end Final PROTAC (PX-PROTAC) step3->end

Figure 2: High-level synthetic workflow for the construction of a pyrazolo[3,4-c]pyridine-based PROTAC (PX-PROTAC).
Protocol 2.1: Saponification of the Methyl Ester
  • Rationale: The methyl ester must be converted to a carboxylic acid to serve as a handle for amide coupling to the linker. Saponification using lithium hydroxide is a mild and effective method that minimizes side reactions.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc) and Brine

  • Procedure:

    • Dissolve the starting material in the THF/Water solvent mixture.

    • Add LiOH and stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Remove THF under reduced pressure.

    • Cool the aqueous residue in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate should form.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid intermediate, which can often be used without further purification.

Protocol 2.2: Amide Coupling to Linker
  • Rationale: Amide bond formation is a robust and widely used reaction in PROTAC synthesis.[8] HATU is a highly efficient coupling reagent that minimizes the risk of racemization for chiral substrates and is effective even for sterically hindered amines.[9][10] DIPEA is used as a non-nucleophilic base.

  • Materials:

    • Pyrazolo[3,4-c]pyridine-5-carboxylic acid (from Protocol 2.1) (1.0 eq)

    • Amine-terminated linker (e.g., Boc-NH-PEG2-amine) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add HATU and stir for 5 minutes.

    • Add the amine-terminated linker, followed by the dropwise addition of DIPEA.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with EtOAc and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Warhead-Linker conjugate.

Self-Validation Checkpoint: The final step of this protocol involves deprotection of the Boc group (if used) under acidic conditions (e.g., TFA in DCM) to reveal the terminal amine for the final coupling reaction.

Protocol 2.3: Final PROTAC Assembly
  • Rationale: This step mirrors Protocol 2.2, coupling the newly synthesized Warhead-Linker intermediate with a carboxylic acid-functionalized E3 ligase ligand, such as a derivative of pomalidomide.

  • Procedure:

    • Follow the procedure outlined in Protocol 2.2, using the deprotected Warhead-Linker-Amine (1.1 eq) and a suitable pomalidomide-acid derivative (1.0 eq) as the coupling partners.

    • After workup, purify the final PROTAC molecule using reverse-phase HPLC to ensure high purity required for biological assays.

Physicochemical and Structural Characterization

The efficacy of a PROTAC is intimately linked to its physicochemical properties, which govern its solubility, permeability, and overall drug-like characteristics.[11][12]

Protocol 3.1: Structural Verification
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.[13][14] A successful synthesis will show a peak with the expected mass-to-charge ratio (m/z) for the final PROTAC.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the pyrazolopyridine core, the linker, and the E3 ligase ligand.

Table 1: Target Properties for PX-PROTAC
PropertyAnalytical MethodTarget ValueRationale
Identity High-Resolution MS[M+H]⁺ within 5 ppmConfirms elemental composition.
Structure ¹H, ¹³C NMRSpectrum consistent with structureUnambiguously confirms chemical structure.
Purity RP-HPLC (UV 254 nm)>95%High purity is critical to avoid confounding biological data.
Solubility Kinetic Solubility Assay>50 µM in PBSEnsures sufficient concentration for in vitro assays.[15]
Lipophilicity Chromatographic LogD2 - 5Balances permeability with solubility; high LogD can lead to off-target effects.[16]

Biological Evaluation: From Binding to Degradation

A rigorous cascade of assays is required to validate the biological activity of the newly synthesized PX-PROTAC.

MOA_Workflow cluster_Cell Cellular Environment PROTAC PX-PROTAC POI Kinase X (Target Protein) PROTAC->POI Binds E3 CRBN E3 Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitin Ub->POI POI_Ub Ubiquitinated Kinase X Proteasome 26S Proteasome Degradation Amino Acids Proteasome->Degradation Degradation Ternary->Ub Proximity-Induced Ubiquitination POI_Ub->Proteasome Recognition

Figure 3: Mechanism of action for PX-PROTAC, leading to the targeted degradation of Kinase X.
Protocol 4.1: Ternary Complex Formation Assay (TR-FRET)
  • Rationale: The formation of a stable ternary complex (POI-PROTAC-E3) is a prerequisite for degradation.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can quantify this interaction in a homogenous format.[18][19][20]

  • Principle: The POI (Kinase X) is labeled with a donor fluorophore (e.g., Terbium) and the E3 ligase (CRBN) with an acceptor fluorophore (e.g., d2). When the PROTAC brings them into proximity (<10 nm), energy transfer occurs, generating a specific FRET signal that is proportional to the amount of ternary complex formed.[21]

  • Procedure:

    • In a microplate, add a fixed concentration of Tb-labeled Kinase X and d2-labeled CRBN.

    • Add a serial dilution of the PX-PROTAC. Include controls with POI ligand or E3 ligand alone to ensure the signal is specific to the bifunctional molecule.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at both donor and acceptor wavelengths.

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, which is indicative of cooperative ternary complex formation.[20]

Protocol 4.2: Cellular Protein Degradation Assay (Western Blot)
  • Rationale: The ultimate validation of a PROTAC is its ability to reduce the levels of the target protein in a cellular context. Western blotting is a robust and widely accepted method for quantifying changes in protein levels.[22]

  • Procedure:

    • Cell Treatment: Seed cells (e.g., a cancer cell line endogenously expressing Kinase X) in a multi-well plate. Treat with a serial dilution of PX-PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[22]

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[23]

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[23]

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis, then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific for Kinase X overnight at 4°C.

      • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an ECL chemiluminescent substrate and visualize the bands using a digital imager.[22]

    • Analysis: Quantify the band intensities using image analysis software. Normalize the Kinase X signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[22]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Degradation in Western Blot 1. Poor cell permeability. 2. No ternary complex formation. 3. Target is not ubiquitinated (e.g., no accessible lysines). 4. Incorrect linker length/geometry.1. Assess permeability (e.g., Caco-2 assay); modify linker to improve physicochemical properties.[15] 2. Confirm binary and ternary binding using biophysical assays (TR-FRET, SPR). 3. Use proteomics to check for ubiquitination marks on the target. 4. Synthesize a library of PROTACs with different linkers and attachment points.
High DC₅₀ Value 1. Low binding affinity of warhead or E3 ligand. 2. Suboptimal ternary complex cooperativity. 3. Rapid metabolic degradation of the PROTAC.1. Confirm binary affinities; if low, re-evaluate the warhead scaffold. 2. Modify linker to improve protein-protein interactions within the ternary complex. 3. Assess PROTAC stability in liver microsomes; modify metabolically liable spots.
Inconsistent TR-FRET Signal 1. Protein aggregation. 2. Reagent instability. 3. Incorrect buffer conditions.1. Centrifuge protein stocks before use; include 0.01% Tween-20 or BSA in the assay buffer. 2. Prepare fresh reagents and perform quality control on labeled proteins. 3. Optimize buffer pH, salt concentration, and additives.

Conclusion

This compound represents a versatile and strategically valuable building block for the discovery of novel protein degraders. Its purine-like structure and amenability to vectorial functionalization make it an ideal starting point for generating diverse libraries of POI ligands.[3] By following systematic protocols for synthesis, characterization, and biological evaluation, researchers can efficiently translate this promising scaffold into potent and selective PROTACs, thereby accelerating the exploration of new therapeutic targets and advancing the field of targeted protein degradation.

References

  • Roy, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Reddy, M. S., et al. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Roy, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]

  • Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Lu, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Roy, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. [Link]

  • Dong, G., et al. (2015). A modular PROTAC design for target destruction using a degradation signal based on a single amino acid. Journal of Biological Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Maple, H. J., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Journal of Medicinal Chemistry. [Link]

  • Alfa Chemistry (2024). PROTAC Technology: Modular Construction of Drug Molecules. Labinsights. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. [Link]

  • ACE Biolabs (n.d.). This compound. ACE Biolabs. [Link]

  • Chembase (n.d.). This compound. Chembase. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • ResearchGate (n.d.). Physicochemical properties comparison among published PROTACs. ResearchGate. [Link]

  • Kim, K. J., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

  • ResearchGate (n.d.). Structural and Physicochemical Features of Oral PROTACs. ResearchGate. [Link]

  • Reddit (2022). amide coupling help. r/Chempros. [Link]

  • MySkinRecipes (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. MySkinRecipes. [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • PubChem (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. PubChem. [Link]

  • Organic Chemistry Portal (n.d.). Amine to Amide (Coupling) - HATU. Organic Chemistry Portal. [Link]

  • Bio-Rad (n.d.). Western Blotting Sample Preparation Techniques. Bio-Rad. [Link]

  • ChemSino (n.d.). ETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE. ChemSino. [Link]

  • Ciaffo, M., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Sustainability. [Link]

  • Giambruno, R., et al. (2021). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Journal of the American Chemical Society. [Link]

  • Virscidian (2024). LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference. Virscidian. [Link]

  • Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules. [Link]

  • Shrestha, S., et al. (2021). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Selen, E., et al. (2021). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

  • Chemexper (n.d.). Pyrazoles database - synthesis, physical properties. Chemexper. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purine bases and demonstrating a wide array of biological activities.[1] The functionalization of the pyrazole nitrogen atoms (N-1 and N-2) through N-alkylation is a critical step in the elaboration of these scaffolds for fragment-based drug discovery (FBDD) and the development of novel therapeutic agents.[1][2] This guide provides a detailed technical overview of the N-alkylation of pyrazolo[3,4-c]pyridines, with a focus on controlling the challenging regioselectivity between the N-1 and N-2 positions. We will delve into the mechanistic rationale behind common protocols, provide step-by-step experimental procedures, and discuss methods for the characterization of the resulting regioisomers.

Introduction: The Significance of Pyrazolo[3,4-c]pyridines

Pyrazolo[3,4-c]pyridines are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their structural similarity to endogenous purines. This mimicry allows them to interact with a variety of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins.[1] Consequently, derivatives of this scaffold have been explored for their potential as anti-inflammatory, anti-viral, and anti-cancer agents.[1][3]

The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core is paramount for optimizing its pharmacological properties. N-alkylation of the pyrazole moiety introduces substituents that can modulate the compound's potency, selectivity, solubility, and metabolic stability. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the pyrazole ring presents a significant regioselectivity challenge. The distribution of N-1 and N-2 alkylated products is influenced by a variety of factors, including the nature of the starting material, the choice of alkylating agent, base, and solvent. A thorough understanding of these factors is crucial for the rational design and synthesis of novel pyrazolo[3,4-c]pyridine-based drug candidates.

The Challenge of Regioselectivity: N-1 versus N-2 Alkylation

The pyrazolo[3,4-c]pyridine system can exist in two tautomeric forms, the 1H- and 2H-isomers. Quantum-chemical calculations have shown that for the related pyrazolo[3,4-b]pyridines, the 1H-tautomer is significantly more stable.[4] This thermodynamic preference often influences the outcome of N-alkylation reactions, but kinetic control can also play a significant role. The regioselectivity of N-alkylation is a complex interplay of steric and electronic effects, as well as the specific reaction conditions employed.

Several strategies have been developed to control the regioselectivity of N-alkylation on pyrazole and related heterocyclic systems:

  • Protecting Groups: The use of protecting groups can direct alkylation to a specific nitrogen atom. For instance, selective protection of N-1 or N-2 allows for subsequent functionalization of the unprotected nitrogen.[1][5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N-1 to N-2 products. For example, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using NaHMDS as a base in THF favored N-2 alkylation, while conducting the reaction in DMSO reversed the selectivity to favor the N-1 product.[6] This is attributed to the formation of different ion pairs (tight ion pairs in THF vs. solvent-separated ion pairs in DMSO) which influences the accessibility of the nitrogen atoms.[6]

  • Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent can also impact regioselectivity.

The following diagram illustrates the general principle of N-alkylation of a pyrazolo[3,4-c]pyridine, highlighting the formation of the two possible regioisomers.

N_Alkylation_Regioselectivity cluster_start Starting Material cluster_reagents Reagents cluster_products Products start Pyrazolo[3,4-c]pyridine reagents Base, R-X (Alkylating Agent) Solvent start->reagents Reaction Conditions N1_product N-1 Alkylated Product reagents->N1_product Path A N2_product N2_product reagents->N2_product Path B N N -2 -2 _product N-2 Alkylated Product

Caption: General scheme for the N-alkylation of pyrazolo[3,4-c]pyridines.

Experimental Protocols

This section provides detailed protocols for the N-alkylation of pyrazolo[3,4-c]pyridines. These protocols are based on established literature procedures and offer a starting point for optimization in specific research contexts.[1][3]

General Protocol for N-Alkylation using an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of a pyrazolo[3,4-c]pyridine using an alkyl halide in the presence of a base.

Workflow Diagram:

protocol_workflow start Start dissolve Dissolve Pyrazolo[3,4-c]pyridine in anhydrous DMF start->dissolve add_base Add Base (e.g., K2CO3 or NaH) Stir at room temperature dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) Continue stirring add_base->add_alkyl_halide monitor Monitor reaction by TLC or LC-MS add_alkyl_halide->monitor workup Aqueous Work-up (e.g., add water, extract with EtOAc) monitor->workup Reaction Complete purify Purify by column chromatography workup->purify characterize Characterize N-1 and N-2 isomers purify->characterize end End characterize->end

Caption: Step-by-step workflow for the N-alkylation of pyrazolo[3,4-c]pyridines.

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the base (e.g., potassium carbonate (K₂CO₃), 1.5-2.0 eq. or sodium hydride (NaH), 1.2 eq. as a 60% dispersion in mineral oil).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the reaction. The base is crucial for deprotonating the pyrazole nitrogen, generating the nucleophilic anion required for the alkylation.

  • Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation. Then, add the alkyl halide (R-X, 1.1-1.5 eq.) dropwise to the reaction mixture.

    • Causality: The deprotonated pyrazolo[3,4-c]pyridine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 regioisomers.

    • Trustworthiness: The separation of regioisomers is a critical step. The polarity difference between the N-1 and N-2 isomers is often sufficient for separation by silica gel chromatography.

  • Characterization: Characterize the purified isomers using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structures and determine the regioselectivity of the reaction. Advanced NMR techniques like NOESY and ¹H-¹⁵N HMBC can be invaluable for unambiguously assigning the N-1 and N-2 isomers.[7]

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides an alternative method for N-alkylation, particularly with alcohols, and proceeds with inversion of configuration at the alcohol's stereocenter.[8]

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-pyrazolo[3,4-c]pyridine (1.0 eq.), the alcohol (R-OH, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cool the mixture to 0 °C.

  • Reaction: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in the same solvent to the cooled mixture. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Causality: The PPh₃ and DEAD/DIAD form a phosphonium salt intermediate which activates the alcohol. The deprotonated pyrazolo[3,4-c]pyridine then acts as the nucleophile.

  • Monitoring, Work-up, and Purification: Follow the same procedures as described in the general protocol for alkylation with an alkyl halide. Be aware that removal of triphenylphosphine oxide, a byproduct of the reaction, can sometimes be challenging during purification.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions and their influence on the N-alkylation of pyrazolo[3,4-c]pyridines and related scaffolds.

Starting MaterialAlkylating AgentBaseSolventTemperatureTypical N-1:N-2 RatioReference
5-halo-1H-pyrazolo[3,4-c]pyridineAlkyl halide (e.g., MeI, BnBr)NaHTHF0 °C to rtMixture, separable by chromatography[1][5]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineMeINaHMDSTHFNot specified1:8[6]
4-methoxy-1H-pyrazolo[3,4-d]pyrimidineMeINaHMDSDMSONot specified4:1[6]
1H-IndazoleBenzyl bromideK₂CO₃DMFNot specified~1:1[7]

Characterization of N-1 and N-2 Regioisomers

Unambiguous determination of the site of alkylation is critical. Advanced NMR techniques are powerful tools for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole and pyridine rings will differ between the N-1 and N-2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the pyrazole ring, are sensitive to the position of the alkyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can show through-space correlations between the protons of the alkyl group and the protons on the pyrazolo[3,4-c]pyridine core, allowing for definitive structural assignment.[7][9]

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides correlations between protons and nitrogen atoms over two or three bonds. It is a powerful method for directly observing the connectivity between the alkyl group and either N-1 or N-2.[7]

Conclusion

The N-alkylation of pyrazolo[3,4-c]pyridines is a fundamental transformation in the synthesis of novel drug candidates. While achieving regioselectivity can be challenging, a systematic approach involving the careful selection of reagents and reaction conditions can lead to the desired products. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers working with this important heterocyclic scaffold. Further exploration of reaction conditions and the development of novel catalytic systems will continue to enhance our ability to selectively functionalize these promising molecules.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35133–35137. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35133–35137. [Link]

  • Patel, H., & Singh, A. (2014). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical, Biological and Physical Sciences, 4(2), 1345.
  • ResearchGate. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... [Image]. Retrieved from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35133–35137. [Link]

  • Kumar, A., & Rawat, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011–2032. [Link]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Image]. Retrieved from [Link]

  • Padykula, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][3]Triazolo[5][10]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 5979–5991. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Katritzky, A. R., & Wilde, H. (1986). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Heterocyclic Chemistry, 23(5), 1511-1514. [Link]

  • An, L. T., et al. (2005). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society, 26(12), 2055-2056. [Link]

  • Insuasty, B., et al. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 20(8), 15048–15077. [Link]

  • Mini-Reviews in Organic Chemistry. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4). [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2022). Pharmaceuticals, 15(5), 624. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). Journal of the American Chemical Society, 145(38), 20846–20852. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12514–12527. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2020). Catalysts, 10(11), 1285. [Link]

  • Semantic Scholar. (n.d.). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Retrieved from [Link]

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21. [Link]

  • Ye, Y., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 46(35), 5979-5982. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Angewandte Chemie International Edition, 60(28), 15335–15340. [Link]

  • Eldehna, W. M., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8206. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2015). Beilstein Journal of Organic Chemistry, 11, 1655–1663. [Link]

Sources

Mastering the Pyrazolo[3,4-c]pyridine Core: A Guide to Strategic Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine ring system, a purine isostere, has garnered significant attention in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold for the design of novel therapeutics.[1][2] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, antiviral, and anti-inflammatory properties. The ability to precisely and selectively functionalize this core at its various positions is paramount to unlocking its full therapeutic potential, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This comprehensive guide provides an in-depth exploration of the key methods for the functionalization of the pyrazolo[3,4-c]pyridine ring. We will delve into the strategic considerations behind each transformation, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a deeper understanding of the underlying principles that govern the reactivity of this important scaffold.

Strategic Overview: A Multi-Vector Approach to Functionalization

The functionalization of the pyrazolo[3,4-c]pyridine core can be approached systematically by considering the distinct reactivity of its nitrogen and carbon atoms. A "vectorial functionalization" strategy allows for the controlled elaboration of the molecule in multiple directions, a crucial aspect of fragment-based drug discovery (FBDD) and lead optimization.[3][4] The primary sites for modification are the pyrazole nitrogens (N-1 and N-2) and the carbon atoms of both the pyrazole (C-3) and pyridine (C-5, C-7) rings.

Our exploration will cover the following key functionalization strategies:

  • N-Functionalization: Selective alkylation and arylation of the pyrazole nitrogens.

  • C-Halogenation: Introduction of versatile halogen handles for subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: In-depth protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to forge C-C and C-N bonds.

  • C-H Functionalization: Emerging strategies for the direct and atom-economical modification of C-H bonds.

Below is a workflow diagram illustrating the key functionalization pathways for the pyrazolo[3,4-c]pyridine scaffold.

G cluster_cross_coupling Cross-Coupling Products start Pyrazolo[3,4-c]pyridine Core N_func N-Functionalization (Alkylation/Arylation) start->N_func N-1 / N-2 Halogenation C-Halogenation start->Halogenation C-3, C-5, C-7 CH_Func C-H Functionalization start->CH_Func Direct Arylation/Alkylation Cross_Coupling Palladium-Catalyzed Cross-Coupling Halogenation->Cross_Coupling Suzuki, Buchwald-Hartwig, Sonogashira Arylated Arylated Derivatives Cross_Coupling->Arylated Suzuki Aminated Aminated Derivatives Cross_Coupling->Aminated Buchwald-Hartwig Alkynylated Alkynylated Derivatives Cross_Coupling->Alkynylated Sonogashira

Caption: Key functionalization pathways for the pyrazolo[3,4-c]pyridine scaffold.

I. N-Functionalization: Mastering Regioselectivity at the Pyrazole Nitrogens

The presence of two nitrogen atoms in the pyrazole ring (N-1 and N-2) presents a challenge and an opportunity for regioselective functionalization. The relative reactivity of these nitrogens is influenced by steric and electronic factors of the substituent at other positions of the bicyclic system. Control over N-1 versus N-2 substitution is critical as the position of the substituent can significantly impact the biological activity and physicochemical properties of the final compound.

A. Regioselective N-Alkylation

Direct alkylation of the pyrazolo[3,4-c]pyridine core often leads to a mixture of N-1 and N-2 isomers. However, regioselectivity can be achieved through careful selection of protecting groups and reaction conditions.

Protocol 1: Selective N-1 Mesylation as a Protecting Group Strategy

This protocol demonstrates the use of a mesyl group to selectively protect the N-1 position, which can then be followed by functionalization at other sites and subsequent deprotection.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Methanesulfonyl chloride (MsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-1 mesylated product.

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride deprotonates the pyrazole ring, and the subsequent reaction with the electrophilic mesyl chloride proceeds preferentially at the sterically less hindered and electronically more favorable N-1 position.[4]

B. N-Arylation

N-arylation of pyrazoles can be achieved using copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Ullmann condensation and Buchwald-Hartwig amination are common methods.

II. C-Halogenation: Installing Versatile Handles for Cross-Coupling

The introduction of a halogen atom onto the pyrazolo[3,4-c]pyridine ring is a critical step for enabling a wide range of palladium-catalyzed cross-coupling reactions. Regioselective halogenation can be achieved through various methods, including electrophilic halogenation and Sandmeyer-type reactions.

Protocol 2: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine

This protocol describes the synthesis of a key 5-halo-substituted intermediate, which serves as a versatile building block for further functionalization.[2][4]

Materials:

  • Substituted 2-aminonicotinonitrile

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

Procedure:

  • To a solution of the starting 2-aminonicotinonitrile (1.0 eq.) in DCE, add acetic anhydride (2.0 eq.) at room temperature.

  • Cool the mixture to 0 °C and add sodium nitrite (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the resulting residue, add a solution of sodium methoxide in methanol and stir at room temperature for 1 hour.

  • Neutralize the reaction with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the 5-halo-1H-pyrazolo[3,4-c]pyridine.

Trustworthiness: This method provides a reliable route to the 5-halo-pyrazolo[3,4-c]pyridine scaffold, a key precursor for subsequent cross-coupling reactions at the C-5 position.

III. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures. In the context of pyrazolo[3,4-c]pyridines, it is commonly employed for functionalization at the C-3 and C-5 positions. A key strategy involves an initial C-H borylation at the C-3 position, followed by an in-situ Suzuki-Miyaura coupling.[4]

Protocol 3: Tandem C-3 Borylation and Suzuki-Miyaura Cross-Coupling

Materials:

  • N-protected 5-halo-pyrazolo[3,4-c]pyridine

  • [Ir(COD)OMe]₂

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl tert-butyl ether (MTBE)

  • Aryl halide (Ar-X)

  • Pd(dppf)Cl₂

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylacetamide (DMAc)

Procedure:

Step 1: C-3 Borylation

  • In a microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), [Ir(COD)OMe]₂ (0.03 eq.), dtbpy (0.06 eq.), and B₂pin₂ (1.2 eq.) in MTBE.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 30 minutes.

  • After cooling, the resulting boronate ester can be used directly in the next step without purification.

Step 2: Suzuki-Miyaura Coupling

  • To the crude boronate ester from Step 1, add the aryl halide (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and Cs₂CO₃ (2.0 eq.) in DMAc.

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 1-2 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl HalideProduct Yield (%)
4-Bromotoluene75
1-Bromo-4-methoxybenzene82
2-Bromopyridine65

Authoritative Grounding: The use of an iridium catalyst for the C-H borylation step provides high regioselectivity for the C-3 position.[4] The subsequent palladium-catalyzed Suzuki-Miyaura coupling is a well-established and robust method for C-C bond formation.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. It is particularly useful for introducing a variety of amine substituents at the C-5 position of the pyrazolo[3,4-c]pyridine core.

Protocol 4: Buchwald-Hartwig Amination at the C-5 Position

Materials:

  • 5-Halo-pyrazolo[3,4-c]pyridine

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • rac-BINAP

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous Toluene or THF

Procedure:

  • In a sealed tube, combine the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.), the desired amine (1.2 eq.), Pd₂(dba)₃ (0.025 eq.), rac-BINAP (0.075 eq.), and NaOᵗBu (1.4 eq.) in anhydrous toluene or THF.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Expertise & Experience: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP are effective in promoting the catalytic cycle. The strong, non-nucleophilic base, NaOᵗBu, is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

C. Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules.

Protocol 5: Sonogashira Coupling of a 5-Halo-pyrazolo[3,4-c]pyridine

Materials:

  • 5-Halo-pyrazolo[3,4-c]pyridine

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a solution of the 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the desired alkynylated product.

Trustworthiness: The copper(I) co-catalyst is crucial for the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

G Aryl_Halide Ar-X (X = Br, I) Ox_Add Oxidative Addition Aryl_Halide->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add Pd_II_Complex Ar-Pd(II)-X(L_n) Ox_Add->Pd_II_Complex Amido_Complex Ar-Pd(II)-NR2(L_n) Pd_II_Complex->Amido_Complex + Amine, - HX Amine R2NH Amine->Amido_Complex Base Base Base->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR2 Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

IV. C-H Functionalization: The Frontier of Efficiency

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds. While still an evolving area for the pyrazolo[3,4-c]pyridine system, methods developed for related pyrazolopyridines offer valuable insights into the potential for direct arylation and alkylation, bypassing the need for pre-functionalized starting materials.

Conceptual Approach: Directed C-H Functionalization

The nitrogen atoms within the pyrazolo[3,4-c]pyridine ring can act as directing groups, facilitating the regioselective activation of adjacent C-H bonds by a transition metal catalyst. This approach holds significant promise for the development of more sustainable and efficient synthetic routes to novel derivatives.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The pyrazolo[3,4-c]pyridine core represents a highly versatile and promising scaffold for the development of new therapeutic agents. A thorough understanding of the diverse methods for its functionalization is essential for medicinal chemists seeking to explore the vast chemical space surrounding this privileged heterocycle. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and synthesis of novel pyrazolo[3,4-c]pyridine derivatives with tailored biological activities. As new methodologies in organic synthesis continue to emerge, the toolkit for modifying this important scaffold will undoubtedly expand, further cementing its role in the future of drug discovery.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC. National Institutes of Health, 2023.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing, 2023.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate, 2023.

Sources

Application Notes & Protocols: The Use of Pyrazolopyridines as Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scaffold Concept and the Rise of Pyrazolopyridines

Among these, the pyrazolopyridine nucleus has emerged as a powerhouse scaffold, particularly in the development of anticancer agents.[5][6] Its utility stems from its structural similarity to natural purines, allowing it to function as a bioisostere—a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, atom or group.[5][7] This mimicry enables pyrazolopyridine-based compounds to effectively compete with endogenous ligands, such as ATP, for binding sites on key enzymes, thereby modulating their activity.[7][8] This guide provides an in-depth exploration of the pyrazolopyridine scaffold, from synthetic strategy to its application as a potent kinase inhibitor.

The Medicinal Chemistry of Pyrazolopyridines: A Privileged Kinase Hinge-Binder

The primary reason for the success of pyrazolopyridines, especially in oncology, is their exceptional ability to target the ATP-binding pocket of protein kinases.[7] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.[9] The pyrazolopyridine core acts as an effective "hinge-binding" motif. The nitrogen atoms within its bicyclic structure are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase "hinge region," the flexible linker between the N- and C-lobes of the kinase domain.[7] This high-affinity interaction anchors the inhibitor in the ATP pocket, providing a stable foundation for further interactions that dictate potency and selectivity.

cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolopyridine Inhibitor ATP_Pocket ATP Pocket Hinge Hinge Region (Backbone NH groups) Scaffold Pyrazolopyridine Scaffold Scaffold->Hinge Hydrogen Bonds (High Affinity Anchor) R_Groups Side Chains (R) (Determine Selectivity) Scaffold->R_Groups R_Groups->ATP_Pocket Van der Waals & Hydrophobic Interactions

Caption: Pyrazolopyridine scaffold binding to a kinase ATP pocket.

Well-established synthetic methodologies allow for the derivatization of the pyrazolopyridine core at various positions.[7] These modifications enable chemists to fine-tune the molecule to occupy different regions of the binding pocket, thereby optimizing potency, selectivity, and pharmacokinetic properties.[7][10]

General Synthetic Protocol: Multi-Component Assembly of the Pyrazolo[3,4-b]pyridine Core

The accessibility of a scaffold is crucial for its use in drug discovery. Pyrazolopyridines benefit from robust and versatile synthetic routes. One common and efficient method is the microwave-assisted multi-component reaction, which allows for rapid assembly of the core structure.[8]

Protocol: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol is a generalized representation. Specific reaction times, temperatures, and purification methods must be optimized for individual substrates.

Rationale: This approach is chosen for its efficiency (atom economy), speed (microwave irradiation), and ability to generate diverse products by simply varying the three starting components.

Materials:

  • A 3-amino-1H-pyrazole derivative (Component A)

  • An active methylene nitrile, e.g., malononitrile (Component B)

  • An aromatic or aliphatic aldehyde (Component C)

  • Ethanol (Solvent)

  • Piperidine (Catalyst)

  • Microwave Synthesis Reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 3-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (3.0 mL) to the vial, followed by a catalytic amount of piperidine (2-3 drops).

    • Causality Note: Piperidine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile, which is the rate-determining step.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes.

    • Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction compared to conventional heating.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: After cooling, the reaction mixture may form a precipitate. If so, collect the solid by filtration. If not, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Application Focus: Targeting the SRC Kinase Signaling Pathway in Cancer

SRC family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overactive in various cancers, including breast cancer.[11] They are central nodes in signaling pathways that control cell proliferation, survival, and metastasis. Consequently, inhibiting SRC is a major therapeutic strategy. The pyrazolopyrimidine scaffold (an isomer of pyrazolopyridine) has proven exceptionally effective in generating potent and highly selective SRC inhibitors.[11][12]

cluster_downstream Downstream Signaling cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds SRC SRC Kinase Receptor->SRC Activates RAS_RAF RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF Phosphorylates STAT3 STAT3 Pathway SRC->STAT3 Phosphorylates FAK FAK Pathway SRC->FAK Phosphorylates Pyrazolopyridine Pyrazolopyridine Inhibitor (e.g., eCF506) Pyrazolopyridine->SRC Inhibits Proliferation Proliferation & Survival RAS_RAF->Proliferation STAT3->Proliferation Metastasis Invasion & Metastasis FAK->Metastasis

Caption: Simplified SRC kinase signaling pathway and its inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Once a novel pyrazolopyridine derivative is synthesized, its biological activity must be quantified. A common method is an in vitro kinase assay to determine the compound's IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Lanthascreen™ Eu Kinase Binding Assay for SRC

Principle: This is a competitive binding assay based on Förster Resonance Energy Transfer (FRET). A europium (Eu)-labeled anti-tag antibody binds to a GST-tagged kinase (SRC), and an Alexa Fluor™ 647-labeled tracer dye binds to the kinase's ATP pocket. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor acceptor, producing a high FRET signal. A test compound that binds to the ATP pocket will displace the tracer, disrupting FRET.

Materials:

  • Test Pyrazolopyridine Compounds (dissolved in 100% DMSO)

  • SRC kinase, GST-tagged (e.g., Thermo Fisher Scientific Cat# PV3279)

  • LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific Cat# PV5594)

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled) (e.g., Thermo Fisher Scientific Cat# PV5592)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate, low volume, black

  • Microplate reader capable of time-resolved FRET (TR-FRET) measurements

Experimental Workflow:

Start Start: Prepare Reagents Step1 1. Create Serial Dilution of Pyrazolopyridine Compound in DMSO Start->Step1 Step2 2. Dispense 100 nL of Compound Dilutions into 384-well Plate Step1->Step2 Step3 3. Add 5 µL of Kinase/Antibody Mixture to all wells Step2->Step3 Step4 4. Add 5 µL of Tracer Solution to all wells Step3->Step4 Step5 5. Incubate at Room Temp for 60 minutes (in dark) Step4->Step5 Step6 6. Read Plate on TR-FRET Reader Step5->Step6 Step7 7. Calculate Emission Ratio and Plot Dose-Response Curve Step6->Step7 End End: Determine IC50 Value Step7->End

Caption: Workflow for a TR-FRET based kinase binding assay.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Start with a high concentration (e.g., 1 mM).

  • Plate Preparation: Using an acoustic liquid handler or manual multichannel pipette, dispense 100 nL of each compound dilution into the 384-well plate. Include wells with DMSO only for "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.

  • Kinase/Antibody Addition: Prepare a 2X working solution of SRC kinase and Eu-anti-GST antibody in assay buffer. Add 5 µL to each well.

    • Self-Validation: The "no kinase" control well receives buffer with antibody only. This is essential for background correction.

  • Tracer Addition: Prepare a 2X working solution of Tracer 236 in assay buffer. Add 5 µL to each well. Final volume will be 10 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the donor (Europium, ~620 nm) and acceptor (Alexa Fluor 647, ~665 nm) wavelengths.

  • Data Analysis: a. Calculate the Emission Ratio (665 nm / 620 nm) for each well. b. Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh)). c. Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of a screening campaign is not just to find a single active compound but to understand the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.[10] This knowledge guides the design of more potent and selective next-generation compounds.[13]

Consider a hypothetical dataset for a series of pyrazolopyridine analogs tested against SRC and a closely related off-target kinase, ABL.

Compound IDR¹ GroupR² GroupSRC IC₅₀ (nM)ABL IC₅₀ (nM)Selectivity Index (ABL/SRC)
PY-01 -H-Phenyl5504800.9
PY-02 -CH₃-Phenyl1502001.3
PY-03 -CH₃-4-Fluorophenyl2580032
PY-04 -CH₃-3-Aminophenyl0.8 950 1187.5

SAR Interpretation:

  • Effect of R¹: Methylation at the R¹ position (PY-02 vs. PY-01) improves potency against SRC.

  • Effect of R²: Adding a fluorine atom to the phenyl ring (PY-03) significantly boosts SRC potency and introduces selectivity over ABL.

  • Key Insight: The introduction of a 3-amino group on the phenyl ring (PY-04) leads to a dramatic increase in both potency and selectivity.[11][12] This suggests the amino group may be forming a key interaction (e.g., a hydrogen bond) in a sub-pocket of SRC that is not present or is different in ABL. This lead compound, PY-04, would be prioritized for further optimization and in vivo studies.[11]

Conclusion and Future Outlook

Pyrazolopyridines represent a truly privileged scaffold class in drug discovery.[14] Their inherent ability to mimic purines and bind to the hinge region of kinases provides a powerful starting point for inhibitor design.[7] Coupled with versatile and efficient synthetic routes, this scaffold allows for rapid exploration of chemical space to develop potent and selective drug candidates. As our understanding of signaling pathways deepens, the rational design of novel pyrazolopyridine derivatives will continue to yield targeted therapies for cancer and other diseases.[5][6]

References

  • He, H., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed.
  • Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry.
  • Shearer, J., et al. (2025). Emerging chemical scaffolds: The next generation of heterocycles in drugs. American Chemical Society.
  • AI-generated Scaffold Libraries for Small Molecule Drug Discovery. Creative Diagnostics.
  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • Patel, H., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent. Google Patents.
  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate.
  • Sroka, W., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
  • Unciti-Broceta, A., et al. (2016). (PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ResearchGate.
  • Anwar, M. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • Wang, Y., et al. (2019). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry.

Sources

Application Note: A Scalable, Gram-Scale Synthesis of Pyrazolo[3,4-b]pyridines for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their structural framework is prevalent in compounds developed as kinase inhibitors, anticancer agents, and antimalarials, making them a high-value target in medicinal chemistry and drug development.[1] The transition from small-scale discovery synthesis (milligrams) to process research and development often requires robust protocols that can reliably produce gram-scale quantities of the target compound for further studies.

This application note provides a detailed, field-proven experimental protocol for the gram-scale synthesis of a representative pyrazolo[3,4-b]pyridine derivative. The chosen method is a versatile and widely-used cyclocondensation reaction that is amenable to scale-up. We will explain the causality behind key experimental choices, provide a self-validating system through in-process controls and final product characterization, and ground the protocol in authoritative references. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and scalable route to this important heterocyclic system.

Reaction Principle & Strategy

The synthesis is based on the classical and robust reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a suitable α,β-unsaturated ketone.[2] In this protocol, we will detail the reaction between 5-amino-1-phenylpyrazole and an unsaturated ketone. The reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic pyrazolopyridine core.[2] This approach is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the generation of diverse compound libraries.

For gram-scale synthesis, the choice of catalyst and solvent is critical. While traditional methods may use strong acids or bases, modern approaches often employ milder catalysts to improve functional group tolerance and reduce waste.[3] Purification strategies must also be considered; for larger scales, crystallization is often preferred over chromatography to enhance efficiency and reduce solvent consumption.[4]

Experimental Workflow

The overall process from starting materials to the purified final product is outlined below. Each stage is designed to be monitored and validated before proceeding to the next, ensuring a high degree of control and reproducibility.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification cluster_analysis 5. Analysis prep Reagent & Glassware Preparation setup Reaction Setup & Assembly prep->setup reaction Heating under Reflux (Reaction Monitoring via TLC) setup->reaction workup Reaction Quenching & Crude Product Isolation reaction->workup purify Recrystallization workup->purify analysis Characterization (NMR, MS, mp) purify->analysis

Caption: Overall workflow for the gram-scale synthesis of pyrazolopyridines.

Materials, Equipment, and Data

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mol)SupplierNotes
5-Amino-1-phenylpyrazoleC₉H₉N₃159.1910.0 g0.0628Sigma-AldrichStarting Material
1,3-Diphenylprop-2-en-1-one (Chalcone)C₁₅H₁₂O208.2613.7 g0.0658Alfa AesarStarting Material (1.05 eq)
Zirconium(IV) ChlorideZrCl₄233.043.66 g0.0157Acros OrganicsCatalyst (25 mol%)
Ethanol (200 Proof)C₂H₅OH46.07250 mL-Fisher ScientificReaction Solvent
Ethyl AcetateC₄H₈O₂88.11~200 mL-VWRFor TLC & Recrystallization
HexanesC₆H₁₄86.18~200 mL-VWRFor TLC & Recrystallization
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer and large stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet adapter

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance (± 0.01 g)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer for analysis

Detailed Experimental Protocol

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (or by flame-drying under vacuum) to prevent moisture from interfering with the catalyst. Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 5-amino-1-phenylpyrazole (10.0 g, 0.0628 mol) and 1,3-diphenylprop-2-en-1-one (chalcone) (13.7 g, 0.0658 mol).

  • Solvent Addition: Add 250 mL of ethanol to the flask. Begin stirring the mixture to form a suspension.

  • Catalyst Addition: Carefully add Zirconium(IV) chloride (ZrCl₄) (3.66 g, 0.0157 mol) to the suspension.[5]

    • Causality: ZrCl₄ acts as a Lewis acid catalyst, activating the carbonyl group of the chalcone towards nucleophilic attack by the aminopyrazole, thereby facilitating the cyclization under relatively mild conditions.[5]

Reaction Execution and Monitoring
  • Heating: Begin heating the mixture to reflux (approximately 78-80 °C for ethanol) using the heating mantle. Maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.

    • TLC System: Use a 3:1 mixture of Hexanes:Ethyl Acetate as the mobile phase.

    • Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on a TLC plate alongside the starting materials. Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the 5-aminopyrazole has been consumed. The expected reaction time is typically 8-12 hours.

Workup and Crude Product Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator. This will result in a solid or oily residue.

  • Quenching: Add 150 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the residue and stir for 15 minutes. This step neutralizes the acidic catalyst.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization
  • Rationale: Recrystallization is the preferred method for purifying gram-scale quantities of solid products, as it is more economical and generates less waste than column chromatography.[4]

  • Solvent Selection: A solvent system of ethanol or an ethyl acetate/hexanes mixture is often effective for pyrazolopyridines.

  • Procedure: a. Transfer the crude solid to a suitably sized Erlenmeyer flask. b. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. c. Slowly add hexanes until the solution becomes slightly turbid. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold hexanes and dry them under vacuum. g. The expected yield of the purified product, 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, should be in the range of 60-75%.

Characterization and Validation

The identity and purity of the final compound must be confirmed through spectroscopic analysis. The data should be consistent with reported values for the target structure.

  • ¹H NMR: The formation of the pyrazolopyridine ring can be confirmed by the appearance of characteristic signals, such as a singlet for the proton at the C-3 position.[5]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the product.[6]

  • Melting Point (mp): A sharp melting point range indicates high purity of the crystalline product.

Reaction Mechanism

The reaction is proposed to proceed through a multi-step sequence involving nucleophilic addition, cyclization, and aromatization.

G reactants 5-Aminopyrazole + Chalcone (Activated by ZrCl₄) michael_adduct Michael Adduct (Intermediate A) reactants->michael_adduct 1. Michael Addition cyclized_intermediate Cyclized Intermediate (Intermediate B) michael_adduct->cyclized_intermediate 2. Intramolecular     Cyclization (Attack on C=O) product Dehydrated Aromatic Product (Pyrazolo[3,4-b]pyridine) cyclized_intermediate->product 3. Dehydration     (-H₂O)

Caption: Proposed mechanism for pyrazolopyridine formation.

Safety Precautions for Gram-Scale Synthesis

Scaling up chemical reactions introduces increased risks that must be carefully managed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles (a face shield is recommended for gram-scale work), and appropriate chemical-resistant gloves.[8]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.[9] Ensure the hood is not cluttered to maintain proper airflow.[7]

  • Exothermic Potential: Although this reaction is not violently exothermic, all scaled-up reactions have the potential for thermal runaway. Ensure the heating mantle can be removed quickly and have an ice bath on standby for emergency cooling.[7]

  • Reagent Handling: ZrCl₄ is corrosive and reacts with moisture; handle it quickly in a dry environment. Organic solvents are flammable; keep them away from ignition sources.[10]

  • Contingency Planning: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher. Inform a colleague that you are performing a large-scale reaction.[11]

References

  • Semantic Scholar. (n.d.). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives.
  • El-Malah, A. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central.
  • ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Gram-scale Experiment and Derivatization of Pyrazolo[1,2-a]cinnolines. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[12][13]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • Arkat USA. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • Gao, H., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • Cerezo-Galan, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of pyrazole 2 a. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis and further transformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Retrieved from [Link]

  • PubMed. (n.d.). New series of fused pyrazolopyridines: Synthesis, molecular modeling, antimicrobial, antiquorum-sensing and antitumor activities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Purification. Retrieved from [Link]

Sources

application in the synthesis of carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Carbonic Anhydrase Inhibitors

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and evaluation of carbonic anhydrase inhibitors. We will delve into the fundamental principles of inhibitor design, provide detailed synthetic protocols for a foundational inhibitor, and outline a robust method for assessing inhibitory activity in vitro.

The Rationale for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1] Their primary and highly efficient function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2][3]

There are at least 15 known CA isoforms in humans, each with a unique tissue distribution, subcellular localization, and catalytic activity.[3][4] The dysregulation of specific CA isoforms is implicated in a wide range of pathologies. This makes them significant therapeutic targets.[5] For instance:

  • Glaucoma: Inhibition of CA II and CA IV in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6][7][8]

  • Epilepsy: Certain CA inhibitors act as anticonvulsants, although the precise mechanism is not fully elucidated.[6][9]

  • Cancer: Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][10] Inhibiting these isoforms is a promising anticancer strategy.[5]

  • Other Conditions: CA inhibitors are also used in the management of altitude sickness, as diuretics, and to treat idiopathic intracranial hypertension.[6][7]

The existence of multiple isoforms necessitates the development of inhibitors with high selectivity to minimize off-target effects and enhance therapeutic efficacy.[11][12]

Principles of Inhibitor Design: The Sulfonamide Scaffold

The most prominent and clinically successful class of CA inhibitors is the aromatic and heterocyclic sulfonamides (containing an R-SO₂NH₂ moiety).[3]

The Zinc-Binding Group (ZBG)

The catalytic activity of CAs is dependent on a Zn²⁺ ion located deep within the active site, coordinated by three histidine residues and a water molecule. The primary mechanism of sulfonamide-based inhibitors involves the deprotonated sulfonamide anion (R-SO₂NH⁻) acting as a potent zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion, displacing the catalytic water molecule and effectively shutting down the enzyme's function.[11][13]

The "Tail Approach" for Potency and Selectivity

While the sulfonamide group provides the anchor to the zinc ion, achieving high potency and, crucially, isoform selectivity depends on the rest of the molecule, often referred to as the "tail."[14] The active site cavity of each CA isoform has unique structural features, including varying hydrophobic and hydrophilic pockets.[15] By strategically modifying the tail (the 'R' group of R-SO₂NH₂), medicinal chemists can design inhibitors that form favorable interactions with specific amino acid residues lining the active site of a target isoform, while clashing with residues in off-target isoforms.[11][16] This "tail approach" is the cornerstone of modern CA inhibitor design, enabling the development of compounds that can distinguish between highly similar active sites.[14][16]

Synthesis Protocol: Acetazolamide, a Prototypical Inhibitor

Acetazolamide is a foundational first-generation CA inhibitor and serves as an excellent model for understanding the synthesis of heterocyclic sulfonamides.[3] The synthesis involves the construction of the 1,3,4-thiadiazole ring, followed by functionalization to install the acetyl and sulfonamide groups.

Synthetic Pathway Overview

The synthesis of Acetazolamide (5) begins with the reaction of hydrazine with ammonium thiocyanate to form a thiourea derivative, which is then cyclized. The resulting aminomercaptothiadiazole is acetylated, chlorinated, and finally aminated to yield the target compound.[17]

Acetazolamide_Synthesis Synthetic Pathway of Acetazolamide cluster_0 Step 1: Ring Formation cluster_1 Step 2: Acetylation cluster_2 Step 3 & 4: Chlorosulfonation & Amination hydrazine Hydrazine + Ammonium Thiocyanate intermediate1 2-Amino-5-mercapto- 1,3,4-thiadiazole hydrazine->intermediate1 Cyclization intermediate2 2-Acetamido-5-mercapto- 1,3,4-thiadiazole intermediate1->intermediate2 Acetic Anhydride intermediate3 Sulfonyl Chloride Intermediate intermediate2->intermediate3 Chlorination acetazolamide Acetazolamide intermediate3->acetazolamide Ammonia

Caption: Synthetic Pathway of Acetazolamide.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials and Reagents:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • Acetic anhydride

  • Chlorine gas or a suitable chlorinating agent (e.g., sodium hypochlorite)[18]

  • Aqueous ammonia

  • Acetonitrile

  • Ice

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step 1: Acetylation of 2-Amino-5-mercapto-1,3,4-thiadiazole

  • In a round-bottom flask, suspend 2-amino-5-mercapto-1,3,4-thiadiazole in a suitable solvent.

  • Add acetic anhydride to the suspension.

  • Heat the mixture under reflux for approximately 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product, 2-acetamido-5-mercapto-1,3,4-thiadiazole, by filtration. Wash with cold water and dry.[17]

Step 2: Chlorosulfonation

  • Suspend the dried product from Step 1 in an appropriate solvent (e.g., aqueous acetic acid) in a flask equipped for gas dispersion and cooled in an ice bath.

  • Bubble chlorine gas through the stirred suspension. The reaction is exothermic; maintain the temperature below 10°C.

  • Continue the chlorine addition until the starting material is consumed and a yellow solution/suspension of the sulfonyl chloride intermediate is formed.[17]

  • The crude sulfonyl chloride is typically used directly in the next step without extensive purification due to its reactivity.

Step 3: Amination to form Acetazolamide

  • Carefully add the cold sulfonyl chloride mixture from Step 2 to a stirred, chilled solution of concentrated aqueous ammonia.

  • Stir the mixture vigorously in an ice bath. A precipitate of Acetazolamide will form.

  • Continue stirring for 1-2 hours to ensure the completion of the reaction.

  • Collect the crude Acetazolamide by filtration.

  • Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure Acetazolamide.[17]

Characterization: The final product should be characterized using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Protocol: In Vitro Assay for Carbonic Anhydrase Inhibition

A widely accepted method for screening and characterizing CA inhibitors is a colorimetric assay that measures the enzyme's esterase activity.[19] The principle is that CA can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically by measuring the increase in absorbance at ~400-405 nm.[19][20][21] The presence of an inhibitor reduces the rate of this reaction in a concentration-dependent manner.[19]

Experimental Workflow

Caption: Workflow for In Vitro CA Inhibition Assay.

Detailed Experimental Protocol

Materials and Reagents:

  • Enzyme: Human carbonic anhydrase (e.g., hCA II), available commercially.

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: Test compounds and a positive control (e.g., Acetazolamide).

  • Buffer: Tris-HCl or Tris-Sulfate (e.g., 50 mM, pH 7.5).

  • Organic Solvent: DMSO or acetonitrile for dissolving substrate and inhibitors.

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.

  • CA Enzyme Stock (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C.

  • CA Working Solution: Immediately before use, dilute the CA stock to the desired final concentration in Assay Buffer.

  • Substrate Stock (e.g., 30 mM): Dissolve p-NPA in acetonitrile. Prepare fresh daily.

  • Inhibitor Stock (e.g., 10 mM): Dissolve test compounds and Acetazolamide in DMSO. Prepare serial dilutions in Assay Buffer to create a range of concentrations for IC₅₀ determination.

Assay Procedure (96-well plate format): All measurements should be performed in triplicate.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (100% Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.

  • Enzyme Addition & Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19][21]

  • Reaction Initiation and Measurement:

    • Prepare a Substrate Working Solution by diluting the Substrate Stock in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the Substrate Working Solution to all wells, including the blank.

    • Immediately place the plate in the microplate reader and measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[19]

Data Presentation and Analysis

1. Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[19]

2. Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[21] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

  • V_control is the rate of the maximum activity control (with DMSO).

  • V_inhibitor is the rate in the presence of the inhibitor.

3. Determine IC₅₀ Value: The IC₅₀ is the inhibitor concentration that causes 50% inhibition of enzyme activity.[21]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[19][21] A lower IC₅₀ value indicates a more potent inhibitor.[19]

Data Summary Table:

Inhibitor Conc. (nM)Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)[Value]0
[Conc. 1][Value][Value]
[Conc. 2][Value][Value]
[Conc. 3][Value][Value]
[Conc. 4][Value][Value]
[Conc. 5][Value][Value]

Conclusion and Future Outlook

The synthesis and evaluation of carbonic anhydrase inhibitors represent a dynamic and impactful area of medicinal chemistry. The foundational sulfonamide scaffold continues to provide a robust platform for developing new therapeutic agents. By leveraging structure-activity relationship insights and the "tail approach," researchers can rationally design novel compounds with enhanced potency and, critically, improved isoform selectivity.[16][22] The protocols detailed in this guide provide a solid framework for the synthesis of lead compounds and their subsequent biological characterization, facilitating the discovery of next-generation inhibitors for a multitude of diseases.

References

  • Nocentini, A., & Supuran, C. T. (2019). Applications of carbonic anhydrases inhibitors in renal and central nervous system diseases. Expert Opinion on Therapeutic Patents, 29(4), 287-299. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Minakuchi, T., et al. (2009). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 52(9), 2926-2931. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489. [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 24(10), 1099-1113. [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors. Future Medicinal Chemistry, 1(1), 117-130. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6429-6447. [Link]

  • Wax, M. B. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Tars, K., et al. (2013). Carbonic Anhydrase XII Functions in Health and Disease. International Journal of Molecular Sciences, 14(4), 7785-7800. [Link]

  • Mincione, F., Menabuoni, L., & Supuran, C. T. (2004). Clinical applications of the carbonic anhydrase inhibitors in ophthalmology. Expert Opinion on Therapeutic Patents, 14(5), 629-641. [Link]

  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]

  • ACS Publications. (2026). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. Organic Process Research & Development. [Link]

  • Guidi, A., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Molecules, 28(14), 5534. [Link]

  • ResearchGate. (2025). The Carbonic Anhydrases in Health and Disease. ResearchGate. [Link]

  • Khan, I., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Chemistry, 10(7), 706-712. [Link]

  • ResearchGate. (2025). Carbonic Anhydrase: Mechanism, Regulation, Links to Disease, and Industrial Applications. ResearchGate. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6528. [Link]

  • Google Patents. (n.d.). CN101293890A - Novel synthesizing method for dorzolamide HCL midbody.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Monti, D. M., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270180. [Link]

  • Monti, D. M., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Eureka. (n.d.). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. Eureka. [Link]

  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors drug design. Expert Opinion on Drug Discovery, 7(5), 381-391. [Link]

  • de Luca, V., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(4), 2899-2909. [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Smirnov, A., et al. (2020). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 25(11), 2589. [Link]

  • Bua, S., et al. (2018). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 23(10), 2469. [Link]

  • Dr. P. B. Gaikwad. (2020, September 16). Synthesis of Acetazolamide | Mechanism of Action | Simplified | Uses | BP 501T [Video]. YouTube. [Link]

  • Pharma Wisdom. (2019, September 15). Acetazolamide synthesis [Video]. YouTube. [Link]

  • Pharmacy D-E-A. (2019, June 5). SYNTHESIS OF ACETAZOLAMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • ResearchGate. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for high yield and purity. Drawing from established synthetic protocols and hands-on experience, this document provides in-depth technical guidance and practical solutions to challenges encountered during this multi-step synthesis.

I. Synthesis Overview & Core Principles

The synthesis of this compound is a robust and frequently utilized pathway in medicinal chemistry. The most common and reliable approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the displacement of a halide, typically chlorine, from the 4-position of a pyridine ring with hydrazine. In this case, Methyl 4-chloronicotinate is reacted with hydrazine hydrate to furnish the key intermediate, Methyl 4-hydrazinylnicotinate.

  • Cyclization/Condensation: The synthesized hydrazinyl intermediate is then cyclized with a suitable 1,3-dicarbonyl equivalent to construct the pyrazole ring. Dimethyl acetylenedicarboxylate (DMAD) is a highly effective reagent for this transformation, leading to the desired this compound.

This guide will dissect each of these stages, providing troubleshooting advice and optimization strategies to ensure a successful and high-yielding synthesis.

II. Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key transformations and intermediate stages.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Cyclization Methyl_4_chloronicotinate Methyl 4-chloronicotinate Methyl_4_hydrazinylnicotinate Methyl 4-hydrazinylnicotinate Methyl_4_chloronicotinate->Methyl_4_hydrazinylnicotinate Nucleophilic Attack Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Methyl_4_hydrazinylnicotinate Reagent Target_Molecule This compound Methyl_4_hydrazinylnicotinate->Target_Molecule Michael Addition & Cyclization DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Target_Molecule Reagent

Caption: Synthetic workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving high yield?

A1: While both steps are crucial, the cyclization (Step 2) is often where yield can be compromised due to potential side reactions and incomplete conversion. Careful control of reaction temperature and stoichiometry is paramount.

Q2: Are there any major safety concerns with the reagents used?

A2: Yes, hydrazine hydrate is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: Can I use a different starting material instead of Methyl 4-chloronicotinate?

A3: While other halopyridines (e.g., fluoro- or bromo-) can be used, the chloro- derivative is often the most cost-effective and readily available starting material. Reaction conditions may need to be adjusted based on the reactivity of the leaving group.

Q4: My final product is a mixture of isomers. How can I improve regioselectivity?

A4: Regioselectivity in pyrazole synthesis can be influenced by the reaction conditions. In the case of cyclization with DMAD, the reaction is generally regioselective. If you are observing isomers, it may be due to side reactions or impurities in your starting materials. Careful purification of the intermediate and precise control of the cyclization reaction are key.

IV. Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Synthesis of Methyl 4-hydrazinylnicotinate
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion of Starting Material 1. Insufficient Reaction Temperature: The nucleophilic aromatic substitution may be too slow at lower temperatures. 2. Poor Quality Hydrazine Hydrate: Water content can affect reactivity. 3. Deactivation of Starting Material: Presence of acidic impurities can protonate the pyridine nitrogen, reducing its reactivity.1. Temperature Optimization: Gradually increase the reaction temperature, monitoring by TLC. A common starting point is refluxing in a suitable solvent like ethanol or butanol. 2. Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate. 3. Neutralization: Ensure the reaction mixture is not acidic. If necessary, a mild, non-nucleophilic base can be added, though typically an excess of hydrazine hydrate is sufficient.
Formation of Side Products 1. Dimerization: Reaction of the product with the starting material. 2. Over-reaction: Formation of di-substituted products if other leaving groups are present.1. Excess Hydrazine: Use a significant excess of hydrazine hydrate to favor the desired reaction and minimize self-condensation. 2. Controlled Addition: Add the Methyl 4-chloronicotinate slowly to the heated solution of hydrazine hydrate.
Difficult Isolation of Product 1. Product is water-soluble. 2. Emulsion formation during workup. 1. Extraction: After quenching the reaction with water, extract with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Multiple extractions may be necessary. 2. Brine Wash: Use a saturated sodium chloride (brine) solution during the workup to break emulsions.
Step 2: Cyclization to this compound
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Final Product 1. Incomplete Cyclization: The reaction may not have gone to completion. 2. Side Reactions of DMAD: DMAD is highly reactive and can undergo polymerization or react with the solvent. 3. Decomposition of Intermediate: The hydrazinyl intermediate may not be stable under the reaction conditions.1. Reaction Time & Temperature: Monitor the reaction closely by TLC. The reaction is often exothermic upon addition of DMAD; maintaining a controlled temperature (e.g., starting at 0°C and allowing to warm to room temperature) is crucial. Refluxing in a suitable solvent like methanol or ethanol is a common practice. 2. Controlled Addition of DMAD: Add DMAD dropwise to the solution of the hydrazinyl intermediate at a controlled temperature. 3. Use Fresh Intermediate: Use the Methyl 4-hydrazinylnicotinate as soon as possible after its synthesis and purification.
Formation of Multiple Products/Isomers 1. Lack of Regiocontrol: While less common with DMAD, alternative cyclization pathways can occur. 2. Reaction with Impurities: Impurities from the previous step can lead to side products.1. Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like methanol or ethanol are generally preferred for this reaction. 2. Purify Intermediate: Ensure the Methyl 4-hydrazinylnicotinate is of high purity before proceeding to the cyclization step.
Purification Challenges 1. Co-elution of Product and Byproducts: Similar polarities can make chromatographic separation difficult. 2. Product is a stubborn oil. 1. Chromatography Optimization: Use a systematic approach for selecting the eluent for column chromatography. A gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. 2. Recrystallization/Trituration: If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. If a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

V. Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of Methyl 4-hydrazinylnicotinate

Protocol_1 cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure Flask Round-bottom flask with reflux condenser Stirring Magnetic stirrer Chloronicotinate Methyl 4-chloronicotinate (1 eq) Hydrazine Hydrazine hydrate (5-10 eq) Solvent Ethanol or Butanol Step1 Dissolve hydrazine hydrate in solvent Step2 Heat to reflux Step1->Step2 Step3 Add Methyl 4-chloronicotinate dropwise Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Cool and remove solvent in vacuo Step4->Step5 Step6 Workup with water and ethyl acetate Step5->Step6 Step7 Dry organic layer and concentrate Step6->Step7

Caption: Protocol for the synthesis of Methyl 4-hydrazinylnicotinate.

Detailed Steps:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (5-10 equivalents) and a suitable solvent such as ethanol or butanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of Methyl 4-chloronicotinate (1 equivalent) in the same solvent to the refluxing hydrazine hydrate solution over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-hydrazinylnicotinate, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of this compound

Protocol_2 cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure Flask Round-bottom flask Stirring Magnetic stirrer Ice_bath Ice bath Hydrazinylnicotinate Methyl 4-hydrazinylnicotinate (1 eq) DMAD Dimethyl acetylenedicarboxylate (1-1.2 eq) Solvent Methanol or Ethanol Step1 Dissolve Methyl 4-hydrazinylnicotinate in solvent Step2 Cool to 0°C Step1->Step2 Step3 Add DMAD dropwise Step2->Step3 Step4 Allow to warm to room temperature and stir Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Concentrate and purify by column chromatography Step5->Step6

Caption: Protocol for the synthesis of the target molecule.

Detailed Steps:

  • Dissolve Methyl 4-hydrazinylnicotinate (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • To the cooled solution, add dimethyl acetylenedicarboxylate (1-1.2 equivalents) dropwise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.

VI. Data Interpretation: What to Expect

Compound Expected Appearance Typical 1H NMR Signals (indicative) Typical Yield
Methyl 4-hydrazinylnicotinate Off-white to yellow solidAromatic protons, singlet for the methyl ester, and broad signals for the -NH and -NH2 groups.70-90%
This compound White to pale yellow solidAromatic protons of the bicyclic system, a singlet for the pyrazole proton, and a singlet for the methyl ester.60-85%

Note: NMR chemical shifts are highly dependent on the solvent used. The provided information is a general guide.

VII. Concluding Remarks

The synthesis of this compound is a well-established process that can be optimized for high yield and purity with careful attention to reaction parameters and purification techniques. This guide provides a comprehensive framework for troubleshooting and optimization, empowering researchers to confidently navigate this synthetic pathway. For further in-depth understanding, consulting the primary literature is always recommended.

VIII. References

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 2023.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021.

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 2023.

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem, 2025.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.

  • Methyl 4-chloronicotinate. PubChem, National Center for Biotechnology Information.

  • The Behavior of (cyclic-alkylidene)hydrazinecarbothioamides in Cyclization with Dimethyl acetylenedicarboxylate. ResearchGate, 2016.

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

Technical Support Center: Purification of Pyrazolo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolo[3,4-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of heterocyclic compounds. The pyrazolo[3,4-c]pyridine core is a key scaffold in medicinal chemistry, and its effective purification is a critical step in the drug discovery process.[1][2]

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Chromatographic Purification Challenges

Column chromatography is a primary tool for the purification of pyrazolo[3,4-c]pyridine derivatives. However, the inherent basicity of the pyridine nitrogen can lead to several challenges.

Question 1: I'm observing significant peak tailing during silica gel chromatography of my pyrazolo[3,4-c]pyridine compound. What is causing this and how can I resolve it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazolo[3,4-c]pyridines on silica gel.[3]

The Cause: The primary reason for this phenomenon is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction leads to a non-ideal partitioning of the analyte between the stationary and mobile phases, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Addition of a Competing Base: A common and effective strategy is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.1-1% v/v). The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and leading to more symmetrical peaks.[3]

    • Ammonia Treatment: For compounds that are stable to basic conditions, preparing a slurry of the silica gel with an ammoniacal solution of the mobile phase before packing the column can also be effective.

  • Choice of Stationary Phase:

    • Deactivated Silica: Using a less acidic, end-capped silica gel can reduce the interaction with basic analytes.

    • Alumina (Basic or Neutral): Switching to an alumina stationary phase can be a good alternative. Basic or neutral alumina is generally more suitable for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative that often avoids the issue of silanol interactions.[1]

Question 2: My pyrazolo[3,4-c]pyridine isomers are co-eluting on the column. How can I improve their separation?

Answer:

The separation of regioisomers, such as N-1 and N-2 protected isomers, is a known challenge in the synthesis of pyrazolo[3,4-c]pyridines.[1] Achieving good resolution requires careful optimization of the chromatographic conditions.

Troubleshooting Strategies:

  • Solvent System Optimization:

    • Systematic Solvent Screening: A systematic approach to selecting the eluent is crucial. Start with a standard solvent system like hexane/ethyl acetate and gradually vary the polarity. If separation is not achieved, explore other solvent systems such as dichloromethane/methanol or chloroform/acetone.

    • Gradient Elution: Employing a shallow solvent gradient can often resolve closely eluting compounds that are difficult to separate using an isocratic method.

  • High-Performance Liquid Chromatography (HPLC/MPLC):

    • For particularly challenging separations, High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a high-resolution stationary phase is recommended. Both normal-phase and reverse-phase HPLC can be effective. Reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is a common method for purifying polar heterocyclic compounds.[1]

  • Alternative Stationary Phases:

    • Switching to a different type of stationary phase can alter the selectivity of the separation. Consider using a cyano- or phenyl-bonded silica phase for normal-phase chromatography, as these can offer different selectivities compared to standard silica.

Workflow for Troubleshooting Chromatographic Issues

start Poor Separation or Peak Shape tailing Peak Tailing? start->tailing coelution Co-eluting Compounds? tailing->coelution No add_base Add Competing Base (e.g., TEA) to Mobile Phase tailing->add_base Yes change_stationary Switch to Alumina or Reverse Phase coelution->change_stationary No Improvement optimize_solvent Optimize Solvent System (Gradient/Alternative Solvents) coelution->optimize_solvent Yes add_base->coelution change_stationary->optimize_solvent hplc Utilize HPLC/MPLC for Higher Resolution optimize_solvent->hplc

Caption: A decision-making workflow for troubleshooting common chromatography issues.

Section 2: Crystallization and Post-Purification Challenges

Question 3: My purified pyrazolo[3,4-c]pyridine compound is an oil and I am struggling to crystallize it. What techniques can I try?

Answer:

Obtaining a crystalline solid is often desirable for ease of handling and for obtaining high-purity material. Some pyrazolo[3,4-c]pyridine derivatives have been reported to be isolated as oils or have a tendency to overcool and remain as viscous oils for extended periods.[1][4]

Troubleshooting Strategies:

  • Solvent Screening for Crystallization:

    • A systematic solvent screen is the first step. Use a set of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • Techniques to Induce Crystallization:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

      • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

      • Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature or below.

      • Scratching: Gently scratching the inside of the flask or vial with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Trituration:

    • If the oil is sufficiently viscous, adding a non-polar solvent in which the compound is insoluble (like hexane or diethyl ether) and vigorously stirring or sonicating can sometimes induce precipitation of a solid.

  • Salt Formation:

    • For basic pyrazolo[3,4-c]pyridine derivatives, forming a salt with a suitable acid (e.g., HCl, HBr, or a carboxylic acid) can often result in a more crystalline material. The resulting salt can then be purified by recrystallization.

Question 4: How can I ensure the complete removal of residual palladium catalyst from my cross-coupling reaction?

Answer:

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently used in the synthesis of functionalized pyrazolo[3,4-c]pyridines.[1][5] Removing residual palladium to acceptable levels (<10 ppm for active pharmaceutical ingredients) is a critical purification challenge.

Troubleshooting Strategies:

MethodDescriptionAdvantagesDisadvantages
Silica Gel Chromatography Often the first line of defense. Can be effective but may not be sufficient on its own.Simple and readily available.May not remove all palladium, especially if the catalyst has decomposed to colloidal forms.
Activated Carbon Treatment Stirring a solution of the crude product with activated carbon can adsorb palladium residues.Cost-effective and can be highly effective.Can lead to loss of the desired product due to co-adsorption. Requires careful optimization.
Metal Scavengers Using commercially available silica- or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines).High selectivity for palladium, leading to cleaner product and less loss.Can be more expensive than other methods.
Crystallization If the product is crystalline, recrystallization can be a very effective method for rejecting impurities, including metal residues.Can provide very high purity material.Not applicable to non-crystalline compounds.

Recommended Protocol for Palladium Removal:

  • Perform an initial purification by silica gel chromatography.

  • Dissolve the partially purified product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Add a metal scavenger (e.g., SiliaMetS Thiol) and stir at room temperature or with gentle heating according to the manufacturer's recommendations.

  • Filter off the scavenger and wash with fresh solvent.

  • Concentrate the filtrate to obtain the purified product.

  • If possible, recrystallize the product for final purification.

Section 3: Analytical Characterization

Question 5: What are the key analytical techniques for confirming the structure and purity of my pyrazolo[3,4-c]pyridine compound?

Answer:

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization and purity assessment of your synthesized pyrazolo[3,4-c]pyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals to look for include the aromatic protons on the pyrazole and pyridine rings, as well as any substituents.[4]

    • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.[6]

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing the connectivity between protons and carbons, which is crucial for confirming the correct regioisomer.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is a powerful tool for formula determination.[4][6]

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the compound. An HPLC chromatogram with a single, sharp peak is a good indication of high purity. It is often coupled with a UV detector or a mass spectrometer (LC-MS). Purity of >95% is often required for biological testing.[7]

  • Infrared (IR) Spectroscopy:

    • Provides information about the functional groups present in the molecule (e.g., C=O, N-H, C-N bonds).[6]

  • Melting Point:

    • A sharp melting point range is indicative of a pure crystalline compound.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Sanna, M., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2022).
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
  • BenchChem. (2025).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Alkoofee, D. A. H., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • O'Brien, D. F., et al. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • Tsoleridis, C. A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Ibeas, S., et al. (2020).
  • Abdel-Ghani, T. M., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

Sources

Technical Support Center: Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of pyrazolopyridines, a scaffold of significant interest in medicinal chemistry and materials science, is a well-established yet often challenging endeavor. The intricate reactivity of the precursors and the multiple competing reaction pathways can lead to a variety of side reactions, resulting in low yields, complex product mixtures, and purification difficulties. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls of pyrazolopyridine synthesis. Drawing from established literature and mechanistic principles, this guide aims to empower you to diagnose and resolve issues encountered at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers in Reactions with Unsymmetrical 1,3-Dicarbonyl Compounds

Question: I am synthesizing a 1H-pyrazolo[3,4-b]pyridine using a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, and I am obtaining a mixture of two regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the synthesis of pyrazolo[3,4-b]pyridines.[1] The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups. The initial nucleophilic attack from the 5-aminopyrazole can occur at either carbonyl, leading to two different cyclization pathways.

Mechanistic Insight:

The 5-aminopyrazole possesses two nucleophilic centers: the exocyclic amino group (-NH2) and the C4 carbon of the pyrazole ring. The reaction proceeds via a condensation mechanism, but there is no definitive consensus on which nucleophile initiates the attack.[1] The subsequent cyclization and dehydration lead to the formation of the pyridine ring. When the 1,3-dicarbonyl is unsymmetrical (e.g., R1 ≠ R2 in R1-CO-CH2-CO-R2), the initial attack at the two different carbonyls will result in two distinct regioisomeric products. The product distribution will depend on the electronic and steric environment of each carbonyl group.[1]

Troubleshooting Protocol:

  • Analyze the Electrophilicity of the Carbonyl Groups:

    • A carbonyl group adjacent to an electron-withdrawing group will be more electrophilic and more susceptible to nucleophilic attack. For instance, in benzoylacetone, the carbonyl adjacent to the phenyl group is generally more electrophilic than the one adjacent to the methyl group.

    • Steric hindrance around a carbonyl group can disfavor nucleophilic attack at that site.

  • Optimize Reaction Conditions to Influence Regioselectivity:

    • Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents, such as acetic acid, ethanol, or even water, as reported in the literature.[1][2]

    • Catalyst: The choice of catalyst can significantly impact regioselectivity.[3] While acidic catalysts like acetic acid are common, Lewis acids (e.g., ZrCl4) can alter the electrophilicity of the carbonyls differently and may favor the formation of one regioisomer.

    • Temperature: Reaction temperature can also play a role. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture.

  • Purification of Regioisomers:

    • If a mixture of regioisomers is unavoidable, careful purification is necessary. Flash column chromatography is the most common method for separating regioisomers.[3] A shallow gradient of a solvent system like hexane/ethyl acetate is often effective.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on RegioselectivityRecommendations
Substrate The inherent difference in electrophilicity of the two carbonyls is the primary determinant.Choose starting materials with significantly different electronic environments at the carbonyls if possible.
Catalyst Lewis acids can coordinate to the carbonyl oxygen, enhancing its electrophilicity and potentially favoring one reaction pathway.Screen both Brønsted and Lewis acid catalysts.
Solvent Solvent polarity can affect the stability of intermediates and transition states.Experiment with a range of solvents from polar protic (e.g., EtOH) to aprotic (e.g., DMF).
Temperature Lower temperatures may favor the formation of the thermodynamically controlled product.Attempt the reaction at room temperature before proceeding to reflux conditions.
Issue 2: Unexpected C-N Acetyl Group Migration in Japp-Klingemann Reaction

Question: I am attempting a pyrazolo[4,3-b]pyridine synthesis via a modified Japp-Klingemann reaction and have isolated an unexpected product resulting from an acetyl group migration. What is the mechanism of this side reaction, and how can it be avoided?

Answer:

An unusual C-N migration of an acetyl group has been observed during the synthesis of pyrazolo[4,3-b]pyridines using a modified Japp-Klingemann reaction.[4][5][6] This side reaction can complicate the synthesis and lead to the formation of an undesired acetylhydrazone byproduct.

Mechanistic Insight:

The proposed mechanism for this rearrangement involves the following steps:

  • Nucleophilic Attack: A nucleophile, such as pyrrolidine (often used as a base in this reaction), attacks the electron-deficient N=N double bond of the initially formed azo-compound.

  • Formation of a Four-Membered Intermediate: This attack generates a negative charge on the second nitrogen atom, which then attacks the nearby carbonyl group of the acetyl moiety, forming a transient four-membered cyclic intermediate.

  • Ring Opening and Acetyl Migration: The four-membered ring subsequently opens to yield the product of acetyl migration, which is a more stable hydrazone. The driving force for this rearrangement is likely the significant decrease in steric strain and the formation of a stable hydrazone.[4][5]

Troubleshooting Workflow:

G cluster_base Base Analysis cluster_conditions Condition Modification cluster_alt_route Alternative Strategies start Observation: Unexpected acetyl migration product check_base Analyze the role of the base start->check_base check_conditions Modify reaction conditions check_base->check_conditions If base is implicated base_nucleophilicity Is the base highly nucleophilic? check_base->base_nucleophilicity alt_route Consider alternative synthetic route check_conditions->alt_route If optimization fails temp Lower reaction temperature check_conditions->temp protecting_group Use a different acyl group that is less prone to migration or easily removable alt_route->protecting_group base_sterics Consider sterically hindered non-nucleophilic bases (e.g., DBU, Proton Sponge) base_nucleophilicity->base_sterics Yes time Monitor reaction closely by TLC to avoid prolonged reaction times temp->time different_cyclization Explore a different cyclization strategy that avoids the Japp-Klingemann reaction protecting_group->different_cyclization G cluster_A Pathway A Details cluster_B Pathway B Details cluster_C Pathway C Details start 5-Aminopyrazole + Aldehyde + Cyclic 1,3-Diketone pathA Path A (Pyrazolo[3,4-b]quinolinone) start->pathA Acidic conditions (e.g., AcOH) pathB Path B (Pyrazolo[5,1-b]quinazolinone) start->pathB Basic conditions (e.g., piperidine) pathC Path C (Pyrazolo[4,3-c]quinolizinone) start->pathC Specific catalysts/ conditions mechA Initial attack via C4 of pyrazole pathA->mechA mechB Initial attack via N1 of pyrazole pathB->mechB mechC Alternative cyclization pathway pathC->mechC

Sources

Technical Support Center: Improving Regioselectivity in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in pyrazole ring formation. Here, we provide in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you gain precise control over your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it so critical?

A1: Regioselectivity refers to the preference for one direction of bond making over another, leading to the formation of one constitutional isomer over other possibilities. In the context of pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (a classic method known as the Knorr pyrazole synthesis).[1][2] This reaction can produce two different regioisomeric pyrazoles. Controlling which isomer forms is crucial because different regioisomers can possess vastly different biological activities, pharmacological profiles, and physical properties.[3] Achieving high regioselectivity is paramount for synthetic efficiency and ensuring the desired therapeutic effect in drug discovery.[3]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome is a result of a delicate balance between several factors related to the reactants and reaction conditions:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is key. Electron-withdrawing groups (like -CF₃) make the adjacent carbonyl carbon more reactive towards nucleophilic attack.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the attack to the less sterically hindered carbonyl group.[1][2][4]

  • Reaction Conditions: This is often the most influential and tunable factor. Parameters such as solvent, temperature, and the presence or absence of a catalyst (pH) can dramatically alter the reaction pathway and, consequently, the regioisomeric ratio.[2][4] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral conditions.[2]

Q3: My synthesis with an unsymmetrical diketone is giving a 1:1 mixture of regioisomers. Where do I start troubleshooting?

A3: A 1:1 mixture suggests that the intrinsic electronic and steric differences between the two carbonyl groups are minimal under your current conditions. The first and most impactful parameter to investigate is the solvent.[5][6] Traditional solvents like ethanol often lead to poor regioselectivity.[5][6][7] Switching to a more specialized solvent system can dramatically shift the equilibrium. For a detailed guide, refer to the "Problem: Poor Regioselectivity with Mixtures in Standard Solvents" section below.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Problem: Poor or Incorrect Regioselectivity with 1,3-Dicarbonyls Containing Electron-Withdrawing Groups

Scenario: You are reacting a 1,3-diketone bearing a potent electron-withdrawing group (e.g., a trifluoromethyl group) with methylhydrazine in ethanol and obtaining a mixture of isomers, or the major isomer is the undesired one.

Root Cause Analysis: The reaction between a substituted hydrazine and an unsymmetrical 1,3-diketone proceeds via two competing pathways. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. In standard solvents like ethanol, the reaction may be under thermodynamic control, or the solvent itself can participate in the reaction (as a nucleophile), leveling the reactivity of the two carbonyls and leading to poor selectivity.[5] The key to control is to force the reaction down a single, kinetically favored pathway.

Solution: Employ Fluorinated Alcohols as Solvents.

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are game-changers for this reaction.[5][6][7] These solvents possess unique properties: they are highly polar and can stabilize intermediates through hydrogen bonding, but they are non-nucleophilic.[5] This prevents the solvent from competing with the hydrazine, allowing the intrinsic electronic differences of the carbonyls to dictate the reaction's course, dramatically improving regioselectivity.[5][6]

G cluster_0 Decision & Action Workflow start Start: Poor Regioselectivity (e.g., in Ethanol) solvent_check Is the solvent a standard alcohol (EtOH, MeOH)? start->solvent_check switch_solvent Action: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or HFIP. solvent_check->switch_solvent Yes run_reaction Run reaction at room temperature. Monitor by TLC/LC-MS. switch_solvent->run_reaction analyze Analyze Regioisomeric Ratio (e.g., by ¹H NMR) run_reaction->analyze is_selective Is selectivity >95:5? analyze->is_selective success Success: Proceed with optimized protocol. is_selective->success Yes optimize_further Consider switching to HFIP (often gives higher selectivity). is_selective->optimize_further No optimize_further->run_reaction G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Diketone (R¹ ≠ R²) Attack_C1 Path A: NH₂ attacks more reactive C=O (e.g., C¹) Diketone->Attack_C1 Favored by: - Electronic Activation - Low Steric Hindrance - Non-nucleophilic solvent Attack_C2 Path B: NH₂ attacks less reactive C=O (e.g., C²) Diketone->Attack_C2 Favored in: - Nucleophilic solvents - Lack of strong  electronic bias Hydrazine Substituted Hydrazine (R³-NH-NH₂) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer_A Regioisomer A (1,5-disubstituted) Attack_C1->Isomer_A Leads to major isomer under kinetic control Isomer_B Regioisomer B (1,3-disubstituted) Attack_C2->Isomer_B Leads to minor isomer or mixture

Sources

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of the Buchwald-Hartwig amination of halopyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this powerful yet sensitive transformation. The amination of nitrogen-containing heterocycles like pyridines presents unique obstacles, primarily due to the potential for the substrate's nitrogen atom to interact with and deactivate the palladium catalyst.[1] This guide provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a 2-halopyridine failing or giving low yields?

This is the most common and critical issue for this substrate class. The primary culprit is often catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively acting as an inhibitory ligand and shutting down the catalytic cycle.[1] This is especially problematic for 2-halopyridines due to the proximity of the nitrogen to the reaction site.

Troubleshooting Steps:

  • Ligand Selection is Crucial: The key is to use a sterically bulky ligand that shields the palladium center and disfavors pyridine coordination. Ligands with large, three-dimensional structures are essential.[1][2]

  • Evaluate Catalyst System: If you are generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand, consider switching to a pre-formed palladium-ligand complex (a "precatalyst").[3][4] Precatalysts can provide a more consistent and active form of the catalyst.

  • Increase Catalyst Loading: As a last resort for particularly challenging substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst deactivation.

Q2: What is the best general-purpose ligand for aminating halopyridines?

There is no single "best" ligand, as the optimal choice depends on the specific halopyridine and amine coupling partners. However, sterically hindered biaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) are the most successful classes.[2][5][6]

  • For 2-Halopyridines: Highly hindered ligands like XPhos , tBuXPhos , or RuPhos are excellent starting points due to their bulk.[2][7]

  • For 3- and 4-Halopyridines: These are generally less challenging. While the above ligands are effective, others like SPhos or even bidentate ligands like BINAP or dppf can be successful, particularly with more reactive aryl bromides or iodides.[6][8][9]

  • N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and SIPr have also shown high efficacy, especially for coupling aryl chlorides, due to their strong σ-donating properties which facilitate oxidative addition.[5]

Q3: Which base should I choose? My reaction is not proceeding.

Base selection is critical for the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[2][6]

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[3][8] Potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are also powerful alternatives.[10]

  • Weaker Bases for Sensitive Substrates: If your substrates contain base-sensitive functional groups (like esters or nitro groups), stronger bases can cause decomposition.[3][10] In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they often require higher reaction temperatures or longer reaction times.[3]

  • Solubility Matters: The physical properties of the base are important. Finely grinding inorganic bases before use can improve reaction rates by increasing the surface area available for the solid-liquid deprotonation step.[3]

Q4: My reaction is producing a significant amount of hydrodehalogenation (aryl halide is converted to pyridine). What causes this?

Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. It often competes with the desired amination and can arise from several pathways, including a β-hydride elimination from the palladium-amido intermediate.[6]

Mitigation Strategies:

  • Ligand Choice: Use ligands that promote rapid reductive elimination over side reactions. Bulky, electron-rich ligands generally accelerate the desired C-N bond formation.[2][6]

  • Base and Solvent: Ensure your base and solvent are scrupulously dry. Water can be a proton source for this side reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, step-by-step approach to diagnosis and resolution.

Problem 1: No Reaction or Very Low Conversion

Your TLC or LC-MS shows only starting materials after a significant reaction time.

Logical Troubleshooting Workflow

G start Low/No Conversion reagents Check Reagent Quality & Setup - Fresh, pure reagents? - Anhydrous solvent? - Inert atmosphere (N2/Ar)? start->reagents Step 1 catalyst Evaluate Catalyst System - Is the precatalyst active? - Correct Pd source/ligand ratio? reagents->catalyst Step 2 conditions Assess Reaction Conditions - Temperature high enough? - Sufficient reaction time? catalyst->conditions Step 3 base Re-evaluate Base - Is the base strong enough? - Is it soluble/finely powdered? conditions->base Step 4 ligand Change Ligand - Increase steric bulk (e.g., XPhos, RuPhos) - Try a different class (e.g., NHC) base->ligand Step 5a (Most Likely Issue) temp Increase Temperature - Stepwise increase (e.g., 80°C -> 100°C -> 110°C) base->temp Step 5b (If base is weak) success Reaction Optimized ligand->success temp->success

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Nolan, S. P., & Caddick, S. (2024).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • Neufeldt, S. R., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, June 30).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

  • Chemistry Luminations. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • ResearchGate. (2025, August 6).
  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
  • Jensen, K. F., et al. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • University of Nottingham. (n.d.).
  • Organ, M. G., et al. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Newman, S. G., et al. (n.d.).
  • Reddit. (2018, September 6).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Use of base metals in Buchwald-Hartwig coupling. (2019, December 16). WordPress.
  • Kappe, C. O., et al. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Stradiotto, M., et al. (2025, August 9). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Norrby, P.-O., et al. (n.d.).
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Newman, S. G., et al. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Nechaev, M., et al. (2016). Solvent-Free Buchwald–Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. Semantic Scholar.
  • Wölfling, J., et al. (n.d.).
  • Al-Tel, T. H. (n.d.).
  • Deshmukh, A. R. A. S., et al. (n.d.). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR.
  • Parrish, J. P., & Buchwald, S. L. (2001).

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrazolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with both rapid troubleshooting solutions and in-depth technical protocols for addressing the common challenge of poor aqueous solubility in pyrazolopyridine intermediates. Pyrazolopyridines are a vital class of heterocyclic compounds in medicinal chemistry, but their often-planar and rigid structures can lead to significant solubility hurdles, impacting reaction efficiency, purification, and downstream formulation development.[1] This resource synthesizes established principles with practical, field-proven strategies to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyridine intermediate won't dissolve in my aqueous reaction buffer. What's the first thing I should try?

A1: Start by assessing the pH-solubility profile of your compound. Many pyrazolopyridine derivatives contain ionizable groups, making their solubility highly dependent on pH.[2][3] A simple test across a range of pH values can quickly reveal if adjusting the pH of your buffer is a viable solution. For basic pyrazolopyridines, acidification can protonate the molecule, increasing its polarity and solubility. Conversely, for acidic pyrazolopyridines, alkalinization can deprotonate the molecule, leading to improved solubility.[4][5]

Q2: I've tried adjusting the pH with minimal success. What's my next step?

A2: Your next step should be co-solvent screening. The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of poorly soluble compounds.[2][6] Common co-solvents to consider include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[2][7] Start with small percentages of the co-solvent and incrementally increase the concentration to find the optimal balance for solubility without negatively impacting your downstream processes.

Q3: I'm concerned about the impact of co-solvents on my reaction or biological assay. Are there other options?

A3: Absolutely. If co-solvents are not ideal, consider more advanced formulation strategies. For preclinical studies or early-stage development, creating an amorphous solid dispersion can be highly effective.[8][9][10] This involves dispersing your compound in a polymer matrix, which prevents crystallization and enhances dissolution.[8][11] Another powerful technique is salt formation, which is applicable if your pyrazolopyridine has an ionizable functional group.[12][13][14]

Q4: My compound is intended for in vivo studies, and I'm facing bioavailability issues. What should I focus on?

A4: For in vivo applications where bioavailability is a concern, the prodrug approach is a well-established strategy.[15][16][17] This involves chemically modifying the pyrazolopyridine intermediate to create a more soluble derivative that, once administered, is metabolized back to the active parent compound.[15][18] This method has been shown to dramatically improve the pharmacokinetic properties of poorly soluble drugs.[15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent and Co-Solvent Screening

The selection of an appropriate solvent system is a foundational step in crystallization and reaction development.[19] A systematic screening process can save significant time and resources.

The "Why": Causality in Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For pyrazolopyridine intermediates, which are often aromatic and can have both polar and non-polar regions, a mixture of solvents (a co-solvent system) is frequently more effective than a single solvent. Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, thereby increasing solubility.[6]

Experimental Protocol: Two-Point Solubility Assessment
  • Solvent Selection: Choose a diverse set of 8-10 solvents with varying polarities. A good starting set includes water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and DMSO.

  • Sample Preparation: Accurately weigh a small amount of your pyrazolopyridine intermediate (e.g., 5-10 mg) into separate vials for each solvent.

  • Initial Solubility Test (Room Temperature):

    • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

    • Vortex or sonicate the vial for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not dissolved, continue adding the solvent in measured increments until the solid is fully dissolved or a practical volume limit is reached. Record the total volume added.

  • Elevated Temperature Solubility Test:

    • For samples that did not dissolve at room temperature, heat the vials to a controlled temperature (e.g., 50°C).

    • Repeat the incremental solvent addition and observation process.

  • Data Analysis: Calculate the approximate solubility in mg/mL for each solvent at both temperatures. This data is crucial for identifying promising solvents for cooling crystallization.[19]

Data Presentation: Solvent Screening Results
SolventSolubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Observations
Water< 0.1< 0.1Insoluble
Ethanol2.515.0Moderate solubility, good temperature coefficient
Isopropanol1.812.5Moderate solubility
Acetone8.025.0Good solubility
DMSO> 50.0> 50.0Very high solubility
Ethyl Acetate5.520.0Good solubility

This table presents hypothetical data for illustrative purposes.

Guide 2: pH Modification for Ionizable Pyrazolopyridines

For pyrazolopyridine intermediates possessing acidic or basic functional groups, pH modification is a powerful and straightforward technique to enhance aqueous solubility.[2][4][20]

The "Why": The Role of pKa and Ionization

The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from its pKa, leading to a greater proportion of the ionized, more soluble form. For a basic pyrazolopyridine, lowering the pH below its pKa will lead to protonation and increased solubility. For an acidic pyrazolopyridine, raising the pH above its pKa will result in deprotonation and enhanced solubility.

pH_Solubility cluster_acidic Acidic Pyrazolopyridine (R-COOH) cluster_basic Basic Pyrazolopyridine (R-NH₂) Acid_Low_pH Low pH (pH < pKa) [R-COOH] Low Solubility Acid_High_pH High pH (pH > pKa) [R-COO⁻] High Solubility Acid_Low_pH->Acid_High_pH Increase pH Base_Low_pH Low pH (pH < pKa) [R-NH₃⁺] High Solubility Base_High_pH High pH (pH > pKa) [R-NH₂] Low Solubility Base_High_pH->Base_Low_pH Decrease pH Workflow Start Poorly Soluble Pyrazolopyridine Intermediate CheckIonizable Is the compound ionizable? Start->CheckIonizable pH_Mod pH Modification & Salt Formation Screening CheckIonizable->pH_Mod Yes CoSolvent Co-solvent Screening CheckIonizable->CoSolvent No Sufficient Is solubility now sufficient? pH_Mod->Sufficient Sufficient2 Is solubility now sufficient? CoSolvent->Sufficient2 Advanced Advanced Strategies: - Amorphous Solid Dispersions - Prodrug Approach Success Problem Solved Advanced->Success Sufficient->CoSolvent No Sufficient->Success Yes Sufficient2->Advanced No Sufficient2->Success Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Concluding Remarks

Overcoming the poor solubility of pyrazolopyridine intermediates is a multifaceted challenge that often requires a systematic and logical approach. By starting with simple and rapid methods like pH modification and co-solvent screening, and progressing to more advanced techniques such as amorphous solid dispersions and prodrug design when necessary, researchers can effectively address these issues. The key to success lies in understanding the physicochemical properties of the specific intermediate and selecting the most appropriate strategy for the intended application.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed Central. [Link]

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]

  • Fuchs, S., et al. (2020). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. MDPI. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]

  • RSC Publishing. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. [Link]

  • MDPI. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health. [Link]

  • Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Pavan, B., & Balamuralidhara, V. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. [Link]

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Unknown Author. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. [Link]

  • Singh, S., et al. (2024). Recent Advances in Prodrug Approach over Conventional Drug Therapy. Bentham Science. [Link]

  • Vari, G., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central. [Link]

  • MDPI. (2025). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Unknown Author. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Serajuddin, A. T. M. (2007). Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • Wiley Online Library. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Wiley Online Library. [Link]

  • Lorena, C. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]

  • ResearchGate. (2025). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. IJRAR.org. [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Journal of Pharmaceutical Sciences. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate. [Link]

  • Walker, M. (2015). Strategies to Improve Solubility of Drug Candidates. American Chemical Society. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. [Link]

  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen Life Sciences. [Link]

  • ResearchGate. (n.d.). Top 10 Ranked Crystallization Solvents Suggested by the Solvent Selection Tool and the Rank Order of the Classical Crystallization Solvents Used to Crystallize Paracetamol. ResearchGate. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [Link]

  • MDPI. (n.d.). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. PubMed Central. [Link]

  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. [Link]

  • Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar. [Link]

  • ResearchGate. (2025). Novel formulations of dipyridamole with microenvironmental pH-modifiers for improved dissolution and bioavailability under hypochlorhydria. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]

Sources

Catalyst Selection for Efficient Pyrazolopyridine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of pyrazolopyridines, a cornerstone of many pharmaceutical compounds, presents a unique set of challenges for researchers in drug development.[1] The efficiency of these syntheses is critically dependent on the judicious selection of a catalyst. This guide provides an in-depth technical resource for scientists, offering troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization.

Section 1: Foundational Principles of Catalyst Selection

The choice of catalyst is not arbitrary; it is dictated by the specific synthetic route and the nature of the reactants. The primary goal is to facilitate the reaction under the mildest possible conditions while maximizing yield and minimizing byproducts.

Q1: What are the most common classes of catalysts used in pyrazolopyridine synthesis, and what are their primary applications?

A1: The catalytic landscape for pyrazolopyridine synthesis is diverse, with several classes of catalysts being employed based on the reaction mechanism.

  • Palladium Catalysts: These are instrumental in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, for constructing and functionalizing the pyrazolopyridine core.[2] They excel in forming carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[2]

  • Copper Catalysts: Copper(II) catalysts, like copper(II) acetylacetonate, have proven effective in formal [3+3] cycloaddition reactions for synthesizing pyrazolo[3,4-b]pyridine derivatives.[3] They offer the advantage of mild reaction conditions and can lead to high yields.[3]

  • Acid Catalysts: Both Brønsted acids (e.g., acetic acid, TsOH) and Lewis acids (e.g., ZrCl₄, ZnCl₂) are widely used, particularly in multicomponent reactions.[4][5] They function by activating carbonyl groups and facilitating condensation and cyclization steps.[4] Solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO₃H), are emerging as green, reusable alternatives.[6]

  • Base Catalysts: Bases like triethylamine are often used to deprotonate reactants and facilitate nucleophilic attacks.[4]

  • Nanocatalysts: Magnetic nanocatalysts, for instance, algin-functionalized silica-based magnetic nanocatalysts (Alg@SBA-15/Fe₃O₄), offer high efficiency, mild reaction conditions (often at room temperature), and the significant advantage of easy separation and recyclability.[1]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The decision hinges on a trade-off between activity, selectivity, and practicality.

  • Homogeneous catalysts (e.g., Pd(PPh₃)₄, Cu(acac)₂) are dissolved in the reaction mixture, leading to high activity and selectivity due to excellent contact with reactants. However, their removal from the product can be challenging and costly.

  • Heterogeneous catalysts (e.g., solid acids, magnetic nanocatalysts) exist in a different phase from the reaction mixture.[1] Their primary advantage is ease of separation (e.g., by filtration or using a magnet) and recyclability, which aligns with the principles of green chemistry.[1] While they may sometimes exhibit lower activity compared to their homogeneous counterparts, modern designs like porous nanostructures offer large surface areas that enhance catalytic performance.[1]

Section 2: Troubleshooting Common Synthesis Issues

This section addresses specific problems that researchers frequently encounter during pyrazolopyridine synthesis and provides actionable troubleshooting steps.

Issue 1: Low or No Product Yield in Multicomponent Reactions

Q: I'm attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but my yield is disappointingly low. What are the likely causes and how can I fix this?

A: Low yields in these reactions are a common hurdle and can be traced back to several factors.[7] A systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

Sources

Technical Support Center: Optimizing Functionalization Reactions for the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic elaboration of the pyrazolo[3,4-c]pyridine core. This versatile scaffold, a key pharmacophore in drug discovery due to its structural similarity to purine, presents unique challenges and opportunities in its functionalization.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental hurdles and systematically optimize reaction conditions. Here, we move beyond simple protocols to explain the chemical causality behind our recommendations, ensuring a robust and reproducible synthetic strategy.

Core Concepts & Troubleshooting Philosophy

The pyrazolo[3,4-c]pyridine system is an electron-deficient heterocycle. The nitrogen atoms in both the pyrazole and pyridine rings can act as ligands, potentially coordinating to and deactivating the metal catalyst in cross-coupling reactions.[2] This inherent reactivity profile dictates our troubleshooting approach, which is grounded in the systematic evaluation of catalyst, ligand, base, and solvent to mitigate side reactions and drive the desired transformation.

Below is a generalized workflow for troubleshooting common palladium-catalyzed functionalization reactions.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Step 1: Verify Reagent Integrity & Purity start->check_reagents reagent_purity Substrates Pure? Solvent Anhydrous? Base Dry? check_reagents->reagent_purity Check check_setup Step 2: Confirm Reaction Setup inert_atmo Inert Atmosphere? (N2 / Argon) Proper Degassing? check_setup->inert_atmo Check optimize_catalyst Step 3: Evaluate Catalyst System catalyst_activity Active Catalyst? (e.g., Pd(0) vs Pd(II)) Appropriate Ligand? optimize_catalyst->catalyst_activity Evaluate optimize_conditions Step 4: Screen Reaction Parameters base_solvent Base Strength? Solvent Polarity? Temperature Correct? optimize_conditions->base_solvent Screen reagent_purity->check_setup If Yes failure Consult Specialist reagent_purity->failure If No, Purify/Replace inert_atmo->optimize_catalyst If Yes inert_atmo->failure If No, Repeat Setup catalyst_activity->optimize_conditions If System is Appropriate catalyst_activity->failure If No, Change Catalyst/Ligand success Problem Solved base_solvent->success Optimization Successful Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH ProductComplex Product Complex AmineCoord->ProductComplex Base (-HX) ProductComplex->Pd0 Reductive Elimination (Ar-NR₂) label1 Ar-X label2 R₂NH label3 Reductive Elimination label4 Base (-HX)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Q3: My Buchwald-Hartwig amination at C-5 is sluggish and gives incomplete conversion, even after prolonged heating. What should I change?

A3: Incomplete conversion in Buchwald-Hartwig reactions often points to issues with catalyst activity or the choice of base/ligand combination. The pyrazolo[3,4-c]pyridine core can be a challenging substrate.

Troubleshooting Strategy:

  • Catalyst System is Key: The choice of ligand is paramount. While general-purpose ligands can work, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like BINAP are often superior as they promote the crucial reductive elimination step. [3]A common and effective catalyst/ligand combination is Pd₂(dba)₃ with rac-BINAP. [4]* Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu) is the most common and highly effective base for these reactions. [4][5]Ensure it is fresh and from a sealed container, as it is highly hygroscopic.

  • Solvent Choice: Anhydrous THF or toluene are excellent solvents for this transformation. [4][6]* Temperature Control: These reactions often require elevated temperatures (e.g., 55-80 °C), but excessive heat can lead to catalyst decomposition. [4][5]If the reaction stalls, a modest increase in temperature might be beneficial, but first, ensure the catalyst system is optimal.

Q4: I am observing significant hydrodehalogenation (replacement of the halogen with -H) of my starting material. How can I prevent this?

A4: Hydrodehalogenation is a common side reaction where an intermediate in the catalytic cycle undergoes β-hydride elimination or other decomposition pathways instead of productive amination.

Troubleshooting Strategy:

  • Optimize the Ligand: This issue is often ligand-dependent. Switching to a more electron-rich and sterically bulky ligand can stabilize the palladium center and favor the desired reductive elimination over side reactions.

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize thermal decomposition pathways that lead to hydrodehalogenation.

  • Check Amine Purity: Impurities in the amine coupling partner can sometimes contribute to undesired side reactions. Ensure your amine is pure.

Protocols: A Starting Point for Optimization

The following protocols are intended as robust starting points. Optimization will likely be required based on your specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-3
  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the C-3 borylated pyrazolo[3,4-c]pyridine (1.0 equiv.), the aryl halide (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (5 mol%) and CuCl (10 mol%). Then, add anhydrous DMAc via syringe.

  • Reaction: Place the vial in a preheated oil bath at 120 °C or heat using a microwave reactor (a typical condition is 120 °C for 1-2 hours). [4][7]* Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-5
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 5-halo-pyrazolo[3,4-c]pyridine (1.0 equiv.), Pd₂(dba)₃ (2.5 mol%), rac-BINAP (6 mol%), and NaOᵗBu (1.4 equiv.). [4]* Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous THF via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 55 °C with vigorous stirring. [4]* Monitoring & Workup: Monitor the reaction by TLC or LC-MS (typically complete in 12-18 hours). Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

Sources

preventing byproduct formation in multi-step pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Multi-Step Syntheses

Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step pyrazolopyridine synthesis and effectively troubleshoot byproduct formation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Issue 1: Poor Regioselectivity in the Initial Pyrazole Ring Formation

Question: I'm synthesizing a pyrazole intermediate using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of regioisomers that are difficult to separate. What causes this and how can I improve the regioselectivity?

Answer:

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers. The ratio of these isomers is influenced by the relative electrophilicity of the two carbonyl groups.[1]

Root Cause Analysis:

  • Similar Carbonyl Reactivity: If the electronic and steric environments of the two carbonyl groups in your 1,3-dicarbonyl starting material are very similar, the hydrazine will show little preference for one over the other, resulting in a nearly 1:1 mixture of regioisomers.[1]

  • Reaction Conditions: Solvent and temperature can significantly impact the regioselectivity. Standard conditions using solvents like ethanol may not provide sufficient selectivity.[3][4]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity.[3][4] These solvents can modulate the reactivity of the carbonyl groups and favor the formation of one regioisomer.

    • Experimental Protocol:

      • Dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP.

      • Slowly add the substituted hydrazine at room temperature.

      • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

      • Compare the regioisomeric ratio to a reaction run in a standard solvent like ethanol.

  • Temperature Control: Inadequate temperature control during the reaction, especially on a larger scale, can lead to uncontrolled exotherms and reduced selectivity.[5] The condensation reaction is often exothermic, and poor heat dissipation can favor the formation of undesired isomers.[5]

    • Recommendation: Maintain a consistent and controlled temperature throughout the reaction. For exothermic reactions, consider slower addition of reagents and efficient cooling.

  • Catalyst Choice: While not always necessary for pyrazole formation, the choice of an appropriate catalyst can influence the reaction pathway and improve selectivity. For multi-component reactions leading to pyrazolopyridines, various catalysts have been shown to be effective.[6]

Data Summary: Effect of Solvent on Regioselectivity

SolventTypical Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol~ 1:1 to 3:1[3]
TFE> 10:1[3][4]
HFIP> 20:1[3][4]

Logical Workflow for Optimizing Regioselectivity

start Poor Regioselectivity Observed solvent Switch to Fluorinated Solvent (HFIP/TFE) start->solvent temp Implement Strict Temperature Control solvent->temp analysis Analyze Regioisomeric Ratio (NMR/LC-MS) temp->analysis success Desired Regioselectivity Achieved analysis->success Ratio > 95:5 failure Continue Optimization analysis->failure Ratio < 95:5

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 2: Formation of Oxidation Byproducts in the Aromatization Step

Question: During the final aromatization step of my dihydropyrazolopyridine intermediate to the desired pyrazolopyridine, I'm observing the formation of several unknown impurities, and my yield is low. What could be causing this?

Answer:

The oxidation of dihydropyrazolopyridines to their aromatic counterparts is a critical step that can be prone to side reactions if not properly controlled. The choice of oxidant and reaction conditions are paramount to achieving a clean conversion.

Root Cause Analysis:

  • Over-oxidation: Harsh oxidizing agents or prolonged reaction times can lead to the formation of N-oxides or other over-oxidized species.

  • Solvent Effects: The solvent can play a crucial role in the reaction outcome. For instance, in the synthesis of some nitrogen-containing heterocycles, the use of high-boiling-point solvents like DMF can lead to decomposition and byproduct formation at elevated temperatures.[7]

  • Air Sensitivity: Some intermediates may be sensitive to air, and the oxidation might proceed uncontrollably in the presence of atmospheric oxygen, especially at higher temperatures.[8]

Troubleshooting Protocol: Controlled Aromatization

  • Mild Oxidizing Agents: Instead of strong oxidants, consider using milder and more selective reagents. Molecular iodine has been reported as an effective metal-free catalyst for the oxidative dehydrogenation of 4,7-dihydropyrazolo[3,4-b]pyridines.[1]

  • Atmosphere Control: To prevent unwanted side reactions with atmospheric oxygen, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Nitrogen sparging of the reaction mixture before heating can effectively remove dissolved oxygen.[7]

    • Experimental Protocol:

      • Charge the reaction vessel with the dihydropyrazolopyridine intermediate and solvent.

      • Sparge the mixture with nitrogen gas for 15-30 minutes.

      • Add the oxidizing agent under a positive pressure of nitrogen.

      • Heat the reaction to the desired temperature and monitor its progress.

  • Solvent Screening: If byproduct formation is persistent, a solvent screen is recommended. Lower boiling point solvents can often provide better control and reduce the formation of solvent-related impurities.[7]

Byproduct Formation Pathway

intermediate Dihydropyrazolopyridine product Desired Pyrazolopyridine intermediate->product Controlled Oxidation (e.g., I2, inert atm.) over_oxidation Over-oxidized Byproducts (N-oxides) intermediate->over_oxidation Harsh Oxidant / O2 decomposition Decomposition Products intermediate->decomposition High Temp / Reactive Solvent

Caption: Potential pathways in the aromatization step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a multi-step pyrazolopyridine synthesis to ensure high purity?

A1: Several parameters are critical throughout a multi-step synthesis:

  • Stoichiometry and Reagent Purity: Precise control of reactant ratios is essential. Impurities in starting materials can carry through or catalyze side reactions.

  • Temperature: As discussed, temperature control is vital to prevent side reactions and decomposition, especially during exothermic steps and on a larger scale.[5]

  • Solvent Choice: The solvent can influence reaction rates, selectivity, and the solubility of intermediates and byproducts, affecting purification.[5][6]

  • Atmosphere: For air-sensitive intermediates or reactions prone to oxidation, maintaining an inert atmosphere is crucial.[7]

  • Mixing: Inadequate mixing, particularly during scale-up, can lead to localized concentrations of reagents and "hot spots," promoting byproduct formation.[5]

Q2: How can I effectively identify unknown byproducts in my reaction mixture?

A2: A combination of analytical techniques is generally required for unambiguous structure elucidation of byproducts:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent first-pass technique to determine the molecular weights of the components in your reaction mixture, providing initial clues about the identity of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for determining the precise chemical structure of isolated impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of a byproduct.

Q3: Are there any "green" or more environmentally friendly approaches to pyrazolopyridine synthesis that can also help in reducing byproducts?

A3: Yes, several green chemistry approaches have been successfully applied to the synthesis of pyrazolopyridines, often leading to cleaner reactions:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing the number of synthetic steps, solvent usage, and waste generation.[6][9] This approach can also lead to high yields of the desired product with minimal byproducts.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and often leads to higher yields and cleaner product profiles compared to conventional heating.[10]

  • Aqueous Media: Performing reactions in water, when possible, is a key principle of green chemistry and can sometimes lead to improved selectivity and easier product isolation.[10][11]

References

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea. ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. R Discovery. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Semantic Scholar. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters. [Link]

  • Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications. PubMed. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Technical Support Center: Scaling Up Pyrazolopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis Scale-Up. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for the complex process of transitioning your pyrazolopyridine reactions from the laboratory bench to larger-scale production. This resource is structured in a practical question-and-answer format to directly address the common challenges you may encounter.

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous developmental and approved drugs.[1][2][3] However, the journey from a successful small-scale synthesis to a robust, safe, and efficient large-scale process is fraught with challenges. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.

Section 1: Core Scale-Up Challenges & Reaction Control

This section addresses fundamental issues that arise when increasing the reaction volume. The transition from a round-bottom flask to a multi-liter reactor fundamentally alters the physical environment of the reaction.

FAQ 1: My reaction yield has dropped significantly after increasing the scale. What are the likely causes?

A decrease in yield upon scale-up is a common and multifaceted problem. It often stems from issues related to heat and mass transfer, which are less pronounced at the lab scale.[4]

Troubleshooting Guide:

  • Poor Mixing and Mass Transfer: In a larger reactor, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.

    • Causality: The surface-area-to-volume ratio decreases as the scale increases, making it harder for the stirrer to effectively mix the entire reaction volume.

    • Protocol:

      • Stirrer Evaluation: Ensure the type and speed of the stirrer are appropriate for the reactor geometry and reaction viscosity. For viscous reactions, consider using an anchor or helical stirrer instead of a simple magnetic stir bar.

      • Baffling: Introduce baffles into the reactor to improve turbulence and mixing efficiency.

      • Addition Rate: Slow down the addition rate of critical reagents to allow for better dispersion and temperature control.

  • Inefficient Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control at scale, leading to temperature spikes that can degrade products or generate impurities.[5]

    • Causality: The reduced surface-area-to-volume ratio also limits the rate at which heat can be removed from the reactor.[4]

    • Protocol:

      • Jacket Cooling: Verify that the reactor's cooling jacket is functioning optimally and that the heat transfer fluid is at the correct temperature.

      • Dilution: Increasing the solvent volume can help to absorb the heat of reaction.

      • Controlled Addition: Add exothermic reagents slowly and monitor the internal temperature closely. Consider using a syringe pump for precise control.

Section 2: Handling Hazardous Reagents and Ensuring Safety

Many synthetic routes to pyrazolopyridines involve energetic or toxic reagents.[5][6] Their safe handling is paramount during scale-up.

FAQ 2: I'm using a diazotization reaction in my synthesis. What are the key safety considerations for scale-up?

Diazonium salts are notoriously unstable and can be explosive.[4] Their accumulation in the reaction mixture poses a significant safety risk.

Troubleshooting and Safety Protocol:

  • Minimizing Accumulation: The primary goal is to use the diazonium salt as it is formed.

    • Causality: Isolation and storage of diazonium salts are generally avoided in large-scale processes due to their instability.[4]

    • Protocol:

      • In-situ Generation: Design the process so that the diazonium salt reacts immediately with the next reagent.

      • Flow Chemistry: Consider transitioning the diazotization step to a continuous flow reactor. This minimizes the amount of energetic intermediate present at any given time, significantly improving the safety profile.[7]

  • Temperature Control: Low temperatures are crucial for stabilizing the diazonium salt.[4]

    • Causality: Decomposition of the diazonium species is highly exothermic and releases nitrogen gas, which can lead to a dangerous pressure buildup.[4]

    • Protocol:

      • Pre-cooling: Ensure the reactor and all solutions are adequately cooled before starting the reaction.

      • Efficient Cooling: The reactor must have a robust cooling system capable of handling the exotherm.

  • Choice of Reagents: The counter-ion and diazotizing agent can impact stability.

    • Causality: Larger counter-ions like tosylates can provide greater stability compared to smaller ones like chlorides.[4][8][9][10] Using a milder diazotizing agent like tert-butyl nitrite can also enhance safety.[4]

FAQ 3: My pyrazolopyridine synthesis involves hydrazine. How can I manage the risks associated with its use at a larger scale?

Hydrazine and its derivatives are highly toxic and can undergo highly exothermic or explosive decomposition.[5][6]

Troubleshooting and Safety Protocol:

  • Exotherm Management: The condensation reaction with hydrazine is often exothermic.

    • Causality: Poor heat dissipation can lead to a thermal runaway.[5]

    • Protocol:

      • Slow Addition: Add hydrazine hydrate slowly and in a controlled manner.

      • Adequate Cooling: Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.

      • Dilution: Use an appropriate amount of solvent to help manage the heat of reaction.[5]

  • Decomposition Prevention: Hydrazine can decompose, sometimes violently, especially at higher temperatures or in the presence of certain metals.[5][6]

    • Protocol:

      • Material Compatibility: Ensure the reactor and any transfer lines are made of compatible materials. Avoid copper, cobalt, and iron oxides.[5]

      • Temperature Control: Maintain the reaction temperature within a safe, predetermined range.

Section 3: Impurity Profiling and Control

As reaction conditions change with scale, so too can the impurity profile.[11] What was a minor byproduct at the lab scale can become a major impurity in a large-scale batch.

FAQ 4: I'm observing new and higher levels of impurities in my scaled-up reaction. How do I identify and control them?

A change in the impurity profile is a common consequence of altered reaction kinetics and physical parameters at scale.[11]

Troubleshooting Guide:

  • Impurity Identification:

    • Protocol:

      • Analytical Monitoring: Use techniques like HPLC, LC-MS, and GC-MS to track the formation of impurities throughout the reaction.[12][13][14]

      • Forced Degradation Studies: Subject your starting materials and product to stress conditions (acid, base, heat, light, oxidation) to anticipate potential degradation products.

  • Control Strategies:

    • Regioisomer Formation: The formation of unwanted regioisomers is a frequent issue in the synthesis of substituted pyrazoles and related heterocycles.[2][5]

      • Causality: Changes in temperature or solvent polarity can alter the selectivity of the reaction.

      • Protocol:

        • Optimize Conditions: Re-optimize the reaction temperature, solvent, and catalyst to favor the formation of the desired isomer.[5]

        • Alternative Routes: If regioselectivity remains poor, consider a different synthetic route with better inherent control.[5]

    • Byproduct Formation from Side Reactions:

      • Causality: Localized high concentrations of reactants due to poor mixing can lead to side reactions, such as the condensation of a diazonium species with an unreacted aniline.[4]

      • Protocol:

        • Improve Mixing: Refer to the recommendations in FAQ 1 for enhancing mixing.

        • Stoichiometry and Addition Order: Carefully control the stoichiometry and the order of reagent addition.

Table 1: Common Impurity Types and Mitigation Strategies

Impurity TypePotential CauseMitigation Strategy
Regioisomers Non-selective reaction conditionsOptimize temperature, solvent, and catalyst; consider alternative synthetic routes.[5]
Unreacted Starting Materials Incomplete reactionIncrease reaction time or temperature; ensure efficient mixing.[5]
Byproducts from Side Reactions Poor mixing, incorrect stoichiometryImprove mixing, control reagent addition rate and order.[4]
Degradation Products Temperature instability, presence of air/lightLower reaction/purification temperatures; work under an inert atmosphere.[5]
Catalyst-Derived Impurities Catalyst leaching or degradationChoose a more robust catalyst; optimize catalyst removal steps.[15]

Section 4: Downstream Processing: Crystallization and Purification

Obtaining the final pyrazolopyridine product with the desired purity, crystal form (polymorph), and particle size is a critical and often challenging final step.[16][17][18]

FAQ 5: I'm having difficulty crystallizing my product at a larger scale, and the isolated solid has poor physical properties. What should I do?

Crystallization is highly sensitive to scale-dependent factors such as cooling rate, agitation, and supersaturation.[19]

Troubleshooting Guide:

  • Controlling Crystallization:

    • Causality: Uncontrolled crystallization can lead to the formation of undesirable polymorphs, oiling out, or agglomeration of particles.[11][19]

    • Protocol:

      • Seeding: Develop a seeding protocol to control the onset of crystallization and target the desired polymorph.

      • Controlled Cooling/Antisolvent Addition: Implement a slow, controlled cooling profile or antisolvent addition rate to maintain a consistent level of supersaturation.

      • Agitation: Optimize the stirring rate to promote crystal growth without causing excessive secondary nucleation or crystal breakage.

  • Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability.[11]

    • Causality: The polymorph obtained can be influenced by the solvent system, temperature, and cooling rate.

    • Protocol:

      • Polymorph Screening: Conduct a thorough polymorph screen using various solvents and crystallization conditions to identify all possible forms.

      • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and identify the desired polymorph.

  • Particle Size Distribution: Consistent particle size is often crucial for downstream formulation.[11]

    • Protocol:

      • Controlled Crystallization: As described above, a well-controlled crystallization process is key to achieving a consistent particle size distribution.

      • Milling/Sieving: If necessary, implement post-crystallization steps like milling or sieving to achieve the target particle size, though this can introduce its own challenges.

Diagram 1: Decision Tree for Troubleshooting Crystallization Issues

G start Crystallization Issue (e.g., oiling out, poor yield, wrong polymorph) check_supersaturation Is Supersaturation Controlled? start->check_supersaturation control_supersaturation Implement Controlled Cooling/ Antisolvent Addition and Seeding check_supersaturation->control_supersaturation No check_agitation Is Agitation Optimized? check_supersaturation->check_agitation Yes control_supersaturation->check_agitation optimize_agitation Adjust Stirrer Speed and Type check_agitation->optimize_agitation No check_solvent Is the Solvent System Optimal? check_agitation->check_solvent Yes optimize_agitation->check_solvent screen_solvents Perform Solvent Screen check_solvent->screen_solvents No check_polymorph Is the Correct Polymorph Forming? check_solvent->check_polymorph Yes screen_solvents->check_polymorph polymorph_control Develop Seeding Protocol for Target Polymorph check_polymorph->polymorph_control No success Successful Crystallization check_polymorph->success Yes polymorph_control->success

Caption: Troubleshooting workflow for crystallization challenges.

Section 5: Catalyst Performance and Recovery

Catalysts are frequently used to improve the efficiency and selectivity of pyrazolopyridine syntheses.[20][21][22] However, their performance can change at scale, and their removal or recovery becomes a critical consideration.

FAQ 6: My catalyst seems less active or is deactivating during the scaled-up reaction. What could be the cause?

Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, or mechanical stress.[15][23]

Troubleshooting Guide:

  • Catalyst Poisoning: Impurities in starting materials or solvents can bind to the active sites of the catalyst.

    • Causality: Common poisons for palladium catalysts, often used in cross-coupling reactions to form pyrazolopyridines, include sulfur and phosphorus compounds.[15]

    • Protocol:

      • Purity of Reagents: Ensure all starting materials and solvents are of high purity and free from known catalyst poisons.

      • Inert Atmosphere: If the catalyst is sensitive to air or moisture, maintain a strict inert atmosphere.

  • Thermal Degradation: High temperatures, especially localized hot spots, can degrade the catalyst or its supporting ligands.[15]

    • Protocol:

      • Temperature Control: Improve heat transfer and mixing to avoid hot spots (see FAQ 1).

      • Catalyst Selection: Choose a catalyst with higher thermal stability if the reaction requires elevated temperatures.

  • Catalyst Recovery and Reuse: For expensive catalysts, efficient recovery and reuse are economically important.

    • Protocol:

      • Heterogeneous Catalysts: Consider using a heterogeneous catalyst that can be easily filtered off. Magnetically recoverable catalysts are an attractive option for simplifying separation.[20][21]

      • Reactivation: For some catalysts, a reactivation procedure (e.g., washing with a specific solvent or a mild chemical treatment) may be possible.[24]

Diagram 2: Workflow for Catalyst Deactivation Analysis

G start Decreased Catalyst Activity Observed check_purity Analyze Purity of Starting Materials & Solvents start->check_purity impurity_found Impurities Detected? check_purity->impurity_found purify_reagents Purify Reagents/ Source Higher Grade impurity_found->purify_reagents Yes check_temp Review Reaction Temperature Profile impurity_found->check_temp No solution Catalyst Activity Restored purify_reagents->solution hot_spots Hot Spots or Overheating? check_temp->hot_spots improve_mixing Improve Mixing & Heat Transfer hot_spots->improve_mixing Yes check_leaching Analyze for Catalyst Leaching/Degradation hot_spots->check_leaching No improve_mixing->solution leaching_found Leaching or Degradation Confirmed? check_leaching->leaching_found select_catalyst Select More Robust Catalyst or Support leaching_found->select_catalyst Yes leaching_found->solution No select_catalyst->solution

Caption: Systematic approach to diagnosing catalyst deactivation.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16). National Institutes of Health.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry.
  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Semantic Scholar.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF. ResearchGate.
  • Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.
  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. ResearchGate.
  • Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. PubMed.
  • Safety Issues with Pyridine Ring Construction. Wordpress.
  • Catalyst deactivation and recovery in reactions using 1,5-Dimethyl-3-phenylpyrazole ligands. Benchchem.
  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. PMC - NIH.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect. PubMed.
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. [Journal Name].
  • Advances in Impurity Profiling of Pharmaceutical Formulations. [Journal Name].
  • Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. [Journal Name].
  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
  • Special Issue on Catalyst Deactivation and Regeneration. MDPI.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
  • Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. ijrpr.

Sources

Technical Support Center: Selective Metalation of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of pyrazolo[3,4-c]pyridines. This scaffold is a cornerstone in modern medicinal chemistry and fragment-based drug discovery due to its structural similarity to purine.[1] However, its selective functionalization via metalation presents significant challenges that require a nuanced understanding of directing group effects, base selection, and reaction kinetics.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Core Principles: Understanding Regioselectivity

The pyrazolo[3,4-c]pyridine ring system has several potentially acidic protons. The desired site of metalation is often dictated by a directing metalating group (DMG), which coordinates to the organometallic base and delivers it to a specific proton.[2] In this scaffold, the regioselectivity is critically influenced by the substitution pattern, particularly on the pyrazole nitrogen atoms (N-1 and N-2).

  • The Role of N-Protecting Groups: The choice of protecting group (PG) and its position are paramount. An N-1 substituent typically directs metalation to the C-7 position. Conversely, substitution at the N-2 position can favor deprotonation at C-3, although this process can be inefficient and lead to complex mixtures.[3] This directing effect is a classic example of a Complex-Induced Proximity Effect (CIPE).[4]

  • Kinetic vs. Thermodynamic Control: Most directed metalations are performed at very low temperatures (e.g., -78 °C to -40 °C) to ensure the kinetically favored ortho-lithiated species is formed and is stable enough to be trapped by an electrophile.[5] Warming the reaction can lead to equilibration and loss of selectivity.

Troubleshooting Guide & FAQs

Problem 1: Poor or No Conversion (Recovery of Starting Material)

Q: I ran my metalation reaction overnight, but my TLC and NMR analysis show only unreacted starting material. What's the likely cause?

A: This is a common issue that almost always points to a problem with the organometallic base or the reaction conditions. Let's break down the potential culprits.

  • Explanation of Causality: Directed ortho-metalation is a kinetically controlled process that requires a sufficiently strong base to overcome the activation energy for deprotonation at a specific site. If the base is inactive, the solvent contains proton sources, or the temperature is too low for the specific base/substrate combination, the reaction will not proceed.

  • Troubleshooting Steps:

    • Verify Base Activity:

      • Alkyllithiums (n-BuLi, s-BuLi): These reagents degrade over time. Their concentration should be determined by titration (e.g., using the Gilman double titration method) before use. Never trust the concentration printed on an old bottle.

      • Lithium Amides (LDA, LiTMP): These are typically prepared in situ from the corresponding amine and an alkyllithium. Ensure the amine (e.g., diisopropylamine, 2,2,6,6-tetramethylpiperidine) is anhydrous and the n-BuLi is of a known concentration.

      • Knochel-type Bases (TMPMgCl·LiCl): These mixed Mg/Li amide bases are excellent for metalating sensitive heterocycles.[6] While commercially available, they are also moisture-sensitive. Ensure they are handled under strictly inert conditions.

    • Ensure Anhydrous Conditions:

      • Solvent: Tetrahydrofuran (THF) is the most common solvent and must be rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column. Residual water will instantly quench the organometallic base.

      • Glassware: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas (Argon or Nitrogen).

      • Substrate: Ensure your pyrazolo[3,4-c]pyridine starting material is anhydrous. Co-evaporating with anhydrous toluene can help remove azeotropically any residual water.

    • Review Reaction Temperature and Time: While reactions are often initiated at -78 °C (dry ice/acetone bath), some hindered substrates or less reactive bases may require warming to a specific temperature (e.g., -40 °C) for the deprotonation to occur at a reasonable rate.[7] A recent study on pyrazolo[3,4-c]pyridines found that optimal conversion for C-7 metalation with TMPMgCl·LiCl was achieved at -40 °C.[7]

ParameterRecommendationRationale
Base Use freshly titrated n-BuLi or commercially available, high-quality bases.Ensures accurate stoichiometry and sufficient reactivity.
Solvent Use freshly distilled, anhydrous THF.Prevents quenching of the highly basic organometallic reagent.
Temperature Start at -78 °C, consider warming to -40 °C if no reaction occurs.Balances the need for kinetic control with sufficient energy for deprotonation.
Atmosphere Maintain a positive pressure of inert gas (Ar or N₂) at all times.Prevents quenching by atmospheric oxygen and moisture.
Problem 2: Incorrect Regioselectivity (Metalation at the Wrong Position)

Q: I'm trying to functionalize the C-7 position, but my characterization shows I've exclusively metalated C-3. How do I control the regioselectivity?

A: This is a classic directing group problem. The regiochemical outcome of metalation on the pyrazolo[3,4-c]pyridine core is exquisitely controlled by the substitution pattern on the pyrazole nitrogens.

  • Explanation of Causality: The lone pair on the N-1 nitrogen atom acts as the primary Lewis basic site to coordinate the lithium or magnesium center of the base. This coordination pre-assembles the base next to the C-7 proton, making it the most kinetically accessible for deprotonation. If the N-1 position is blocked (e.g., by a protecting group) and the N-2 position is substituted, the directing effect can shift, favoring metalation at C-3. Research has shown that an N-1 SEM-protected pyrazolo[3,4-c]pyridine directs metalation to C-7, whereas an N-2 SEM-protected isomer directs to C-3.[3]

  • Troubleshooting & Optimization Strategy:

    • Install a Directing Group at N-1: The most reliable strategy to achieve C-7 selectivity is to ensure the N-1 position is substituted and the N-2 position is not. A bulky protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple alkyl group can serve this purpose.[1]

    • Use a Hindered Base: Highly hindered bases such as TMPMgCl·LiCl or LiTMP are often essential.[7][8] Their steric bulk can prevent unwanted side reactions like nucleophilic addition to the pyridine ring and enhance selectivity for the sterically accessible C-7 proton when directed by an N-1 substituent.[5][6]

    • Verify Isomer Purity: Before attempting the metalation, rigorously confirm the structure of your N-protected starting material. N-alkylation of pyrazoles can often produce a mixture of N-1 and N-2 isomers which must be carefully separated.

G cluster_0 N-1 Protection cluster_1 N-2 Protection N1_Protect N-1 Protecting Group (PG) Base_Coord_N1 Base coordinates to N-1 N1_Protect->Base_Coord_N1 Directs Metal_C7 Selective Metalation at C-7 Base_Coord_N1->Metal_C7 N2_Protect N-2 Protecting Group (PG) Base_Coord_N2 Base coordinates to N-2 N2_Protect->Base_Coord_N2 Directs Metal_C3 Metalation at C-3 Base_Coord_N2->Metal_C3 G cluster_troubleshooting Troubleshooting Workflow start Analyze Crude Reaction Mixture (TLC, LCMS, NMR) q1 Starting Material Consumed? start->q1 q2 Correct Regioisomer Formed? q1->q2 Yes no_conversion Problem: No Reaction Solution: - Check base activity - Ensure anhydrous conditions - Optimize temperature/time q1->no_conversion No q3 Clean Product or Complex Mixture? q2->q3 Yes wrong_regio Problem: Wrong Isomer Solution: - Verify N-protecting group - Use N-1 isomer for C-7 - Use hindered base (TMPMgCl·LiCl) q2->wrong_regio No low_yield Problem: Low Yield Solution: - Check intermediate stability - Use more reactive electrophile - Consider transmetalation (e.g., to ZnCl₂) q3->low_yield Clean, but low yield complex_mix Problem: Side Reactions Solution: - Maintain low temp - Check for metal-halogen exchange - Use hindered base to prevent addition q3->complex_mix Complex Mixture success Successful Reaction q3->success Clean, High Yield

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This guide provides an in-depth analysis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, a key heterocyclic compound. We will explore its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), presenting a comparative analysis with its regioisomer, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate, to highlight the nuanced interpretation required for unambiguous identification.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for the structural determination of organic molecules in solution. The choice of experiment and solvent is critical for obtaining high-quality, interpretable data. For this class of compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common solvent choice due to its ability to dissolve a wide range of polar compounds and its high boiling point, which is advantageous for variable temperature studies.

¹H NMR Analysis: A Tale of Two Isomers

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The key to differentiating this compound from its isomer lies in the distinct chemical shifts and coupling patterns of the aromatic protons.

Table 1: Comparative ¹H NMR Data (Predicted in DMSO-d₆, 400 MHz)

Proton AssignmentThis compound (Predicted δ, ppm)Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (Predicted δ, ppm)Rationale for Chemical Shift
H3 ~8.3~8.2Proton on the pyrazole ring, adjacent to two nitrogen atoms.
H4 N/A~8.8Pyridine proton ortho to the ring junction nitrogen and the ester.
H6 ~8.9N/APyridine proton ortho to the ring junction nitrogen.
H7 ~9.1N/APyridine proton ortho to the ester group and meta to the ring junction nitrogen.
NH ~13.5 (broad)~13.7 (broad)Labile proton on the pyrazole nitrogen.
OCH₃ ~3.9~4.0Methyl protons of the ester group.
  • Distinguishing Feature: The most significant difference lies in the pyridine region. In this compound, two distinct pyridine protons (H6 and H7) are expected. In contrast, Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate has only one pyridine proton (H4). This fundamental difference in the number of signals in the aromatic region is the primary diagnostic tool for distinguishing between these two isomers.

¹³C NMR Analysis: Confirming the Carbon Skeleton

Carbon NMR provides a map of the carbon framework of the molecule. While proton-decoupled ¹³C NMR spectra lack coupling information, the chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Comparative ¹³C NMR Data (Predicted in DMSO-d₆, 100 MHz)

Carbon AssignmentThis compound (Predicted δ, ppm)Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (Predicted δ, ppm)Rationale for Chemical Shift
C3 ~135~138Carbon in the pyrazole ring, deshielded by adjacent nitrogens.
C3a ~115~118Pyrazole ring junction carbon.
C4 N/A~150Pyridine carbon deshielded by nitrogen and the ester.
C5 ~145N/APyridine carbon bearing the ester group.
C6 ~152N/APyridine carbon deshielded by adjacent nitrogen.
C7 ~148N/APyridine carbon.
C7a ~140~142Pyridine ring junction carbon.
CO ~165~164Carbonyl carbon of the ester.
OCH₃ ~52~53Methyl carbon of the ester.
  • Comparative Insight: The number of signals in the aromatic region of the ¹³C NMR spectrum will also differ between the isomers, corroborating the findings from the ¹H NMR. The precise chemical shifts of the ring junction carbons (C3a and C7a) are also diagnostic, as their electronic environments are subtly different in the two scaffolds.

2D NMR for Unambiguous Assignment

To definitively assign proton and carbon signals and confirm the structure, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: This experiment reveals proton-proton couplings. For this compound, a correlation between H6 and H7 would be expected, confirming their adjacent positions on the pyridine ring.

  • HSQC: This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for NMR analysis and structure confirmation.

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, COSY, and HSQC spectra at 25 °C.

  • Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Ionization Method and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like pyrazolopyridines.[1] It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.

For this compound (C₈H₇N₃O₂), the expected exact mass of the neutral molecule is 177.0538.[2][3] High-Resolution Mass Spectrometry (HRMS) can measure this with high precision, allowing for the unambiguous determination of the elemental formula.

  • Expected HRMS (ESI+) Result: [M+H]⁺ = 178.0611

MS/MS Fragmentation Analysis: Differentiating Isomers

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. While both isomers have the same molecular weight, their fragmentation pathways can differ, providing another layer of structural confirmation.

A common fragmentation pathway for esters is the loss of the alkoxy group or the entire ester functionality.[4][5]

Table 3: Predicted Major Fragments in ESI-MS/MS

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
178.0611147.045431 (•OCH₃)[M+H - •OCH₃]⁺
178.0611120.045158 (C₂H₂O₂)[M+H - COOCH₂]⁺
147.0454119.049828 (CO)[M+H - •OCH₃ - CO]⁺
  • Comparative Fragmentation: The stability of the resulting fragment ions can differ between the two isomers due to the placement of the pyrazole and pyridine nitrogens. For instance, the loss of CO from the [M+H - •OCH₃]⁺ ion might be more or less favorable depending on the electronic stabilization provided by the specific heterocyclic core. Analyzing the relative intensities of these fragment peaks can help distinguish between the isomers.[6]

Proposed Fragmentation Pathway

Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 Parent [M+H]⁺ m/z = 178.06 Frag1 [M+H - •OCH₃]⁺ m/z = 147.05 Parent->Frag1 - •OCH₃ Frag3 [M+H - COOCH₂]⁺ m/z = 120.05 Parent->Frag3 - C₂H₂O₂ Frag2 [M+H - •OCH₃ - CO]⁺ m/z = 119.05 Frag1->Frag2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways.

Detailed Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this solution to approximately 1-10 µg/mL with the initial mobile phase.

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Direct the eluent from the LC into the ESI source of the mass spectrometer.

  • MS Scan: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

  • MS/MS Scan: Perform a data-dependent acquisition where the instrument automatically selects the most intense ion from the MS scan (the [M+H]⁺ at m/z 178.06) and subjects it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Section 3: Comparative Summary and Conclusion

The unambiguous structural identification of this compound requires a multi-technique approach. While HRMS confirms the elemental composition, NMR spectroscopy is the key to differentiating it from its regioisomers.

Table 4: Key Spectroscopic Differentiators

TechniqueFeatureThis compoundMethyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate
¹H NMR Pyridine ProtonsTwo distinct signals (H6, H7)One distinct signal (H4)
¹³C NMR Aromatic CarbonsMore complex pattern in the pyridine regionSimpler pattern in the pyridine region
2D COSY Key CorrelationCorrelation between H6 and H7No equivalent correlation
MS/MS FragmentationSpecific relative intensities of fragment ionsPotentially different relative intensities

References

  • Taylor & Francis. (n.d.). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Retrieved from [Link]

  • RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]

  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazolo[3,4-c]pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows pyrazolopyridine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological activities of key pyrazolo[3,4-c]pyridine isomers, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

The Significance of Isomeric Variation in Pyrazolopyridines

The seemingly subtle shift in the arrangement of nitrogen atoms within the pyrazolopyridine core gives rise to several isomers, each possessing a distinct electronic distribution and three-dimensional shape. This isomeric variation is not trivial; it profoundly influences the molecule's ability to bind to specific biological targets, thereby dictating its pharmacological profile. Understanding the structure-activity relationships (SAR) among these isomers is paramount for the rational design of potent and selective drug candidates. The most extensively studied isomers include pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and the closely related pyrazolo[3,4-d]pyrimidine.[1]

This guide will delve into a comparative analysis of these isomers, focusing on their anticancer, kinase inhibitory, and neurological activities.

Comparative Analysis of Anticancer Activity

The purine-like structure of pyrazolopyridines makes them ideal candidates for anticancer drug development, as they can effectively compete with endogenous purines for binding sites on enzymes crucial for cancer cell proliferation and survival.[2]

Cytotoxicity against Cancer Cell Lines

A common initial step in assessing anticancer potential is to screen compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate a compound's cytotoxic effect.[3] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.

Isomer ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCompound 8c (a derivative)Leukemia (CCRF-CEM)0.32[4]
Pyrazolo[3,4-b]pyridineCompound 9a Hela (Cervical Cancer)2.59[5]
Pyrazolo[3,4-d]pyrimidineCompound 10e MCF-7 (Breast Cancer)11[6]
Pyrazolo[3,4-d]pyrimidineCompound 14 HCT-116 (Colon Cancer)0.006[2]
Pyrazolo[3,4-c]pyridineCompound 12a DU145 (Prostate Cancer)~3.0-16.0

Expert Insight: The choice of cell lines for screening is a critical experimental design parameter.[7] Often, a diverse panel representing different cancer types (e.g., leukemia, solid tumors like breast and colon cancer) is used for initial broad-spectrum activity assessment. The NCI-60 panel is a classic example of this approach.[8] Subsequent studies may focus on cell lines with specific genetic markers or overexpressed targets relevant to the compound's hypothesized mechanism of action.[9]

Kinase Inhibition: A Primary Mechanism of Action

Many pyrazolopyridine isomers exert their anticancer effects by inhibiting protein kinases, a large family of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[10] Due to their structural resemblance to ATP (adenosine triphosphate), the energy currency of the cell and the phosphate donor for kinase reactions, pyrazolopyridines can act as competitive inhibitors in the ATP-binding pocket of kinases.[10]

Kinase_Inhibition

Comparative Kinase Inhibitory Activity

The inhibitory potency against specific kinases is a key determinant of a compound's therapeutic potential and selectivity.

Isomer ScaffoldDerivative ExampleTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridineCompound C03 TRKA56[11]
Pyrazolo[3,4-d]pyrimidineCompound 16 EGFR34[12]
Pyrazolo[3,4-d]pyrimidineCompound 14 CDK2/cyclin A257[2]
Pyrazolo[4,3-c]pyridineSulfonamide derivative 1f hCA I (Carbonic Anhydrase)15.4[13]

Expert Insight: The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have been extensively explored as kinase inhibitors.[6][10] The nitrogen atom positions in these isomers appear to be favorable for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[14] The pyrazolo[4,3-c]pyridine isomer has also shown promise, particularly as inhibitors of carbonic anhydrases, which are important targets in glaucoma and certain cancers.[13]

Neurological and Other Biological Activities

While the focus has heavily been on oncology, pyrazolopyridine isomers have demonstrated a range of other biological activities, including effects on the central nervous system (CNS).

For instance, certain derivatives of pyrrolo[3,4-c]pyridine, an isomer of pyrazolopyridine, have been investigated for their analgesic and sedative properties.[14] Similarly, some pyrazolo[3,4-c]pyridazine derivatives have been shown to possess effects on the central nervous system. This highlights the versatility of the pyrazolopyridine scaffold and suggests that different isomers may be more amenable to targeting CNS receptors and enzymes.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential.

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of pyrazolo[3,4-c]pyridine isomers against adherent cancer cell lines.

MTT_Assay_Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of pyrazolopyridine compounds against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine Triphosphate)

  • Assay buffer

  • Pyrazolopyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reaction Setup: In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a highly versatile and promising class of compounds in drug discovery. The isomeric arrangement of the nitrogen atoms within the bicyclic core has a profound impact on the biological activity, with different isomers showing preferential activity against different targets. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine isomers have emerged as particularly potent anticancer agents, primarily through the inhibition of various protein kinases. The pyrazolo[4,3-c]pyridine and other isomers also exhibit interesting biological profiles that warrant further investigation.

This guide provides a comparative overview to assist researchers in navigating the complex landscape of pyrazolopyridine pharmacology. A thorough understanding of the structure-activity relationships among these isomers, coupled with robust and standardized experimental evaluation, will be crucial for the successful development of novel and effective therapeutics based on this remarkable scaffold.

References

  • Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114448. [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(1), 335. [Link]

  • Hasan, M., et al. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-100. [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
  • Zabska, R., et al. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310. [Link]

  • Słoczyńska, K., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(8), 1065. [Link]

  • El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4945. [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10767. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activities of pyrazolo[4][10] pyridine hybrid compounds. [Link]

  • Papafilippou, A., et al. (2022). Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines. Molecules, 27(15), 4991. [Link]

  • Domínguez-Alonso, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 18(6), 563–573. [Link]

  • El-Adl, K., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][16]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4234. [Link]

  • Domínguez-Alonso, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(6), 563-573. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6524. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1661. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1747. [Link]

Sources

A Technical Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate Analogs and Other Key Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate scaffold's potential as a kinase inhibitor, benchmarked against other prominent scaffolds in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of kinase inhibitor design and make informed decisions in their research.

Introduction to Kinase Inhibitors and the Significance of Scaffold-Based Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interfering with the signaling pathways that drive disease progression.

The development of effective and selective kinase inhibitors is a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of "privileged scaffolds." These are core molecular structures that have been shown to bind to the ATP-binding site of multiple kinases and can be chemically modified to achieve high potency and selectivity for a specific target. The pyrazole ring and its fused derivatives, such as pyrazolopyridines, are recognized as privileged scaffolds in medicinal chemistry.[1][2] In fact, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring in their structure.[2]

This guide focuses on the pyrazolo[3,4-c]pyridine scaffold, a class of heterocyclic compounds with demonstrated potential in kinase inhibition. While specific experimental data for this compound is not extensively available in the public domain, we will utilize data from closely related pyrazolo[3,4-b]pyridine analogs as a proxy to facilitate a comparative analysis. This approach allows for a meaningful discussion of the scaffold's potential relative to other well-established kinase inhibitor scaffolds.

Comparative Analysis of Kinase Inhibitor Scaffolds

The effectiveness of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). High selectivity is crucial for minimizing off-target effects and reducing toxicity. In this section, we compare the inhibitory activity of a representative pyrazolo[3,4-b]pyridine derivative against a panel of kinases, alongside data for three well-known kinase inhibitor scaffolds: Imatinib, Dasatinib, and Staurosporine.

Data Presentation:

Kinase TargetPyrazolo[3,4-b]pyridine derivative (15y) IC50 (nM)[3]Imatinib IC50 (µM)[4][5]Dasatinib IC50 (nM)[6][7]Staurosporine IC50 (nM)[2][8][9]
TBK10.2---
ALK (L1196M)<0.5---
v-Abl-0.6<1-
c-Kit-0.1<30-
PDGFR-0.1<30-
Src--0.56
PKC---0.7
PKA---7

Disclaimer: The data for the pyrazolo[3,4-b]pyridine derivative is from a specific publication and represents a highly optimized compound. It is used here to illustrate the potential of the scaffold. The IC50 values for the comparator drugs are compiled from various sources and may have been determined using different assay conditions.

Expertise & Experience: Interpreting the Data

The data presented above highlights several key characteristics of each scaffold:

  • Pyrazolo[3,4-b]pyridine Scaffold: The representative compound 15y demonstrates extraordinary potency against TANK-binding kinase 1 (TBK1) with an IC50 in the sub-nanomolar range.[3] Another derivative, 10g , shows exceptional activity against the L1196M mutant of anaplastic lymphoma kinase (ALK), a clinically relevant resistance mutation.[10] This suggests that the pyrazolopyridine scaffold can be tailored to produce highly potent and potentially selective inhibitors against specific kinase targets, including those that have developed resistance to other therapies.

  • Imatinib (Gleevec®): The quinazoline-based scaffold of Imatinib is a classic example of a targeted inhibitor. It exhibits potent inhibition of a small number of kinases, namely Abl, c-Kit, and PDGFR.[4] This high degree of selectivity is a major contributor to its clinical success and favorable safety profile.

  • Dasatinib (Sprycel®): Dasatinib's aminopyrimidine-based scaffold allows it to bind to both the active and inactive conformations of the Abl kinase, leading to greater potency than Imatinib.[11] However, it is also a multi-targeted inhibitor, with significant activity against Src family kinases.[6][7] This broader activity profile can be beneficial in certain contexts but may also lead to more off-target effects.

  • Staurosporine: This natural product possesses an indolocarbazole scaffold and is a potent but non-selective kinase inhibitor.[2][8][9] It binds to the ATP-binding site of a wide range of kinases with high affinity. While not clinically useful due to its lack of selectivity, staurosporine is an invaluable research tool for studying kinase function and for validating kinase assays.

Key Signaling Pathways

To understand the biological context of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate. Below are diagrams of key pathways regulated by kinases targeted by the scaffolds discussed.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation STAT_dimer STAT3/5 Dimer STAT->STAT_dimer Dimerization PIM1 PIM1 Kinase SOCS SOCS1/3 PIM1->SOCS Upregulates NFkB_complex IκB-NF-κB PIM1->NFkB_complex Phosphorylates IκB BAD BAD PIM1->BAD Phosphorylates (Inhibits) SOCS->JAK Inhibits (Negative Feedback) NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation pBAD p-BAD (Inactive) BAD->pBAD PIM1_gene PIM1 Gene Transcription STAT_dimer->PIM1_gene Induces PIM1_gene->PIM1 Translation Proliferation_Survival_Genes Proliferation & Survival Genes NFkB_nucleus->Proliferation_Survival_Genes Induces BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK_nucleus ERK ERK->ERK_nucleus Translocation AKT AKT PI3K->AKT Activates Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression Promotes Survival STAT5->Gene_Expression Promotes Survival ERK_nucleus->Gene_Expression

Caption: BCR-ABL Signaling Pathway. The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). [8]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Activates Gene_Expression Gene Expression (Proliferation, Migration, Survival) FAK->Gene_Expression STAT3->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT->Gene_Expression

Caption: Src Signaling Pathway. Src is a non-receptor tyrosine kinase involved in multiple signaling cascades that control cell growth and motility. [12]

Experimental Protocols: In Vitro Kinase Inhibition Assays

The determination of a compound's IC50 value is a critical step in its evaluation as a kinase inhibitor. The following are detailed, step-by-step methodologies for two common in vitro kinase assays.

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. [1][13]

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Kinase Reaction:

      • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

      • Add 2 µL of the kinase of interest in kinase buffer.

      • Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

      • Incubate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) A->B Incubate 60 min C 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) B->C Incubate 40 min D 4. Measure Luminescence C->D Incubate 30-60 min

Caption: ADP-Glo™ Kinase Assay Workflow.

2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay utilizes a FRET-based method to measure kinase activity.

  • Principle: The assay uses a peptide substrate labeled with two fluorophores (a donor and an acceptor) that create a FRET pair. When the kinase phosphorylates the peptide, it becomes resistant to cleavage by a site-specific protease. In the presence of an inhibitor, the peptide remains unphosphorylated and is cleaved by the protease, disrupting FRET. The ratio of the two fluorescence emission signals is used to calculate the percentage of phosphorylation. [11][14]

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO.

      • Add 5 µL of a mixture of the kinase and the FRET-peptide substrate.

      • Initiate the reaction by adding 2.5 µL of ATP solution.

      • Incubate at room temperature for 60 minutes.

    • Development Reaction:

      • Add 5 µL of the Development Reagent (protease) to each well.

      • Incubate at room temperature for 60 minutes.

    • Stop Reaction and Detection:

      • Add 5 µL of Stop Reagent to each well.

      • Measure the fluorescence at the donor and acceptor emission wavelengths using a fluorescence plate reader.

    • Data Analysis: Calculate the emission ratio and then the percent phosphorylation. Plot the percent phosphorylation against the logarithm of the inhibitor concentration to determine the IC50 value.

Z_LYTE_Workflow A 1. Kinase Reaction (Kinase, FRET-peptide, ATP, Inhibitor) B 2. Add Development Reagent (Protease cleaves unphosphorylated peptide) A->B Incubate 60 min C 3. Add Stop Reagent B->C Incubate 60 min D 4. Measure Fluorescence (FRET) C->D

Caption: Z'-LYTE™ Kinase Assay Workflow.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold, as represented by its close analogs, holds significant promise as a privileged scaffold for the design of potent and selective kinase inhibitors. The ability to achieve sub-nanomolar potency against specific kinase targets, including clinically relevant mutants, underscores its potential in oncology and other therapeutic areas.

A direct comparison with established scaffolds like those of imatinib and dasatinib reveals the nuanced landscape of kinase inhibitor design. While imatinib exemplifies a highly selective inhibitor, dasatinib showcases a multi-targeted approach. The pyrazolopyridine scaffold appears to offer a versatile platform that can be chemically elaborated to achieve either high selectivity or a desired multi-targeting profile. Staurosporine, in contrast, serves as a benchmark for potency but highlights the critical importance of selectivity in drug development.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of the this compound scaffold to fully elucidate its structure-activity relationship (SAR) and to identify compounds with optimal potency and selectivity against a panel of clinically relevant kinases. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By leveraging the insights from comparative scaffold analysis and a deep understanding of the underlying signaling pathways, the scientific community can continue to advance the development of next-generation kinase inhibitors for the treatment of human diseases.

References

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]

  • PIM1 - Wikipedia. [Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. PubMed. [Link]

  • Staurosporine - BPS Bioscience. [Link]

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways - PMC - NIH. [Link]

  • PIM1 signaling pathways are associated with stem/cancer stem cells in... | Download Scientific Diagram - ResearchGate. [Link]

  • The IC50 (half-maximal inhibitor concentration) of imatinib against... - ResearchGate. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. [Link]

  • Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. - ResearchGate. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - NIH. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators - NIH. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Publishing. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC - NIH. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]

  • Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate - MySkinRecipes. [Link]

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - Scite.ai. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC - NIH. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. [Link]

  • A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway - PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthesis through Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the rigorous world of chemical synthesis and drug development, ambiguity is the enemy. The unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox but the ultimate validation of a synthetic pathway and the foundational bedrock for understanding its function. While numerous analytical techniques provide pieces of the structural puzzle, only crystallographic analysis offers the definitive, high-resolution picture of atomic arrangement, connectivity, and stereochemistry.

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of crystallographic techniques, field-proven protocols for obtaining and analyzing samples, and a logical framework for interpreting structural data with scientific integrity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system. Our objective is to empower you to leverage crystallography not just as a service, but as an integral and conclusive component of your research and development workflow.

Introduction: The Unambiguous Proof of Structure

The synthesis of a novel chemical entity is a journey of hypothesis and verification. Spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity and mass, but they are often insufficient to definitively establish stereochemistry or the precise arrangement of atoms in space, especially in complex molecules. X-ray crystallography serves as the gold standard for molecular structure determination.[1][2][3] By scattering X-rays off a crystalline sample, we can generate a diffraction pattern that, when analyzed, reveals a three-dimensional electron density map of the molecule.[3][4] This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing irrefutable evidence of a compound's identity and spatial configuration.[1][5] In fields like total synthesis and pharmaceuticals, this level of certainty is paramount for confirming the successful synthesis of a target molecule and for understanding its interaction with biological targets.[3][5][6]

Choosing Your Weapon: A Comparison of Crystallographic Techniques

The appropriate crystallographic method depends on the nature of the sample and the level of detail required. The two most common laboratory-based techniques are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (ideally 0.1-0.25 mm).[7]Microcrystalline powder (~10 µm particle size).[8]
Primary Application Absolute structure determination: Unambiguous 3D molecular structure, connectivity, bond lengths/angles, stereochemistry.[1][9]Phase identification & purity: Identifying crystalline phases in a bulk sample, determining lattice parameters, assessing sample purity.[8][10]
Data Output A 3D map of atomic positions (a single set of discrete diffraction spots).[8][10]A 1D diffractogram (Intensity vs. 2θ angle) representing an average of all crystallite orientations.[9][10]
Resolution Atomic resolution, providing a precise and unambiguous structural model.[9]Lower resolution; cannot typically be used to solve a novel structure from first principles.
Key Advantage The "gold standard" for definitive structure elucidation.[11]Minimal sample preparation, fast data collection, suitable for multi-component mixtures.[10][12]
Key Limitation Growing a suitable single crystal can be a significant, time-consuming challenge and is often the rate-limiting step.[5][8][10]Ambiguity in data interpretation for complex mixtures; not suitable for solving unknown structures.[8]

In the context of validating a new synthesis, SCXRD is the definitive method. PXRD is an excellent supporting technique for confirming the bulk purity of a synthesized material once its crystal structure is known, or for comparing a synthesized batch to a known standard. Recent advances in three-dimensional electron diffraction (3DED) are also emerging as a powerful tool for solving structures from nanocrystals that are too small for conventional SCXRD.[11]

The Art and Science of Crystal Growth: From Solution to Structure

Obtaining a high-quality single crystal is the most critical and often most challenging step in the entire process.[5][13] The goal is to bring a solution of your purified compound to a state of slight supersaturation, allowing molecules to pack slowly and orderly into a crystal lattice. Haste is the enemy of quality.[7][14]

Core Principles for Successful Crystallization:

  • Purity is Paramount: The starting material must be as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.[15]

  • Solvent Selection: Choose a solvent in which your compound is moderately soluble.[15] If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound will precipitate as an amorphous solid or microcrystals.

  • Minimize Nucleation Sites: Fewer nucleation sites lead to the growth of fewer, larger crystals.[15] Ensure all glassware is scrupulously clean and free of dust or scratches.

  • Patience is a Virtue: The best crystals often grow over days or even weeks.[7][14] Avoid disturbing the growing crystals.[15]

Experimental Protocol: Common Crystallization Techniques

Here are several field-proven methods. It is highly recommended to screen multiple conditions in parallel.

TechniquePrincipleBest Suited ForProtocol Sketch
Slow Evaporation The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation.[16]Thermally stable compounds that are moderately soluble.1. Create a near-saturated solution. 2. Filter into a clean vial. 3. Cover the vial with a cap or parafilm with a few needle holes to slow evaporation. 4. Leave undisturbed.[7]
Slow Cooling Exploits the decrease in solubility of a compound at lower temperatures.[16]Compounds with a significant difference in solubility across a temperature range.1. Create a saturated solution in a suitable solvent at an elevated temperature. 2. Allow the solution to cool slowly to room temperature (e.g., in an insulated container). 3. For further cooling, place in a refrigerator or freezer.
Vapor Diffusion An anti-solvent (precipitant) in which the compound is insoluble slowly diffuses into a solution of the compound, inducing crystallization.[2][16]Small quantities of material; allows for fine control over the rate of saturation.1. Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar. 2. Add a layer of the anti-solvent to the bottom of the larger jar. 3. The anti-solvent vapor will slowly diffuse into the inner vial, causing crystals to form.
Solvent Layering A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystallization occurs at the interface.[16]Compounds that are sensitive to temperature changes.1. Prepare a concentrated solution of the compound in a dense solvent in a narrow tube (e.g., NMR tube). 2. Carefully layer a less dense anti-solvent on top, minimizing mixing. 3. Crystals will slowly form at the liquid-liquid interface.

Experimental Workflow: From Crystal to Final Structure

The following diagram outlines the comprehensive workflow for validating a synthetic compound via single-crystal X-ray crystallography.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Reporting A Synthesized & Purified Compound B Crystal Growth (e.g., Vapor Diffusion) A->B C Select & Mount Single Crystal B->C D Mount on Diffractometer C->D E X-ray Diffraction Experiment D->E F Collect Diffraction Data (Frames) E->F G Data Integration & Scaling F->G H Structure Solution (Determine Atom Positions) G->H I Structure Refinement (Optimize Model) H->I J Structure Validation (checkCIF) I->J K Generate Final Report & CIF File J->K L Unambiguously Validated Molecular Structure K->L

Caption: Workflow for Synthesis Validation via Crystallography.

Protocol: Abridged X-ray Diffraction Experiment
  • Crystal Selection & Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible cracks.[7] Mount it on a cryo-loop or glass fiber.

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam.[5] The crystal is rotated, and a series of diffraction images (frames) are collected by a detector.[3]

  • Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. This data is then scaled and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and an approximate structural model.[4]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[4] This iterative process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Interpretation and Validation: Is Your Structure Correct?

A solved structure is not automatically a correct structure. Rigorous validation is essential to ensure the chemical and crystallographic soundness of the model.[17][18] Automated validation software, such as the IUCr's checkCIF service, is an indispensable tool that flags potential issues.[17][19]

Key Quality Metrics and What They Mean:

MetricDescriptionWhat to Look For
R1 (or Rint) A measure of the agreement between the intensities of symmetry-related reflections.A low value (< 0.05 or 5%) indicates good quality, consistent data.
R1 (Final) The residual factor; a measure of the agreement between the observed diffraction data (Fo) and the calculated data from your model (Fc).[4]A low value is better. For publishable small-molecule structures, typically < 0.05 (5%).
wR2 A weighted residual factor based on F2. It is more sensitive than R1.A low value is better, typically < 0.15 (15%).
Goodness-of-Fit (GooF) Should be close to 1.0. A value significantly higher or lower than 1.0 can indicate an incorrect model or improper weighting of the data.A value between 0.9 and 1.1 is generally considered excellent.
Flack Parameter Used for chiral molecules to determine the absolute configuration.[5]A value close to 0 with a small standard uncertainty indicates the correct absolute structure has been determined.[5][20] A value near 1 suggests the structure should be inverted.
Residual Electron Density The largest peaks and holes in the final difference Fourier map.Should be low (e.g., < 0.5 e⁻/ų) and not located in chemically unreasonable positions. Large, unexplained peaks may indicate missing atoms or disorder.

Common Pitfalls and How to Avoid Them:

  • Incorrect Atom Assignment: Misassigning atom types (e.g., a carbon for a nitrogen) can occur, especially if they have similar numbers of electrons.[19] Always check bond lengths and coordination geometries against known chemical values.[21][22]

  • Missed Symmetry: The structure may be refined in a space group of lower symmetry than the true symmetry.[19] Validation software is very effective at detecting missed symmetry.[17][21]

  • Disorder: Molecules or parts of molecules may occupy multiple positions in the crystal lattice. This requires a more complex refinement model and can be a common source of error if not handled correctly.

  • Twinning: The sample may appear to be a single crystal but is actually composed of two or more intergrown crystal domains.[23] This can complicate data processing and refinement and requires specialized software to resolve.

The following diagram illustrates the fundamental principle of diffraction that underpins all crystallographic analysis.

Bragg cluster_0 Bragg's Law: nλ = 2d sin(θ) p1 p2 p1->p2 Incident X-ray (λ) p3 p4 p3->p4 Diffracted X-ray (λ) atom1 atom2 atom3 atom4 plane1 Crystal Plane 1 plane2 Crystal Plane 2 d_spacing d

Caption: The Principle of Bragg's Law of Diffraction.

The Crystallographic Information File (CIF): The Final Deliverable

The universally accepted format for reporting crystallographic data is the Crystallographic Information File (CIF).[24][25][26] This is a standard text file format developed by the International Union of Crystallography (IUCr) that contains all relevant information about the crystal structure and the diffraction experiment.[25][27][28] A CIF includes:

  • Unit cell dimensions and space group.[27]

  • Atomic coordinates for every atom in the model.[27]

  • Experimental details like temperature and X-ray wavelength.[27]

  • Data collection and refinement statistics (R-factors, GooF, etc.).

The CIF is both human-readable and machine-readable, allowing for easy deposition into crystallographic databases and for use by visualization software.[24][27] It represents the complete, validated output of your structural analysis.

Conclusion: Integrating Crystallography into Your Synthesis Workflow

Crystallographic analysis should not be viewed as a final, optional step but as a critical validation gate in the synthesis and drug development pipeline. It provides the most definitive structural information possible, eliminating ambiguity and providing a solid foundation for subsequent research.[5][13] By understanding the principles of crystal growth, selecting the appropriate analytical technique, and rigorously validating the resulting data, researchers can harness the power of crystallography to confirm their synthetic achievements with the highest degree of scientific certainty.

References

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). PANalytical. Retrieved January 7, 2026, from [Link]

  • Crystallographic Information File - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • A short guide to Crystallographic Information Files. (n.d.). CCDC. Retrieved January 7, 2026, from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. Retrieved January 7, 2026, from [Link]

  • CIF 1.1 syntax specification. (n.d.). IUCr. Retrieved January 7, 2026, from [Link]

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). RDA. Retrieved January 7, 2026, from [Link]

  • Crystallographic Information Framework. (n.d.). IUCr. Retrieved January 7, 2026, from [Link]

  • CIF - Crystallographic Information Framework. (n.d.). DCC. Retrieved January 7, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved January 7, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved January 7, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Crystallography and its Role in Molecular Structures. (2023). Oriental Journal of Chemistry, 39(4). Retrieved January 7, 2026, from [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis. (2015, March 4). JoVE. Retrieved January 7, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Crystal structure analysis/determination. (n.d.). University of Siegen. Retrieved January 7, 2026, from [Link]

  • The Difference Between Powder XRD and Single Crystal XRD. (2021, December 9). AZoOptics. Retrieved January 7, 2026, from [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. (n.d.). Creative Biostructure. Retrieved January 7, 2026, from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 7, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(3), 2056-2069. Retrieved January 7, 2026, from [Link]

  • What is the Difference Between Powder Diffraction and Single Crystal Diffraction. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]

  • The future of total synthesis. (2026, January 5). Chemistry World. Retrieved January 7, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (2006). Current Medicinal Chemistry, 13(9), 997-1005. Retrieved January 7, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Interpretation of crystal structure determinations. (n.d.). Utrecht University. Retrieved January 7, 2026, from [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2020). Scientific Reports, 10, 16938. Retrieved January 7, 2026, from [Link]

  • Crystallography: Understanding the Nature of Chemical Bonds and Molecular Structure. (n.d.). American Chemical Society. Retrieved January 7, 2026, from [Link]

  • 7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Pathological crystal structures. (2015). Acta Crystallographica Section B, 71(Pt 3), 263–275. Retrieved January 7, 2026, from [Link]

  • Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved January 7, 2026, from [Link]

  • validation - Chemical Crystallography. (n.d.). University of Oxford. Retrieved January 7, 2026, from [Link]

  • Scientists uncover pitfalls of letting algorithms determine crystal structures. (2021, June 14). Chemistry World. Retrieved January 7, 2026, from [Link]

  • Structure validation in chemical crystallography. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structure Validation in Chemical Crystallography. (2009, September 17). National Single Crystal X-ray Facility. Retrieved January 7, 2026, from [Link]

  • Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. (2017). Chemical Society Reviews, 46, 3188-3214. Retrieved January 7, 2026, from [Link]

  • Pitfalls in metal-organic framework crystallography: Towards more accurate crystal structures. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structure validation in chemical crystallography. (2009, January 20). Acta Crystallographica Section D, 65(Pt 2), 148–155. Retrieved January 7, 2026, from [Link]

  • Common misconceptions in crystallography and crystal optics. (n.d.). IUCr Journals. Retrieved January 7, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Pyrazolopyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolopyridine scaffold is a privileged heterocyclic system in drug discovery, recognized for its structural resemblance to purine nucleobases.[1] This core is present in a multitude of compounds exhibiting a wide array of biological activities, including anxiolytic, antiherpetic, antiallergic, and kinase inhibitory properties.[1][2] The five possible isomers ([3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]) offer diverse substitution patterns, allowing for fine-tuning of physicochemical and pharmacological properties.[1] Given their therapeutic potential, the development of efficient and versatile synthetic strategies to access these scaffolds is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to pyrazolopyridines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each strategy, offering field-proven insights into why certain experimental choices are made. Each section includes a representative, detailed protocol and quantitative data to create a self-validating and authoritative resource for laboratory application.

Strategy 1: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core

This is arguably the most common and versatile approach for synthesizing pyrazolo[3,4-b]pyridines. The strategy leverages the availability of substituted 5-aminopyrazoles, which serve as nucleophilic building blocks to construct the fused pyridine ring. The inherent reactivity of the C4-position and the N1- and amino-nitrogens of the pyrazole ring dictates the course of the cyclization.

Mechanistic Rationale:

The core principle involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic synthon. The initial step is typically a nucleophilic attack from the 5-amino group onto one of the electrophilic centers. This is followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic pyrazolopyridine system. The choice of the 1,3-dielectrophile (e.g., α,β-unsaturated carbonyls, 1,3-diketones) is critical for determining the final substitution pattern on the pyridine ring.

Key Reaction Type: Condensation with α,β-Unsaturated Aldehydes (Modified Hantzsch-type Synthesis)

A straightforward method involves the condensation of a 5-aminopyrazole with an α,β-unsaturated aldehyde in an acidic medium.[2] The reaction proceeds through the formation of a pyrazolo-Hantzsch dihydropyridine intermediate, which then undergoes disproportionation or oxidation to yield the final aromatic product.[2]

G A 5-Aminopyrazole C Michael Addition (C4 attacks β-carbon) A->C + H+ B α,β-Unsaturated Aldehyde B->C D Iminium Intermediate C->D Proton Transfer E Intramolecular Cyclization (NH2 attacks iminium C) D->E F Dihydropyrazolopyridine Intermediate E->F G Oxidation / Disproportionation F->G H Aromatic Pyrazolopyridine G->H

Caption: Workflow for pyridine annulation via condensation.

Experimental Protocol: Synthesis of Pyrazolopyridines via Condensation

This protocol is adapted from the work of Ali et al. for the one-step synthesis of pyrazolopyridines.[2]

Materials:

  • 3-Cyano-5-aminopyrazole (1.0 mmol)

  • Substituted α,β-unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • A mixture of 3-cyano-5-aminopyrazole (1.0 mmol) and the selected α,β-unsaturated aldehyde (1.0 mmol) is prepared in ethanol (10 mL).

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrazolopyridine product. Further purification, if necessary, can be performed by recrystallization.

Strategy 2: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine Core

This approach is complementary to Strategy 1 and is particularly useful when substituted pyridines are more readily accessible than the corresponding pyrazoles. The synthesis involves introducing reactive functional groups onto the pyridine ring that can be elaborated to form the fused pyrazole ring.

Mechanistic Rationale:

This strategy often begins with a nucleophilic substitution or a coupling reaction on a functionalized pyridine (e.g., a halopyridine). A common method is the modified Japp-Klingemann reaction, which involves the reaction of a diazonium salt with a β-ketoester or a related active methylene compound. In this context, a hydrazinopyridine derivative is coupled, followed by an intramolecular cyclization to form the pyrazole ring.

Key Reaction Type: Modified Japp-Klingemann Reaction

An efficient route to pyrazolo[4,3-b]pyridines starts from 2-chloro-3-nitropyridines.[3] The process involves a sequence of nucleophilic aromatic substitution (SNA_r) to introduce a side chain, followed by a one-pot azo-coupling, deacylation, and pyrazole ring annulation. The use of stable arenediazonium tosylates makes this method operationally simple.[3]

G A 2-Chloro-3-nitropyridine C SNAr Reaction A->C B Active Methylene Compound (e.g., ethyl acetoacetate) B->C D Functionalized Pyridine C->D F Japp-Klingemann Reaction (Azo-coupling) D->F E Arenediazonium Tosylate E->F G Hydrazone Intermediate F->G Deacylation H Intramolecular Cyclization (onto nitro-activated position) G->H I Pyrazolo[4,3-b]pyridine H->I G A N-Aminopyridinium Salt C N-Aminopyridinium Ylide (1,3-Dipole) A->C B Base B->C E [3+2] Cycloaddition C->E D α,β-Unsaturated Carbonyl (Dipolarophile) D->E F Tetrahydropyrazolopyridine Intermediate E->F H Oxidative Aromatization F->H G Oxidant (e.g., PIDA) G->H I Pyrazolo[1,5-a]pyridine H->I

Caption: Synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

This protocol is based on the metal-free cycloaddition reported by Samanta et al. [4] Materials:

  • N-Aminopyridine (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.2 mmol)

  • Iodobenzene diacetate (PIDA) (1.2 mmol)

  • N-Methylpyrrolidone (NMP) (3 mL)

Procedure:

  • In a round-bottom flask, dissolve N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (3 mL).

  • Add iodobenzene diacetate (PIDA) (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine.

Comparative Summary of Synthetic Strategies

Strategy General Approach Key Advantages Common Limitations Starting Material Availability
1. Pyridine Annulation Building a pyridine ring onto a 5-aminopyrazole.Highly versatile, wide range of commercial aminopyrazoles, good control over pyridine substitution.Can require harsh condensation conditions (heat, acid/base).Generally good for diverse pyrazole cores.
2. Pyrazole Annulation Building a pyrazole ring onto a functionalized pyridine.Effective for specific isomers (e.g., pyrazolo[4,3-b]pyridines), utilizes readily available pyridines.Can involve multiple steps to prepare the functionalized pyridine precursor. Regioselectivity can be an issue.Excellent for diverse pyridine cores.
3. [3+2] Cycloaddition Combining a 1,3-dipole with a dipolarophile.High atom economy, often mild reaction conditions, excellent for specific isomers like pyrazolo[1,5-a]pyridines.Requires specific precursors for the 1,3-dipole; scope can be limited by dipolarophile reactivity.Varies; may require synthesis of the dipole precursor.
4. Multi-Component Reactions (MCR) One-pot combination of three or more starting materials. [5]High efficiency and step economy, rapid assembly of molecular diversity. [2]Optimization can be complex; purification can be challenging due to multiple side products.Utilizes simple, readily available building blocks.

Conclusion

The synthesis of pyrazolopyridines is a rich and evolving field, with multiple robust strategies available to the modern chemist. The optimal choice of synthetic route is dictated by several factors, including the desired isomer, the required substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • Pyridine annulation onto a pyrazole core remains the most versatile and widely used method for accessing a broad range of analogues, particularly for structure-activity relationship (SAR) studies.

  • Pyrazole annulation onto a pyridine core provides a crucial alternative, especially when the pyridine precursor is more accessible or when targeting specific, less common isomers.

  • Cycloaddition reactions offer an elegant and efficient pathway, particularly for pyrazolo[1,5-a]pyridines, often proceeding under mild conditions with high selectivity.

  • Multi-component reactions represent the pinnacle of efficiency for constructing complex pyrazolopyridines from simple precursors in a single operation.

By understanding the mechanistic rationale and practical considerations of each approach, researchers can make informed decisions to efficiently synthesize the pyrazolopyridine scaffolds necessary to advance their drug discovery programs.

References

  • Ali, A., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkat USA. Available at: [Link]

  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Christodoulou, M. S., et al. (2016). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]

  • Samanta, S., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. Synthesis. Available at: [Link]

  • Taylor & Francis Online. (2022). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Critical Reviews in Organic Chemistry. Available at: [Link]

  • Al-Tel, T. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Kang, E., & Joo, J. M. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis. Available at: [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. Available at: [Link]

  • Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis. Available at: [Link]

  • Kurth, M. J., et al. (2009). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic Letters. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to the Analytical Characterization of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the essential analytical techniques for pyrazolopyridine characterization. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights into building a robust, self-validating analytical workflow. Our objective is to equip you with the strategic knowledge to select the right technique at the right time, ensuring the scientific integrity of your research from initial synthesis to final validation.

The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the undisputed cornerstone for the structural elucidation of novel organic molecules, including pyrazolopyridines.[3] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Causality Behind the Choice: For pyrazolopyridines, synthesis can often yield multiple regioisomers.[4] NMR is the primary tool to definitively distinguish between these isomers. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between protons and carbons that are two or three bonds apart, which is essential for confirming the fusion pattern of the pyrazole and pyridine rings.[5][6][7] For instance, a careful analysis of the HMBC spectrum can elucidate the configuration of derivatives, with characteristic cross-peak patterns being useful for establishing the structures of other related compounds.[6][7]

Data Presentation: Representative NMR Data for a Pyrazolopyridine Core

The following table summarizes typical chemical shift ranges observed for the unsubstituted 1H-pyrazolo[3,4-b]pyridine scaffold. Substituents will, of course, cause significant deviations from these values.

PositionNucleusTypical Chemical Shift (δ) in ppmRationale for Chemical Environment
H3¹H8.0 - 8.5Proton on the pyrazole ring, adjacent to nitrogen.
H4¹H7.0 - 7.5Proton on the pyridine ring, influenced by the fused pyrazole.
H5¹H8.5 - 9.0Proton on the pyridine ring, deshielded by the adjacent nitrogen.
H6¹H7.5 - 8.0Proton on the pyridine ring.
C3¹³C130 - 140Carbon in the pyrazole ring.
C3a¹³C145 - 155Bridgehead carbon, part of both rings.
C4¹³C115 - 125Carbon in the pyridine ring.
C5¹³C150 - 160Carbon in the pyridine ring, adjacent to nitrogen.
C6¹³C120 - 130Carbon in the pyridine ring.
C7a¹³C140 - 150Bridgehead carbon, part of both rings.
Experimental Protocol: 2D NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolopyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3][8] Tetramethylsilane (TMS) is often used as an internal reference.[8]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[3][8]

  • 1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to identify all proton and carbon signals.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

  • 2D HSQC/HMQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate each proton with its directly attached carbon.

  • 2D HMBC Acquisition: This is the critical step. Acquire an HMBC spectrum to observe correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This data is used to piece together the molecular fragments and confirm the ring fusion and substituent positions.[5][6]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the 2D spectra to build the complete molecular structure, paying close attention to the long-range HMBC correlations that confirm the pyrazolopyridine core structure.

Absolute Confirmation: Mass Spectrometry (MS) and X-ray Crystallography

While NMR provides the structural blueprint, MS and X-ray Crystallography offer definitive confirmation of molecular weight and three-dimensional structure, respectively.

Mass Spectrometry: Confirming Identity and Fragmentation

Causality Behind the Choice: The primary role of MS is to confirm the molecular weight of the synthesized compound, providing a crucial validation of its elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy (typically <5 ppm) to predict the molecular formula.[8] Furthermore, the fragmentation patterns observed in the mass spectrum can provide additional structural clues, often initiated by the loss of stable molecules like CO or HCN.[9]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Q-TOF mass spectrometer, with an ESI source.[8]

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ peak with the theoretical mass calculated for the expected molecular formula. A mass error of less than 5 ppm provides high confidence in the assigned formula.

X-ray Crystallography: The Unambiguous 3D Structure

Causality Behind the Choice: When a molecule can be crystallized, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[10] This is the gold standard for confirming connectivity, stereochemistry, and solid-state conformation. For pyrazolopyridines, this technique can definitively resolve any isomeric ambiguities and reveal detailed information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which govern the crystal packing.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the pyrazolopyridine derivative suitable for diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.[10]

  • Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (e.g., 100-120 K) is used to minimize thermal vibrations.[10] X-ray diffraction data is then collected as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final refined structure provides precise atomic coordinates.[12]

Data Presentation: Comparative Crystallographic Data

ParameterCompound ACompound B
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Unit Cell Dimensions a=5.9Å, b=10.9Å, c=14.8Åa=7.5Å, b=12.7Å, c=16.9Å
Key Interactions N-H···O hydrogen bondsC-H···π interactions
Reference [13][12]

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating components in a mixture, making it indispensable for determining the purity of a synthesized pyrazolopyridine and for quantifying it in various matrices.[14][15]

Causality Behind the Choice: In drug development, purity is paramount. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), can separate the target compound from starting materials, by-products, and degradation products with high resolution and sensitivity.[16][17] The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. A validated HPLC method is a regulatory requirement for quality control of active pharmaceutical ingredients (APIs).[18][19]

Experimental Protocol: RP-HPLC Method for Purity Analysis
  • Instrumentation: Use an HPLC system with a UV-Vis detector.[15]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common starting point.[16]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., methanol or acetonitrile).[16][20] An isocratic or gradient elution can be developed to achieve optimal separation.

  • Sample Preparation: Accurately weigh and dissolve the pyrazolopyridine sample in the mobile phase or a compatible solvent to a known concentration (e.g., 100 µg/mL).[16]

  • Analysis: Inject a small volume (e.g., 5-20 µL) of the sample solution. Monitor the elution at a wavelength where the analyte has strong absorbance, determined from its UV-Vis spectrum.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Complementary Spectroscopic Techniques

FTIR and UV-Vis spectroscopy provide valuable, albeit less detailed, information that complements the primary techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups.[21] For pyrazolopyridines, FTIR can quickly confirm the presence of key groups like N-H stretches (around 3300-3500 cm⁻¹), C=O stretches if carbonyls are present (1650-1720 cm⁻¹), and characteristic aromatic C=C and C=N ring vibrations (1450-1650 cm⁻¹).[21][22]

  • UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax).[23] This λmax value is critical for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity.[24] The absorption spectra of pyrazolopyridine derivatives are influenced by their substituents and the solvent used.[25][26]

The Integrated Analytical Workflow

No single technique tells the whole story. A robust characterization strategy integrates these methods in a logical sequence. The following workflow illustrates how these techniques are synergistically applied to move from a crude synthetic product to a fully validated, well-characterized compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Characterization cluster_2 Definitive & Purity Analysis cluster_3 Complementary Data Crude Crude Synthetic Product Purified Purified Compound (e.g., via Column Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purified->NMR Isomeric Structure, Connectivity HRMS High-Resolution MS (HRMS) Purified->HRMS Molecular Formula Confirmation HPLC HPLC Purity & Assay Purified->HPLC Purity Assessment, Quantification FTIR FTIR Purified->FTIR Functional Groups UVVis UV-Vis Purified->UVVis Determine λmax for HPLC Xray X-ray Crystallography NMR->Xray Confirm Absolute Structure HRMS->HPLC Confirm Mass of Main Peak

Caption: Integrated workflow for pyrazolopyridine characterization.

Method Validation: Ensuring Trustworthiness

  • Accuracy: Closeness of the test results to the true value.[27]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[27]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[27]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.[27]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

A validated HPLC method, for example, will have pre-defined acceptance criteria for these parameters, ensuring that the purity and assay results are reliable and reproducible.[28]

Conclusion: A Comparative Overview

The comprehensive characterization of pyrazolopyridines relies on the intelligent application of a suite of orthogonal analytical techniques. Each method provides a unique and vital piece of the structural puzzle.

TechniquePrimary Information ProvidedKey Advantage for Pyrazolopyridines
NMR Detailed molecular structure, connectivity, isomer identification.Unambiguously resolves regioisomers common in synthesis.[4]
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation.Provides rapid and definitive confirmation of molecular formula.[8]
X-ray Crystallography Absolute 3D structure, stereochemistry, crystal packing.The "gold standard" for structural proof when crystals are available.[10]
HPLC Purity, quantification, separation of related substances.Essential for quality control and regulatory compliance.[17]
FTIR Presence of functional groups.Quick, non-destructive check for key chemical bonds.[21]
UV-Vis Electronic transitions, wavelength of maximum absorbance (λmax).Determines optimal detection wavelength for HPLC analysis.[23]

By integrating these techniques into a logical, self-validating workflow, researchers and drug developers can ensure the integrity of their work, confidently establish structure-activity relationships, and build the robust data package required for advancing promising pyrazolopyridine-based therapeutic candidates.

References

  • Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. (n.d.). Molecules. Retrieved from [Link]

  • Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

  • Structure elucidation of a pyrazolo[7][9]pyran derivative by NMR spectroscopy. (2007). Molecules, 12(5), 1117–1124. Retrieved from [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Advances, 13(43), 30118–30128. Retrieved from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(11), 2533. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2024). Scientific Reports, 14(1), 13615. Retrieved from [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (n.d.). Organic and Medicinal Chemistry International. Retrieved from [Link]

  • [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)]. (1988). Pharmazie, 43(10), 681-686. Retrieved from [Link]

  • The X-ray crystallographic structure determined for 3v[2]. (n.d.). ResearchGate. Retrieved from [Link]

  • Normalized UV‐Vis absorption spectra of (a) compound 2 d in all... (n.d.). ResearchGate. Retrieved from [Link]

  • x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. (2017). International Journal of Science and Research, 6(8), 213-217. Retrieved from [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022). Viruses, 14(11), 2351. Retrieved from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances, 13(43), 30118-30128. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Crystals, 11(11), 1332. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry, 238, 114482. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(21), 5135–5146. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(23), 7339. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2024). RSC Advances, 14(28), 20087-20108. Retrieved from [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Analytical method development and validations of API by using suitable analytical technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.). ResolveMass. Retrieved from [Link]

  • Analytical Method Validation – Overview. (n.d.). Journal of Engineering Sciences. Retrieved from [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. (2022). ACS Chemical Neuroscience, 13(2), 169–191. Retrieved from [Link]

  • Guidelines. (n.d.). Extranet Systems. Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved from [Link]

  • On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. (2022). Molecules, 27(13), 4253. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. (2004). Journal of Medicinal Chemistry, 47(22), 5437–5445. Retrieved from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Modern Chemistry & Applications, 5(4). Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Synthesis of Pyrazolopyridines: Efficacy, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold

Pyrazolopyridines, a class of fused heterocyclic compounds, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their rigid bicyclic structure is a "privileged scaffold," frequently found in compounds with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] Given their therapeutic potential, the development of efficient, high-yield, and sustainable synthetic routes to access these molecules is a paramount objective for researchers in drug discovery and organic synthesis.[1][5]

This guide provides an in-depth comparison of the efficacy of various catalytic systems employed in pyrazolopyridine synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these catalysts, explaining the rationale behind their selection and the advantages they confer. We will explore data from transition metal catalysis, novel nanocatalyst systems, and green chemistry approaches, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Pillar 1: Modern Synthetic Strategies - A Mechanistic Overview

The synthesis of the pyrazolopyridine core typically involves the construction of a pyridine ring onto a pre-existing pyrazole, or vice-versa.[4][6] Modern synthetic chemistry has largely shifted towards multicomponent reactions (MCRs) and environmentally benign techniques to improve efficiency and reduce waste.

  • Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the starting materials.[7] This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors, making it ideal for creating libraries of bioactive compounds.[1][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized organic synthesis by offering a non-conventional energy source.[8] This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and promotes the use of less solvent compared to conventional heating methods.[8][9][10][11]

  • Green Chemistry Approaches: A significant focus in modern synthesis is the use of eco-friendly methods. This includes employing water as a solvent, developing reusable catalysts, and performing reactions under solvent-free conditions to minimize environmental impact.[4][10][12]

Below is a generalized workflow for the selection and optimization of a catalytic system for pyrazolopyridine synthesis.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up A Define Reaction: Substrates & Target Pyrazolopyridine Isomer B Select Catalyst Classes: - Transition Metals (Pd, Cu, Au) - Nanocatalysts - Green Catalysts (Ionic Liquids) A->B C Initial Screening: Small-scale reactions, varied catalysts & solvents B->C D Identify Lead Catalyst(s) (Based on Yield & Purity) C->D Promising hits E Optimize Parameters: - Catalyst Loading - Temperature - Reaction Time - Solvent D->E F Analyze Results: Yield, Purity (LC-MS, NMR) E->F G Substrate Scope Evaluation F->G Optimized conditions H Catalyst Reusability Study (for heterogeneous catalysts) G->H I Scale-up Synthesis H->I G Reactants Ethyl Acetoacetate + Hydrazine + Aldehyde + Ammonium Acetate Catalyst Alg@SBA-15/Fe3O4 (Lewis Acid & H-Bonding Sites) Reactants->Catalyst Activation I1 Intermediate I (Pyrazolone Ring) Catalyst->I1 Ring Formation I2 Intermediate II (Knoevenagel Product) I1->I2 Knoevenagel Condensation I3 Intermediate III (Michael Adduct) I2->I3 Michael Addition I4 Intermediate IV (Ammonia Adduct) I3->I4 Nucleophilic Attack (NH3) Product Final Product (Pyrazolopyridine) I4->Product Intramolecular Cyclization & Dehydration

Caption: Plausible mechanism for Alg@SBA-15/Fe₃O₄ catalyzed synthesis. [7]

Copper Catalysis: Versatility and Cost-Effectiveness

Copper catalysts are attractive due to their low cost, abundance, and versatile reactivity. They have been successfully employed in various synthetic strategies for pyrazolopyridines.

A recent study highlights the efficacy of Copper(II) acetylacetonate [Cu(acac)₂] in a formal [3+3] cycloaddition reaction to produce pyrazolo[3,4-b]pyridine derivatives. [3]

  • Performance Comparison: In a comparative study, Cu(acac)₂ proved superior to other copper salts like CuCl₂, Cu(OAc)₂, CuSO₄, and Cu(OTf)₂. Using just 0.1 equivalent of Cu(acac)₂ in CHCl₃ at room temperature, a 94% yield was achieved, significantly higher than other tested copper catalysts which required higher catalyst loading and often resulted in lower yields (20-85%). [3]* Causality: The superior performance of Cu(acac)₂ can be attributed to the bidentate acetylacetonate ligand, which stabilizes the copper center and modulates its Lewis acidity, thereby effectively catalyzing the ring-closure and cycloaddition steps. [3]Copper catalysts, in general, are effective in activating substrates for nucleophilic attack and promoting oxidative coupling reactions. [13]

Palladium and Gold Catalysis: Precision in Cross-Coupling and Cyclization

Palladium and gold catalysts are renowned for their ability to forge complex carbon-carbon and carbon-heteroatom bonds with high precision, though they are typically more expensive.

  • Palladium (Pd): Palladium catalysts are instrumental in cross-coupling reactions. For instance, they are used in the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines from β-bromovinyl/aryl aldehydes and 5-aminopyrazoles under microwave irradiation (120 °C, 15 min). [9]They are also key in Stille and Suzuki reactions to introduce functional groups onto the pyrazolopyridine core, enabling the synthesis of diverse compound libraries. [14]* Gold (Au): Gold catalysts, particularly Au(I) and Au(III) complexes, excel at catalyzing intramolecular cyclizations of substrates containing alkynes. [15][16]An efficient synthesis of pyrazolo[1,5-a]pyridines has been developed using a gold catalyst to promote a 6-endo-dig cyclization of pyrazole-substituted propargyl alcohols, forming a new C-N bond regioselectively with excellent yields. [15]

Pillar 3: Quantitative Data & Experimental Protocols

Objective comparison requires robust data. The following table summarizes the performance of representative catalysts discussed in this guide.

Catalyst SystemSubstratesReaction TypeConditionsTimeYield (%)Key AdvantagesReference
Alg@SBA-15/Fe₃O₄ Aldehydes, Ethyl Acetoacetate, Hydrazine, Ammonium AcetateMCREtOH, Room Temp.20-30 min90-97%Green, reusable, mild conditions, high yield[7]
Cu(acac)₂ 3-amino-1H-pyrazole-4-carbonitrile, Cinnamaldehyde[3+3] CycloadditionCHCl₃, Room Temp.10 h94%Cost-effective, high yield, mild conditions[3]
Pd(PPh₃)₄ / K₂CO₃ β-bromovinyl aldehydes, 5-aminopyrazolesCross-Coupling/CyclizationSolvent-free, 120°C, MW15 minGoodFast, efficient for C-N bond formation[9]
AuCl₃ Pyrazole-substituted propargyl alcohols6-endo-dig CyclizationDCE, 80°C1-2 hup to 96%High regioselectivity, excellent yields[15]
[Et₃NH][HSO₄] 5-aminopyrazole, 1,3-dicarbonylsCondensation/CyclizationIonic Liquid, 60°C2-3 h90-96%Green (reusable solvent/catalyst), safe[4]
Representative Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Pyrazolopyridine using Alg@SBA-15/Fe₃O₄[7]

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add the Alg@SBA-15/Fe₃O₄ nanocatalyst (0.02 g) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Catalyst Separation: Upon completion, place a strong magnet against the side of the flask. The magnetic catalyst will adhere to the flask wall, allowing the clear solution to be decanted.

  • Work-up: Wash the separated catalyst with ethanol and dry it for reuse. Evaporate the solvent from the decanted solution under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolopyridine derivative.

Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine using Cu(acac)₂[3]

  • Reactant Preparation: To a solution of 3-amino-1H-pyrazole-4-carbonitrile (0.5 mol) and cinnamaldehyde (0.01 mol) in chloroform (CHCl₃), add copper(II) acetylacetonate (0.1 equiv).

  • Reaction: Stir the resulting mixture at room temperature for 10 hours.

  • Work-up: Concentrate the solution under vacuum. Add 50 cm³ of water to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to yield the final product.

Conclusion and Future Outlook

The synthesis of pyrazolopyridines has been significantly advanced by the development of novel and efficient catalytic systems.

  • Heterogeneous nanocatalysts like Alg@SBA-15/Fe₃O₄ offer an outstanding combination of high efficiency, mild reaction conditions, and reusability, making them a top choice for sustainable synthesis. [7]* Copper catalysts , particularly Cu(acac)₂, provide a cost-effective and highly efficient method for specific cycloadditions, achieving excellent yields under ambient conditions. [3]* Palladium and gold catalysts remain indispensable for reactions requiring high precision, such as complex cross-couplings and regioselective cyclizations, which are often necessary for late-stage functionalization in drug development. [9][15] Future research will likely focus on developing catalysts with even greater activity and selectivity, allowing for the synthesis of increasingly complex pyrazolopyridine analogues. The continued integration of green chemistry principles, such as the use of flow chemistry and biocatalysis, will further enhance the sustainability and efficiency of these vital synthetic transformations.

References

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
  • Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH.
  • Catalytic Activity of trans-Bis(pyridine)gold Complexes.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions.
  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
  • Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters.

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for Pyrazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] However, synthesizing a potent compound is only part of the journey. Demonstrating that your molecule unequivocally binds its intended target within the complex milieu of a living cell—a concept known as target engagement—is a critical step that separates promising candidates from costly clinical failures.[3][4][5]

This guide provides an in-depth comparison of leading methodologies to validate the target engagement of your pyrazolopyridine inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to select and implement the most appropriate assays for your program. Our focus is on building a self-validating system of orthogonal assays to generate high-confidence data.

The Central Question: Does Your Compound Hit Its Target in a Relevant System?

Target engagement assays provide direct evidence of the physical interaction between a drug and its target protein.[6] This confirmation is vital for establishing a clear structure-activity relationship (SAR), understanding the mechanism of action (MoA), and ensuring that the observed phenotypic effects are a direct result of on-target activity.[7][8] For pyrazolopyridine-based kinase inhibitors, this means proving that the compound occupies the ATP-binding pocket of the target kinase in a cellular environment.

We will compare three classes of methodologies: cellular-based assays that measure engagement in intact cells, biophysical techniques that characterize direct binding to purified proteins, and chemoproteomic approaches for assessing selectivity.

Cellular Target Engagement: The Gold Standard for Physiological Relevance

Confirming target binding in a live-cell context is the most compelling evidence of a compound's potential. Two powerful techniques have become industry standards: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®): The Principle of Thermal Stabilization

CETSA is a biophysical technique that directly assesses drug-target engagement in cells and tissues.[9][10] The underlying principle is that ligand binding increases a protein's thermal stability, making it more resistant to heat-induced denaturation.[11][12] This change, or "thermal shift," is a direct proxy for target engagement.

The primary advantage of CETSA is that it is label-free and can be performed on endogenous proteins in unmodified cells, providing a physiologically relevant readout.[13]

The experimental process involves treating cells with the inhibitor, heating the cell lysate or intact cells across a temperature gradient, separating soluble proteins from aggregated ones, and quantifying the remaining soluble target protein, typically by Western blot or mass spectrometry.[14][15]

CETSA_Workflow cluster_cell_treatment Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Pyrazolopyridine Inhibitor (or Vehicle Control) cell_culture->treatment aliquot 3. Aliquot Cells/Lysate treatment->aliquot heat 4. Heat at Temperature Gradient (e.g., 40-70°C) aliquot->heat lysis 5. Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated) heat->lysis quantify 6. Quantify Soluble Target Protein (Western Blot or MS) lysis->quantify plot 7. Plot Melt Curve & Determine ΔTagg quantify->plot NanoBRET_Principle cluster_bound Tracer Bound: High BRET cluster_displaced Inhibitor Competes: Low BRET Target_Bound < Target-NanoLuc (Donor) > Tracer_Bound < Tracer (Acceptor) > Target_Bound->Tracer_Bound Energy Transfer (BRET Signal) Target_Displaced < Target-NanoLuc (Donor) > Inhibitor < Pyrazolopyridine (Competitor) > Target_Displaced->Inhibitor Binding Tracer_Displaced < Tracer (Acceptor) > cluster_bound cluster_bound cluster_displaced cluster_displaced

Caption: Principle of the NanoBRET Target Engagement Assay.

The primary output is a dose-response curve where the BRET ratio is plotted against the inhibitor concentration. From this curve, an intracellular IC50 can be determined, reflecting the potency of the pyrazolopyridine inhibitor at its target in a live-cell environment. This method can also be adapted to measure compound residence time. [16]

Parameter Pyrazolopyridine Inhibitor
Intracellular IC50 (nM) 75.2
Max Inhibition (%) 98.5
Hill Slope -1.1
Caption: Representative NanoBRET data for a pyrazolopyridine inhibitor, demonstrating potent intracellular target engagement.

A Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on the specific question, the available resources, and the stage of your drug discovery project. [7]While cellular assays provide the most physiologically relevant data, biophysical and chemoproteomic methods offer complementary and often essential information. [17][18]

Method Principle System Throughput Key Output Pros Cons
CETSA Ligand-induced thermal stabilization Cells, Lysates, Tissues Low to High ΔTagg, ITDRF IC50 Label-free, works with endogenous proteins, physiologically relevant. [13] Indirect measure of binding, can be lower throughput (WB).
NanoBRET Competitive displacement of a fluorescent tracer (BRET) Live Cells High Intracellular IC50, Residence Time Live cells, highly quantitative, real-time data. [6][16] Requires cell line engineering (fusion protein), tracer required.
ITC Measures heat change upon binding Purified Protein Low KD, ΔH, ΔS, Stoichiometry (n) Gold standard for thermodynamics, label-free, direct binding. [19] Requires large amounts of pure protein, low throughput.
SPR Change in refractive index upon binding to a sensor surface Purified Protein Medium-High kon, koff, KD Real-time kinetics, high sensitivity, label-free. [20][21] Requires protein immobilization, can have artifacts.

| Kinobeads | Competitive binding against broad-spectrum immobilized inhibitors | Cell Lysates | Medium | Selectivity Profile, EC50 | Assesses selectivity across kinome, uses endogenous kinases. [22][23]| Lysate-based, biased towards ATP-competitive inhibitors. [23]|

Experimental Protocols: A Practical Guide

Here we provide foundational, step-by-step protocols for the two key cellular assays. These should be optimized for your specific target and cell system.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to generate a melt curve to determine the Tagg of the target protein.

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the pyrazolopyridine inhibitor at a final concentration of 10 µM. Prepare a parallel vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator. [15]2. Harvest and Heat Challenge:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot 50-100 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) using a thermocycler. Include an unheated control. [15] * Cool samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [15]4. Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine protein concentration (e.g., BCA assay) and normalize all samples.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against the target protein.

    • Quantify band intensities and plot the normalized intensity versus temperature to generate the melt curves for both vehicle and inhibitor-treated samples.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for generating an intracellular dose-response curve.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow 18-24 hours for expression. [24][25] * Harvest transfected cells and resuspend them in Opti-MEM™ I medium at a density of 2 x 10^5 cells/mL. [24]2. Assay Plating:

    • Prepare serial dilutions of your pyrazolopyridine inhibitor in Opti-MEM.

    • In a white 96-well assay plate, add the inhibitor dilutions. Include "no inhibitor" controls.

    • Add the fluorescent NanoBRET™ tracer to each well at its predetermined optimal concentration.

    • Add the cell suspension to all wells. The final volume is typically 40-50 µL.

  • Incubation and Signal Detection:

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator. [25] * Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to minimize background signal. [24] * Add the substrate solution to each well.

    • Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor Emission at ~460 nm, Acceptor Emission at ~610 nm). [25]4. Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

A Strategic Approach to Target Engagement Validation

No single assay can tell the whole story. A robust validation strategy employs orthogonal methods to build confidence.

Method_Selection cluster_funnel Drug Discovery Stage cluster_assays Recommended Assays Hit_ID Hit Identification (Is there any binding?) Assay_HTS DSF / High-Throughput SPR Hit_ID->Assay_HTS Primary Screen HTL Hit-to-Lead (Is it potent & selective?) Assay_Selectivity Kinobeads / CETSA-MS HTL->Assay_Selectivity Assess Selectivity Assay_Potency ITC / SPR / NanoBRET HTL->Assay_Potency Confirm Potency LO Lead Optimization (Is it potent in cells? What are the kinetics?) LO->Assay_Potency Determine Kinetics (kon/koff) Assay_Cellular CETSA / NanoBRET LO->Assay_Cellular Validate in Cells

Caption: A strategic funnel for selecting target engagement assays.

A typical workflow might begin with a high-throughput biophysical assay like DSF during hit identification. [18]Promising hits would then be profiled for selectivity using a chemoproteomic method like Kinobeads. [22]During lead optimization, detailed kinetics and thermodynamics are determined by SPR and ITC, while cellular target engagement is definitively confirmed and quantified using CETSA and/or NanoBRET to guide the development of a clinical candidate. [6][26] By layering these complementary techniques, you can construct an undeniable body of evidence for your pyrazolopyridine inhibitor's mechanism of action, significantly de-risking its progression toward the clinic.

References

  • Gee, C. T., Arkin, M. R., & Shoichet, B. K. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159333. Retrieved from [Link]

  • Gee, C. T., Arkin, M. R., & Shoichet, B. K. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11. Retrieved from [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(42), 14218–14226. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Azman, N. A. N., & Othman, I. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Monde, K., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 9(1). Retrieved from [Link]

  • Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 667, 339-363. Retrieved from [Link]

  • Johnson, J. L., et al. (2019). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Biochemistry, 58(32), 3423–3428. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 649–660. Retrieved from [Link]

  • Wallington, S., et al. (2016). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical and Biophysical Research Communications, 477(4), 586-591. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. Retrieved from [Link]

  • Kamal, A., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(12), 2788. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]

  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1879–1888. Retrieved from [Link]

  • Parker, C. G. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications, 55(84), 12596-12604. Retrieved from [Link]

  • ResearchGate. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports, 15(1). Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 237, 114389. Retrieved from [Link]

  • Nassar, I. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • American Chemical Society. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Nassar, I. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]

  • Suzuki, T., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13083. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 2(1), 7-16. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. Retrieved from [Link]

  • Inoviem Scientific. (n.d.). Target validation & engagement. Retrieved from [Link]

  • Sleno, B., & Daina, A. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(1), 14-16. Retrieved from [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Liu, D., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of interacting compounds by surface plasmon resonance. Retrieved from [Link]

  • Khan Academy. (2021). Isothermal Titration Calorimetry. Retrieved from [Link]

  • Kim, J., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276–1285. Retrieved from [Link]

  • Lee, K.-S., et al. (2019). Enhanced detection sensitivity of the chemisorption of pyridine and biotinylated proteins at localized surface plasmon resonance inflection points in single gold nanorods. Analyst, 144(3), 919-927. Retrieved from [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 917021. Retrieved from [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • Lyssikatos, J. P., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(4), 305–310. Retrieved from [Link]

  • Renaud, J., & Bitsch, F. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Retrieved from [Link]

  • Renaud, J., & Bitsch, F. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-20. Retrieved from [Link]

Sources

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, pyrazolopyridines have emerged as a privileged class of compounds due to their structural resemblance to purines, enabling them to interact with a wide array of biological targets. This guide provides a detailed comparative analysis of two prominent pyrazolopyridine isomers: pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine. We will delve into their synthesis, comparative bioactivities, and structure-activity relationships (SAR), offering insights for researchers and drug development professionals in navigating the chemical space of these versatile scaffolds.

Structural Overview: A Tale of Two Isomers

The pyrazolopyridine framework consists of a fused pyrazole and pyridine ring. The constitutional isomerism, arising from the different fusion patterns, gives rise to five distinct scaffolds: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[1] This guide focuses on the [3,4-b] and [3,4-c] isomers, which, despite their subtle structural difference in the position of the pyridine nitrogen, exhibit distinct electronic properties and spatial arrangements of hydrogen bond donors and acceptors. This, in turn, translates into differential binding affinities for various biological targets and, consequently, diverse pharmacological profiles.

The 1H-pyrazolo[3,4-b]pyridine scaffold is the more extensively studied of the two, with over 300,000 compounds reported.[1] Its structure is characterized by the pyridine nitrogen at position 7. In contrast, the pyrazolo[3,4-c]pyridine scaffold has the pyridine nitrogen at position 5. This seemingly minor alteration significantly impacts the molecule's charge distribution and steric profile, influencing its interactions with protein targets.

Pyrazolopyridine_Isomers cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[3,4-c]pyridine b b c c

Caption: Chemical structures of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine.

Comparative Bioactivity: A Landscape of Therapeutic Potential

While direct head-to-head comparative studies of identically substituted pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine derivatives are scarce in the literature, a cross-study analysis reveals distinct and overlapping areas of biological activity.

Kinase Inhibition: A Dominant Theme

Both scaffolds have been extensively explored as kinase inhibitors, a testament to their ability to mimic the ATP purine core and interact with the hinge region of the kinase domain.

Pyrazolo[3,4-b]pyridines have established a strong foothold in the realm of kinase inhibition, with numerous derivatives reported as potent inhibitors of a wide range of kinases. Their versatility is showcased by their activity against:

  • Tropomyosin Receptor Kinases (TRKs): Derivatives of this scaffold have been synthesized and shown to be potent TRK inhibitors, which are implicated in the proliferation and differentiation of cells and are targets in cancer therapy.[2] One study reported a compound with an IC50 value of 56 nM against TRKA.[2]

  • TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity. The most potent compound exhibited an IC50 of 0.2 nM.[3]

  • PIM-1 Kinase: Novel pyrazolo[3,4-b]pyridine derivatives have been developed as potential PIM-1 kinase inhibitors for breast cancer treatment, with the most active compounds showing IC50 values of 26 and 43 nM.[4]

  • Other Kinases: The pyrazolo[3,4-b]pyridine core is a common fragment in the synthesis of inhibitors for various other kinases.[2]

Pyrazolo[3,4-c]pyridines , while less explored, are also recognized for their potential as kinase inhibitors due to their structural similarity to purines.[5] Their application in fragment-based drug discovery (FBDD) highlights their utility in designing novel kinase inhibitors.[5]

Comparative Insight: The pyrazolo[3,4-b]pyridine scaffold appears to be more broadly and successfully applied in the development of potent kinase inhibitors across a diverse range of targets. This could be attributed to the specific orientation of the pyridine nitrogen and the pyrazole N-H group, which may facilitate more favorable interactions within the ATP-binding pocket of many kinases.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of both isomers is a significant area of investigation, often linked to their kinase inhibitory activity but also extending to other mechanisms.

Pyrazolo[3,4-b]pyridines have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[6] Their mechanisms of action include:

  • Topoisomerase IIα Inhibition: Certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[6]

  • Broad-Spectrum Cytotoxicity: The National Cancer Institute (NCI) has screened numerous pyrazolo[3,4-b]pyridine derivatives, with some exhibiting potent and broad-spectrum antiproliferative activity across a 60-cell line panel.[6]

Pyrazolo[3,4-c]pyridines also exhibit anticancer properties. Their structural similarity to purine makes them candidates for interfering with cellular processes in cancer.[5]

Comparative Insight: The existing body of literature provides more extensive evidence for the potent and broad-spectrum anticancer activity of pyrazolo[3,4-b]pyridine derivatives. However, the potential of the pyrazolo[3,4-c]pyridine scaffold in oncology remains an area ripe for further exploration.

Other Bioactivities

Both scaffolds have been investigated for a range of other therapeutic applications:

Biological ActivityPyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine
Antimicrobial Derivatives have shown potential antibacterial and cytotoxic activities.[7]Limited data available in the reviewed literature.
Hypertension Some drug molecules containing this scaffold, such as cartazolate, etazolate, tracazolate, and riociguat, are used for hypertension.[7]Limited data available in the reviewed literature.
Neurodegenerative Diseases Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for Alzheimer's disease.[8]Limited data available in the reviewed literature.

Synthesis and Functionalization: A Practical Consideration

The accessibility of these scaffolds and the ease of their diversification are crucial factors for their application in drug discovery.

Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[1] This approach allows for the introduction of diversity at various positions of the final molecule.

Pyrazolo_b_pyridine_Synthesis aminopyrazole 5-Aminopyrazole cyclization Condensation & Cyclization aminopyrazole->cyclization dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->cyclization product Pyrazolo[3,4-b]pyridine cyclization->product Formation of Pyridine Ring

Caption: General synthetic scheme for Pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-c]pyridines

The synthesis of the pyrazolo[3,4-c]pyridine scaffold can be achieved through various routes, including the adaptation of the classical Huisgen indazole synthesis.[5] Recent advancements have focused on developing efficient routes to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as versatile intermediates for further functionalization.[5]

Pyrazolo_c_pyridine_Synthesis starting_material Substituted Pyridine cyclization Multi-step Synthesis starting_material->cyclization intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine cyclization->intermediate functionalization Vectorial Functionalization intermediate->functionalization product Substituted Pyrazolo[3,4-c]pyridines functionalization->product

Caption: Synthetic strategy for Pyrazolo[3,4-c]pyridines.

Structure-Activity Relationship (SAR) Insights

For pyrazolo[3,4-b]pyridines , SAR studies have revealed several key features for potent bioactivity, particularly in kinase inhibition:

  • N1-H as a Hydrogen Bond Donor: The N-H group at position 1 of the pyrazole ring is often crucial for forming a hydrogen bond with the hinge region of kinases.

  • Substitution at C3 and C5: These positions are frequently modified to achieve selectivity and enhance potency by occupying specific pockets within the target protein.

  • Planar Structure: The planar nature of the fused ring system is a key feature for intercalation with DNA, contributing to the anticancer activity of some derivatives.[6]

For pyrazolo[3,4-c]pyridines , while SAR is less extensively documented, the focus has been on vectorial functionalization, allowing for the systematic exploration of chemical space around the core.[5] Selective elaboration at N-1, N-2, C-3, C-5, and C-7 provides a powerful tool for optimizing interactions with a target protein.[5]

Conclusion and Future Directions

The comparative analysis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine reveals that while both are valuable scaffolds in medicinal chemistry, the former has been more extensively validated across a broader range of biological targets, particularly as kinase inhibitors and anticancer agents. The wealth of data available for the [3,4-b] isomer provides a solid foundation for further optimization and drug development.

However, the pyrazolo[3,4-c]pyridine scaffold represents a less explored but highly promising area of chemical space. Its distinct electronic and steric properties may offer advantages in targeting specific proteins where the [3,4-b] isomer is less effective. The development of versatile synthetic routes for the [3,4-c] isomer opens the door for more systematic biological evaluation and the discovery of novel therapeutics.

For researchers in the field, the choice between these two scaffolds will depend on the specific biological target and the desired pharmacological profile. This guide serves as a starting point for navigating the rich chemistry and biology of these fascinating heterocyclic systems, encouraging further exploration and innovation in the pursuit of new medicines.

Experimental Protocols

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A mixture of a 5-aminopyrazole derivative (1.0 mmol), a 1,3-dicarbonyl compound (1.1 mmol), and a catalytic amount of an acid or base (e.g., acetic acid, piperidine) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux for 4-12 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 5-Halo-1H-Pyrazolo[3,4-c]pyridines

To a solution of a substituted 3-aminopyridine in a suitable solvent, a diazotizing agent (e.g., sodium nitrite) is added at low temperature, followed by the addition of a halogen source (e.g., copper(I) halide). The reaction mixture is then warmed to room temperature and stirred for several hours. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then subjected to a cyclization reaction, often involving heating in the presence of a suitable reagent, to afford the 5-halo-1H-pyrazolo[3,4-c]pyridine, which can be purified by column chromatography.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores | Journals. [Link]

Sources

A Comparative Spectroscopic Guide to Novel Pyrazolo[3,4-c]Pyridine Derivatives: Unveiling Structure Through Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[1] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide provides an in-depth comparative analysis of the spectroscopic data of a novel pyrazolo[3,4-c]pyridine derivative, offering insights into the interpretation of its spectral features and contrasting them with a known analogue.

The Significance of the Pyrazolo[3,4-c]pyridine Core

The fusion of a pyrazole ring with a pyridine ring gives rise to a class of compounds with unique electronic and steric properties, making them attractive scaffolds for interacting with various biological targets. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating interactions with enzymes and receptors. The aromatic nature of the bicyclic system allows for π-π stacking interactions, further enhancing binding affinities.[2] The ability to readily functionalize the pyrazolo[3,4-c]pyridine core at multiple positions allows for the fine-tuning of its physicochemical properties and biological activity, a key aspect in fragment-based drug discovery (FBDD).[3][4]

Synthesis of a Novel Derivative: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

To illustrate the spectroscopic characterization process, we will first consider the synthesis of a representative novel derivative, 5-chloro-1H-pyrazolo[3,4-c]pyridine. The synthesis of this compound can be achieved through a multi-step process, with the key final step involving the deprotection of an N-acetylated precursor.[5]

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[5]

A solution of 1'-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1'-one in methanol is treated with sodium methoxide. The reaction mixture is stirred at room temperature for one hour. Following the reaction, the mixture is neutralized with hydrochloric acid, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[5]

The choice of a deacetylation reaction in the final step is strategic. The acetyl group serves as a protecting group for the pyrazole nitrogen during earlier synthetic transformations. Its removal under mild basic conditions ensures the integrity of the pyrazolo[3,4-c]pyridine core, preventing unwanted side reactions.

Spectroscopic Characterization of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

The unambiguous identification of the synthesized compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.80s1H7-H
8.15d1H3-H
7.82d1H4-H
Solvent: Methanol-d₄[5]
  • The downfield chemical shift of the proton at 8.80 ppm is characteristic of a proton attached to a pyridine ring, and its singlet multiplicity indicates no adjacent protons. This is consistent with the 7-H proton.

  • The signals at 8.15 and 7.82 ppm, both appearing as doublets with a small coupling constant, are indicative of protons on the pyrazole and pyridine rings, respectively, with long-range coupling. These are assigned to the 3-H and 4-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppm Assignment
141.0C-5
137.6C-7a
135.1C-7
134.2C-3
131.2C-3a
115.6C-4
Solvent: Methanol-d₄[5]
  • The signal at 141.0 ppm is attributed to the carbon atom bearing the chlorine substituent (C-5), as electronegative atoms deshield the attached carbon.

  • The remaining signals are within the expected ranges for the aromatic carbons of the fused heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution.

m/z (ES+) Assignment
154.0167[M+H]⁺ (for ³⁵Cl)
156.128[M+H]⁺ (for ³⁷Cl)
Technique: High-Resolution Mass Spectrometry (HRMS)[5]

The presence of two major peaks in a roughly 3:1 ratio, separated by two mass units, is a characteristic isotopic pattern for a compound containing one chlorine atom, confirming the presence of chlorine in the molecule. The high-resolution mass measurement provides the exact mass, which corresponds to the calculated molecular formula of C₆H₄ClN₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Assignment
3440N-H stretching
3053C-H stretching (aromatic)
1616C=N stretching
Data from a similar pyrazolo[3,4-c]pyrazole derivative for illustrative purposes.[6]
  • A broad peak around 3440 cm⁻¹ is indicative of the N-H stretch of the pyrazole ring.

  • The peak at 3053 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic rings.

  • The absorption at 1616 cm⁻¹ is characteristic of the C=N stretching vibrations within the heterocyclic system.

Comparative Analysis: A Pyrazolo[3,4-b]pyridine Derivative

To highlight the nuances in spectroscopic data, let's compare our novel compound with a known pyrazolo[3,4-b]pyridine derivative. The key difference lies in the fusion of the pyrazole and pyridine rings.

Spectroscopic Data for a 4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine Derivative[7]
Technique Key Spectral Features
¹H NMR Two singlets for the two methyl groups (around δ 2.44 and 2.82 ppm). Aromatic protons in the expected downfield region.
¹³C NMR Signals corresponding to the two methyl carbons in the aliphatic region. Aromatic carbon signals for the pyrazolopyridine core and the chlorophenyl substituent.
IR C-H stretching for aliphatic methyl groups, in addition to the aromatic C-H and C=N stretching vibrations.

The most significant difference in the ¹H NMR and ¹³C NMR spectra is the presence of signals corresponding to the methyl groups in the aliphatic region for the comparative compound, which are absent in the spectrum of 5-chloro-1H-pyrazolo[3,4-c]pyridine. This simple comparison demonstrates how subtle changes in the substitution pattern lead to distinct and predictable changes in the spectroscopic data.

Visualizing the Workflow and Structures

To better understand the process and the molecular structures, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization S1 Starting Materials S2 Reaction S1->S2 S3 Purification S2->S3 C1 ¹H NMR S3->C1 Sample C2 ¹³C NMR S3->C2 Sample C3 Mass Spec S3->C3 Sample C4 FT-IR S3->C4 Sample D Structural Elucidation C1->D Data C2->D Data C3->D Data C4->D Data

Caption: Experimental workflow for synthesis and characterization.

Caption: General structures of the compared pyrazolopyridine isomers.

Conclusion

The comprehensive analysis of spectroscopic data is indispensable for the structural confirmation of novel pyrazolo[3,4-c]pyridine derivatives. By systematically interpreting the information from ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR, researchers can confidently assign the correct structure to their synthesized compounds. The comparative approach further enhances this understanding by highlighting how subtle structural modifications manifest in the spectral data. This guide serves as a foundational resource for researchers in the field of medicinal chemistry, aiding in the accurate characterization of this important class of heterocyclic compounds and accelerating the discovery of new therapeutic agents.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Pharmaceutical Society of Japan. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. [Link]

  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, biological evaluation, and molecular docking study. Semantic Scholar. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • 1H-Pyrazolo[3,4-c]pyridine. PubChem. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established laboratory safety standards and regulatory guidelines, tailored to the specific chemical class of pyrazolopyridine derivatives.

Compound Identification and Hazard Assessment

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₈H₇N₃O₂ [6]
Molecular Weight 177.16 g/mol [4][7][8][9]
Appearance Solid (form) [7]

| Storage Class | Combustible Solid (likely) |[7] |

1.1. GHS Hazard Classification (Anticipated)

Based on data for structural isomers and related compounds, this compound should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[4][5]

Table 2: GHS Hazard Statements and Pictograms

Pictogram GHS Code Hazard Statement

|


| GHS07 | H302:  Harmful if swallowed.[4][5] H315:  Causes skin irritation.[4][5] H319:  Causes serious eye irritation.[4][5] H335:  May cause respiratory irritation.[4][5] |

The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. Skin and eye irritation result from local chemical reactions, while respiratory irritation occurs upon inhalation of fine dust or powder. Systemic toxicity, as indicated by "Harmful if swallowed," underscores the importance of preventing ingestion.

Personal Protective Equipment (PPE)

A thorough risk assessment mandates the use of appropriate PPE to mitigate the hazards identified above.[5]

  • Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[5][10] Dispose of contaminated gloves in accordance with institutional waste procedures.[5]

  • Eye Protection : Use chemical safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[5][10]

  • Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of dust generation, a complete protective suit may be necessary.[5]

  • Respiratory Protection : All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation.[10][11] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with the appropriate particulate filter (e.g., P95 or P100) is required.[10][12]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous chemical waste.[13][14] Never dispose of this chemical down the drain or in regular trash.[13][14]

Step 1: Waste Characterization and Segregation

  • Characterize : All unused product, grossly contaminated materials (e.g., absorbent from a spill), and empty containers must be treated as hazardous waste.[15]

  • Segregate : Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, to prevent unforeseen reactions. Store in a designated area away from heat or ignition sources.[11][16]

Step 2: Container Selection and Management

  • Use Appropriate Containers : Use only containers that are chemically compatible, in good condition, and have a secure, leak-proof closure.[13][14] Plastic containers are often preferred for solid waste.[14]

  • Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[14][15] This is a critical EPA compliance point that minimizes the release of vapors and prevents spills.[13]

Step 3: Labeling

  • Label Immediately : Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[17]

  • Complete Information : The label must include the full chemical name, "this compound," and list all constituents, including any solvents, with approximate percentages.[15] Avoid using abbreviations or chemical formulas.[15] The label should also clearly indicate the associated hazards (e.g., Irritant, Harmful).[17]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[14][17] This area must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Volume Limits : Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[14] Once this limit is reached, the waste must be removed within three calendar days.[14]

  • Secondary Containment : It is best practice to use secondary containment (e.g., a chemical-resistant tray or bin) for all waste containers to capture any potential leaks.[13][15]

Step 5: Arranging for Final Disposal

  • Contact EHS : When the waste container is full or has been in the SAA for the maximum allowed time (often up to 12 months for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14][15]

  • Licensed Disposal : Do not attempt to dispose of the material yourself. Final disposal must be conducted by a licensed professional waste disposal service, typically through incineration in a facility equipped with an afterburner and scrubber.[10][12][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (Unused chemical, contaminated labware) characterize Characterize Waste (Assume Hazardous) start->characterize container Select Compatible Container (Good condition, leak-proof lid) characterize->container label Label Container ('Hazardous Waste', full chemical name, hazards) container->label accumulate Store in Satellite Accumulation Area (SAA) (At point of generation, use secondary containment) label->accumulate check_full Container Full or Max Time Reached? accumulate->check_full check_full->accumulate No request_pickup Contact EHS for Pickup check_full->request_pickup Yes end_node Disposal by Licensed Waste Management Facility request_pickup->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposure

5.1. Spill Management

  • Small Spill (Solid) :

    • Alert personnel in the immediate area.[19]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[12][15]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5][12]

    • Decontaminate the spill area with a suitable solvent or detergent solution, and wipe with absorbent pads.[20] All cleaning materials must be disposed of as hazardous waste.[15][20]

  • Large Spill :

    • Evacuate the laboratory immediately and secure the area.[15]

    • Alert others nearby and contact your institution's emergency response number and EHS department without delay.[15]

5.2. Personnel Exposure

  • Skin Contact : Immediately remove contaminated clothing.[10][19] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[5][10][12] Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[5][10]

  • Inhalation : Move the affected person to fresh air.[5][10][12] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water.[10][12] Never give anything by mouth to an unconscious person.[5][12] Seek immediate medical attention.[10]

References

  • Daniels Health. (2025).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxyl
  • Anichem. (2020).
  • Medical Laboratory Observer. (n.d.).
  • American Chemical Society. (n.d.).
  • Ohio EPA. (n.d.).
  • GOV.UK. (n.d.). Pyridine: incident management.
  • CymitQuimica. (2024).
  • Sigma-Aldrich. (n.d.).
  • CymitQuimica. (2024).
  • CymitQuimica. (2023).
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.).
  • Echemi. (n.d.).
  • PubChem. (n.d.).
  • Enamine. (n.d.).
  • Aaron Chemicals. (2024).
  • University of Pittsburgh. (n.d.).
  • Santa Cruz Biotechnology. (2024).
  • BenchChem. (2025). Navigating the Final Step: Proper Disposal Procedures for Pyrazolium Compounds.
  • PMC - NIH. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • (n.d.). CHEMICAL SPILL PROCEDURES.
  • MDPI. (n.d.).
  • Defense Centers for Public Health. (n.d.). procedures for cleaning up hazardous drug spills and leaks.
  • Appretech Scientific Limited. (n.d.).
  • Glentham. (n.d.).
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.
  • PubMed. (2011).
  • ResearchGate. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.